molecular formula C8H5ClN2O2 B1581030 5-Chloroquinazoline-2,4-diol CAS No. 78754-81-1

5-Chloroquinazoline-2,4-diol

Cat. No.: B1581030
CAS No.: 78754-81-1
M. Wt: 196.59 g/mol
InChI Key: ASCKCOHWDCSDCN-UHFFFAOYSA-N
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Description

5-Chloroquinazoline-2,4-diol is a useful research compound. Its molecular formula is C8H5ClN2O2 and its molecular weight is 196.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338214. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCKCOHWDCSDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318963
Record name 5-Chloroquinazoline-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78754-81-1
Record name 78754-81-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloroquinazoline-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Quinazolinedione Core and the Significance of the 5-Chloro Substituent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-Chloroquinazoline-2,4-diol

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a vast range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[1][2] Within this class, the quinazoline-2,4(1H,3H)-dione substructure is of particular importance, serving as a cornerstone for drugs like the diabetic neuropathy agent Zenarestat and as a template for potent enzyme inhibitors.[3][4]

This guide focuses on a specific, yet important, derivative: This compound , also known by its more stable and systematically correct name, 5-chloro-1H-quinazoline-2,4-dione . The introduction of a chlorine atom at the C5 position of the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and steric profile. This, in turn, modulates its reactivity and potential interactions with biological targets, making it a valuable building block in the synthesis of targeted therapeutic agents.[5]

This document provides a comprehensive overview of the chemical properties of 5-chloroquinazoline-2,4-dione, detailing its synthesis, structural characteristics, reactivity, and potential applications from a senior application scientist's perspective. The causality behind experimental choices and the principles of its chemical behavior are emphasized to provide actionable insights for laboratory professionals.

Core Physicochemical and Structural Properties

5-Chloroquinazoline-2,4-dione is a heterocyclic compound that exists predominantly in the diketo tautomeric form. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 78754-81-1[6][7]
Molecular Formula C₈H₅ClN₂O₂[6][7]
Molecular Weight 196.59 g/mol [6]
IUPAC Name 5-chloro-1H-quinazoline-2,4-dione[6]
Synonyms This compound, 5-chloroquinazoline-2,4(1H,3H)-dione[6]
Purity Typically ≥98% (Commercially available)[7]
XLogP3 1.1[6]
PSA (Polar Surface Area) 58.2 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Synthesis and Mechanistic Insights

The synthesis of 5-chloroquinazoline-2,4-dione is a multi-step process that begins with a suitable precursor for the substituted benzene ring, followed by the construction of the pyrimidinedione ring. The most logical and common pathway proceeds via the key intermediate, 2-amino-6-chlorobenzoic acid.

Synthesis of Precursor: 2-Amino-6-chlorobenzoic Acid

The strategic placement of the amino and carboxyl groups ortho to each other is critical for the subsequent cyclization. A common laboratory-scale synthesis starts from 2-chloro-6-nitrobenzoic acid.

G cluster_0 Precursor Synthesis start 2-Chloro-6-nitrobenzoic acid product 2-Amino-6-chlorobenzoic acid start->product Reduction of nitro group reagents Reducing Agent (e.g., Fe/HCl, SnCl₂/HCl, H₂/Pd-C) reagents->start

Caption: Synthesis of the key precursor, 2-amino-6-chlorobenzoic acid.

Experimental Protocol: Reduction of 2-Chloro-6-nitrobenzoic acid

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-chloro-6-nitrobenzoic acid in a suitable solvent mixture, such as ethanol and water.

  • Reduction: Add a reducing agent, such as iron powder, followed by a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling, filter the reaction mixture to remove the iron salts. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-6-chlorobenzoic acid as a solid.

Causality: The choice of a mild reducing agent like iron in acidic medium is cost-effective and efficient for the selective reduction of the aromatic nitro group without affecting the carboxylic acid or the chloro substituent.

Cyclization to 5-Chloroquinazoline-2,4-dione

The formation of the quinazolinedione ring is typically achieved by reacting the anthranilic acid derivative with a carbonyl source, such as urea or potassium cyanate. The reaction with potassium cyanate followed by cyclization is an eco-efficient method that can be performed in water.[8]

G cluster_1 Urea Formation and Cyclization precursor 2-Amino-6-chlorobenzoic acid intermediate N-(2-carboxy-3-chlorophenyl)urea precursor->intermediate Urea formation reagent1 1. KOCN (Potassium Cyanate) in Water reagent1->precursor final_product 5-Chloro-1H-quinazoline-2,4-dione intermediate->final_product Intramolecular Cyclization reagent2 2. Acid or Base catalyst (e.g., HCl or NaOH), Heat reagent2->intermediate

Caption: General synthetic pathway to quinazoline-2,4-diones.

Experimental Protocol: One-Pot Synthesis from 2-Amino-6-chlorobenzoic Acid [8]

  • Urea Formation: Dissolve 2-amino-6-chlorobenzoic acid in water. Add an aqueous solution of potassium cyanate (KOCN) dropwise while stirring at room temperature. The reaction forms the corresponding urea derivative in situ.

  • Cyclization: After the formation of the urea intermediate is complete (monitored by TLC), add a base such as sodium hydroxide (NaOH) to the mixture to induce cyclization.

  • Precipitation: Upon completion of the cyclization, acidify the reaction mixture with hydrochloric acid (HCl). The desired product, being poorly soluble in acidic water, will precipitate out.

  • Isolation: Collect the solid product by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield 5-chloro-1H-quinazoline-2,4-dione.

Self-Validating System: This protocol is robust as the product's insolubility in the final acidic medium provides a simple yet effective purification step, driving the reaction to completion and simplifying isolation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the two amide protons (N1-H and N3-H) and the three aromatic protons.

Expected Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N1-H, N3-H ~11.0 - 11.5Broad singlet-Two exchangeable protons. Their chemical shift is concentration and temperature dependent.
H-6 ~7.1 - 7.3Doublet~8.0Coupled to H-7.
H-7 ~7.6 - 7.8Triplet~8.0Coupled to both H-6 and H-8. Expected to be the most complex signal.
H-8 ~7.0 - 7.2Doublet~8.0Coupled to H-7.

Rationale: The electron-withdrawing nature of the C5-Cl and the two carbonyl groups will deshield the aromatic protons. The expected splitting pattern follows standard ortho-coupling rules for a 1,2,3-trisubstituted benzene ring system. The data for the 6-chloro isomer shows aromatic protons in the 7.18-7.81 ppm range.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by two signals in the carbonyl region and six signals for the aromatic carbons.

Expected Carbon AssignmentChemical Shift (δ, ppm)Notes
C=O (C2, C4) ~150 and ~162Two distinct carbonyl signals. Based on 6-chloro isomer data (150.0 and 161.8 ppm).[3]
C-Cl (C5) ~115 - 120Carbon directly attached to chlorine.
Aromatic CH (C6, C7, C8) ~115 - 136Three signals for protonated aromatic carbons.
Quaternary Carbons (C4a, C8a) ~117 and ~140Two signals for the bridgehead carbons.
Mass Spectrometry

Under Electron Ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak.

  • Molecular Ion (M⁺): A characteristic isotopic cluster for one chlorine atom will be observed at m/z 196 (for ³⁵Cl) and m/z 198 (for ³⁷Cl) in an approximate 3:1 ratio, which is a definitive indicator of the compound's identity.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of isocyanic acid (HNCO) and carbon monoxide (CO) from the pyrimidinedione ring.

Reactivity and Tautomerism

Keto-Enol Tautomerism

Although named as a "-diol," the compound overwhelmingly exists in the more stable quinazoline-2,4(1H,3H)-dione form due to the aromaticity of the benzene ring and the stability of the amide functionalities. The diol tautomer is significantly less favored.

Caption: Keto-enol tautomerism of 5-chloroquinazoline-2,4-dione.

Reactivity of the Quinazolinedione Core
  • N-Alkylation/Arylation: The amide protons at the N1 and N3 positions are acidic and can be deprotonated with a suitable base (e.g., K₂CO₃, NaH) and subsequently alkylated or arylated. This is a common strategy for introducing diverse substituents to modulate the molecule's properties.[9]

  • Chlorination: The hydroxyl groups in the diol tautomer can be conceptually replaced by chlorine atoms using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction would convert the dione into the highly reactive intermediate, 2,4,5-trichloroquinazoline , a versatile precursor for further nucleophilic substitutions.

  • Reactivity of the 5-Chloro Group: The chlorine atom at the C5 position is on an aromatic ring and is generally unreactive towards standard nucleophilic aromatic substitution (SₙAr) conditions unless activated by strongly electron-withdrawing groups or under harsh, metal-catalyzed conditions. Its primary role is electronic, withdrawing electron density from the benzene ring.

Applications in Research and Drug Discovery

While specific biological data for 5-chloroquinazoline-2,4-dione is sparse in the literature, its value lies in its role as a synthetic intermediate. The quinazolinedione scaffold is a known inhibitor of various enzymes, and the 5-chloro derivative serves as a starting point for building more complex molecules.

  • Scaffold for Kinase Inhibitors: The quinazoline core is famous for its use in developing Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer therapy. The 5-chloro position can be used to explore steric and electronic interactions within the ATP-binding pocket of kinases.[5]

  • PARP Inhibitors: Quinazoline-2,4-dione derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, making them targets for oncology research.[10]

  • Ion Channel Modulators: Recent patents have described quinazoline-2,4-dione derivatives as modulators of TRPC5 ion channels, indicating potential applications in neuropsychiatric and neurodegenerative disorders.

The synthetic workflow utilizing this compound would involve its initial synthesis, followed by derivatization at the N1, N3, or (after conversion to the dichloro intermediate) C2 and C4 positions to generate a library of compounds for screening.

G cluster_workflow Drug Discovery Workflow A Synthesis of 5-Chloroquinazoline-2,4-dione B Derivatization (N-alkylation, chlorination, etc.) A->B Core Scaffold C Library of Novel Quinazoline Analogs B->C Generates Diversity D High-Throughput Biological Screening C->D E Hit Identification & Lead Optimization D->E

Caption: Role of 5-chloroquinazoline-2,4-dione in a typical drug discovery workflow.

References

An In-depth Technical Guide to 5-chloro-1H-quinazoline-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 5-chloro-1H-quinazoline-2,4-dione, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its core chemical structure, validated synthetic protocols, detailed spectroscopic characterization, and its emerging role as a scaffold for developing novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering expert insights into the experimental causality and practical methodologies associated with this important molecule.

Introduction: The Quinazolinedione Scaffold

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds.[1][2][3] Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The introduction of a chlorine atom at the C5 position of the benzene ring, yielding 5-chloro-1H-quinazoline-2,4-dione, significantly modulates the molecule's electronic properties and steric profile. This substitution can enhance binding affinity, improve metabolic stability, or alter the mechanism of action, making it a key building block for targeted therapies.[4] This guide will dissect the fundamental characteristics of this specific chloro-substituted derivative.

Chemical Structure and Physicochemical Properties

A precise understanding of a molecule's structure is foundational to predicting its behavior and function.

Structural Identification

The unambiguous identification of 5-chloro-1H-quinazoline-2,4-dione is established through its standardized nomenclature and registry numbers.

  • IUPAC Name: 5-chloro-1H-quinazoline-2,4-dione[5][6]

  • CAS Registry Number: 78754-81-1[5][6][7]

  • Molecular Formula: C₈H₅ClN₂O₂[5][6]

  • Molecular Weight: 196.59 g/mol [6]

The structure consists of a pyrimidinedione ring fused to a chlorobenzene ring. The tautomeric equilibrium favors the dione form over the diol form, which is critical for its interaction with biological macromolecules.

Caption: Chemical structure of 5-chloro-1H-quinazoline-2,4-dione.

Physicochemical Data

The following table summarizes key computed and experimental properties, which are crucial for predicting solubility, permeability, and overall drug-likeness.

PropertyValueSource
Molecular Weight 196.59 g/mol PubChem[6]
XLogP3 1.1PubChem[6]
Hydrogen Bond Donors 2PubChem[6]
Hydrogen Bond Acceptors 2PubChem[6]
Purity Typically ≥95%Advanced ChemBlocks[5]
Appearance White to off-white solidGeneric MSDS
Storage Store at 0-8 °CAdvanced ChemBlocks[5]

Synthesis and Mechanistic Insights

The construction of the quinazolinedione ring system is a well-established process in organic chemistry. A common and reliable method involves the cyclization of a substituted anthranilic acid derivative.

Synthetic Workflow

The synthesis typically proceeds from 2-amino-6-chlorobenzoic acid. The workflow involves two key transformations: ureation followed by cyclization.

Caption: General synthetic workflow for 5-chloro-1H-quinazoline-2,4-dione.

Detailed Experimental Protocol

This protocol is a representative example of a common synthetic route.

Objective: To synthesize 5-chloro-1H-quinazoline-2,4-dione from 2-amino-6-chlorobenzoic acid.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Urea

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ethanol

Procedure:

  • Reaction Setup: A mixture of 2-amino-6-chlorobenzoic acid (1 equivalent) and urea (2-3 equivalents) is heated. A common method is to heat the mixture neat (without solvent) to a temperature of 180-200 °C.

  • Reaction Monitoring: The reaction progress is monitored by the evolution of ammonia gas. The reaction is typically complete within 2-4 hours.

  • Work-up: The reaction mixture is cooled to room temperature. The resulting solid is then treated with a dilute solution of hydrochloric acid to neutralize any remaining basic impurities.

  • Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-chloro-1H-quinazoline-2,4-dione.

Expert Insight: The use of a thermal, solvent-free condition for the cyclization is an efficient and eco-friendly approach.[8] The key mechanistic step is the nucleophilic attack of the amino group onto the carbonyl carbon of urea, followed by an intramolecular cyclization with the elimination of ammonia to form the stable heterocyclic ring system.

Spectroscopic Characterization

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic techniques provides an unambiguous fingerprint of the molecule.

TechniqueExpected Data
¹H NMR (DMSO-d₆)Aromatic protons (Ar-H) would appear as multiplets in the δ 7.0-8.0 ppm range. The two N-H protons would appear as broad singlets, typically downfield (>10 ppm).[9]
¹³C NMR (DMSO-d₆)Carbonyl carbons (C=O) would be observed in the δ 150-165 ppm region. Aromatic carbons would appear in the δ 110-145 ppm range.[9]
IR (KBr) Characteristic strong C=O stretching vibrations around 1650-1710 cm⁻¹. N-H stretching bands would be observed in the 3100-3300 cm⁻¹ region.[10][11]
Mass Spec (ESI-MS) The [M+H]⁺ ion would be expected at m/z 197.0, and the [M-H]⁻ ion at m/z 195.0, confirming the molecular weight.

Expert Insight: In ¹H NMR, the specific splitting patterns of the aromatic protons are diagnostic for the 5-chloro substitution pattern. The broadness of the N-H signals is due to quadrupole broadening and proton exchange, a characteristic feature of amides and ureas.

Biological Activity and Drug Development Applications

The 5-chloro-1H-quinazoline-2,4-dione scaffold is a versatile starting point for the development of potent and selective therapeutic agents. The quinazolinedione core itself has been associated with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][12][13]

Known and Potential Biological Targets

Derivatives of this scaffold have been investigated as:

  • Kinase Inhibitors: The quinazoline core is a well-known "hinge-binding" motif for various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[4]

  • Enzyme Inhibitors: The structure can be tailored to fit into the active sites of various enzymes, making it a valuable scaffold for designing inhibitors.

  • Antibacterial Agents: The quinazolinedione nucleus has been incorporated into novel compounds targeting bacterial enzymes like DNA gyrase, presenting a potential avenue for overcoming antibiotic resistance.[13][14]

G cluster_activities Potential Biological Activities Core 5-chloro-1H-quinazoline-2,4-dione (Scaffold) Deriv Chemical Derivatization (R-group modification) Core->Deriv Kinase Kinase Inhibition Deriv->Kinase AntiBac Antibacterial Deriv->AntiBac AntiInflam Anti-inflammatory Deriv->AntiInflam Other Other Enzyme Inhibition Deriv->Other App Therapeutic Candidate Kinase->App AntiBac->App AntiInflam->App Other->App

Caption: Role of the scaffold in drug discovery.

Expert Insight: The chlorine atom at the 5-position serves as a critical handle for medicinal chemists. Its electron-withdrawing nature can influence the pKa of the N-H protons, affecting hydrogen bonding capabilities. Furthermore, it can occupy hydrophobic pockets in target proteins, leading to enhanced potency and selectivity. The strategic placement of this halogen is a key element in rational drug design.

Conclusion and Future Outlook

5-chloro-1H-quinazoline-2,4-dione is more than just a chemical compound; it is a strategically designed building block for the creation of next-generation therapeutics. Its robust synthesis, well-defined structure, and inherent biological potential make it a valuable asset in any drug discovery program. Future research will likely focus on combinatorial derivatization of this scaffold and screening against a wider array of biological targets to unlock its full therapeutic potential. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to this endeavor.

References

Navigating the Solubility Landscape of 5-Chloroquinazoline-2,4-diol in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Criticality of Solubility in Early-Stage Drug Discovery

For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a foundational pillar upon which successful preclinical and clinical development is built. Dimethyl sulfoxide (DMSO) stands as a near-ubiquitous solvent in early-stage drug discovery, prized for its remarkable ability to dissolve a wide array of compounds, thus enabling the creation of concentrated stock solutions for high-throughput screening (HTS) and various biological assays. However, assuming a compound's solubility without empirical data can lead to significant experimental artifacts, including inaccurate potency measurements and false negatives. This guide provides a comprehensive technical overview of the solubility of 5-Chloroquinazoline-2,4-diol in DMSO, a heterocyclic compound of interest in medicinal chemistry. In the absence of publicly available quantitative solubility data for this specific molecule, this document will equip the reader with the theoretical framework, predictive insights, and detailed experimental protocols necessary to confidently determine its solubility and navigate the associated challenges.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. This compound is a small molecule with the chemical formula C₈H₅ClN₂O₂. Its structure, featuring a fused quinazoline ring system with chloro and diol substitutions, presents a unique interplay of hydrophilic and lipophilic characteristics.

PropertyValueSource
Molecular Weight 196.59 g/mol PubChem[1]
CAS Number 78754-81-1ECHEMI[2]
XLogP3 (Computed) 1.1PubChem[1]
Polar Surface Area (PSA) 58.2 ŲECHEMI[2]
IUPAC Name 5-chloro-1H-quinazoline-2,4-dionePubChem[1]

The computed XLogP3 value of 1.1 suggests a moderate degree of lipophilicity. The polar surface area of 58.2 Ų indicates the potential for hydrogen bonding interactions, which can influence solubility in polar aprotic solvents like DMSO. The presence of the chloro group adds to the molecule's lipophilicity, while the diol (or more accurately, the tautomeric dione form) contributes polar character. This balance of properties makes a simple prediction of solubility challenging without experimental data.

The Role of DMSO as a Solvent in Drug Discovery

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of both polar and nonpolar organic compounds. Its utility in drug discovery is multifaceted:

  • High Solubilizing Power: Enables the preparation of high-concentration stock solutions, which is essential for HTS where compounds are typically diluted into aqueous assay buffers.

  • Miscibility with Water: Allows for seamless dilution of DMSO stock solutions into aqueous media for biological testing.

  • Chemical Stability: It is relatively inert and does not typically react with the dissolved compounds.

However, it is crucial to be aware of DMSO's potential to influence biological assays at higher concentrations. Therefore, determining the maximum solubility of a compound in DMSO is a critical step to ensure that the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5-1%.

Predicting the Solubility of this compound in DMSO: A Qualitative Assessment

In the absence of direct experimental data, we can leverage our understanding of the physicochemical properties of this compound and the nature of DMSO to make a qualitative prediction.

The quinazoline scaffold itself is found in numerous biologically active compounds, and the solubility of its derivatives can vary significantly depending on the nature and position of substituents. Studies on other quinazoline derivatives have shown that their solubility is influenced by both the solvent and the temperature. For instance, some pyrazolo quinazoline derivatives exhibit greater solubility in N,N-dimethylformamide (DMF), another polar aprotic solvent, compared to other organic solvents, with solubility generally increasing with temperature.[3]

Given the moderate lipophilicity (XLogP3 of 1.1) and the presence of hydrogen bond donors and acceptors in this compound, it is reasonable to hypothesize that it will exhibit moderate to good solubility in DMSO. The polar nature of the dione tautomer should facilitate favorable interactions with the sulfoxide group of DMSO. However, the crystalline nature of the solid compound will also play a significant role, as the energy required to break the crystal lattice must be overcome by the solvation energy.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable approach to ascertain the solubility of this compound in DMSO is through experimental determination. The following protocol outlines a robust and widely accepted method.

The Equilibrium Shake-Flask Method

This method is considered the "gold standard" for determining thermodynamic solubility. It involves creating a saturated solution and then quantifying the amount of dissolved solute.

Objective: To determine the equilibrium solubility of this compound in DMSO at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • HPLC-grade solvent for dilution (e.g., acetonitrile or methanol)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 10 mg) into a clean, dry vial.

    • Add a known volume of anhydrous DMSO (e.g., 1 mL).

    • Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate initial dissolution.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for at least 24 hours to ensure that a true thermodynamic equilibrium is reached. The presence of undissolved solid should be visible.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Dilute the supernatant with a suitable HPLC-grade solvent (e.g., a 1:100 dilution with acetonitrile). The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations in the same diluent used for the sample.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in DMSO using the following formula:

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Causality Behind Experimental Choices:

  • Anhydrous DMSO: DMSO is hygroscopic, and absorbed water can affect the solubility of the compound. Using anhydrous DMSO ensures consistency and reproducibility.

  • 24-hour Equilibration: This extended period is crucial to ensure that the dissolution process has reached a true thermodynamic equilibrium, providing a measure of the intrinsic solubility.

  • Centrifugation: This step is critical for effectively separating the undissolved solid from the saturated solution, preventing overestimation of the solubility.

  • HPLC Quantification: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the dissolved compound, even in complex matrices.

Data Presentation and Interpretation

The experimentally determined solubility of this compound in DMSO should be reported in standard units, such as mg/mL or molarity (mol/L). It is also important to specify the temperature at which the measurement was made, as solubility is temperature-dependent.

ParameterValue
Temperature (°C) [Insert Experimental Value]
Solubility (mg/mL) [Insert Experimental Value]
Solubility (M) [Insert Calculated Value]

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the key steps in the experimental determination of the solubility of this compound in DMSO.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh excess this compound add_dmso Add anhydrous DMSO weigh->add_dmso vortex Vortex to mix add_dmso->vortex shake Shake at constant temperature for 24h vortex->shake Transfer to shaker centrifuge Centrifuge to pellet solid shake->centrifuge After 24h supernatant Collect supernatant centrifuge->supernatant Separate phases dilute Dilute with HPLC solvent supernatant->dilute hplc Quantify by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate Determine concentration

Caption: Workflow for the experimental determination of the solubility of this compound in DMSO.

Conclusion and Future Perspectives

While a definitive, publicly available value for the solubility of this compound in DMSO is currently elusive, this technical guide provides a robust framework for its determination. By understanding the physicochemical properties of the compound and following the detailed experimental protocol provided, researchers can confidently and accurately measure its solubility. This empirical data is invaluable for the design of robust in vitro assays, the preparation of stable stock solutions, and the overall progression of drug discovery projects involving this and structurally related compounds. The continued development of in silico solubility prediction models may one day provide highly accurate estimations, but for now, careful experimental determination remains the cornerstone of good scientific practice in this critical area of research.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Quinazoline-2,4-dione and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is fundamental to understanding their structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 5-Chloroquinazoline-2,4-diol, a representative member of this important class of compounds. While a published crystal structure for this specific molecule is not available at the time of this writing, this document will serve as a detailed procedural roadmap, drawing upon established protocols and the known crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, as a foundational analogue.

Introduction: The Significance of Quinazolinediones in Drug Discovery

The quinazoline core is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to interact with a variety of biological targets. Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of a chloro-substituent at the 5-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and intermolecular interactions, thereby influencing its pharmacokinetic and pharmacodynamic profile.

A definitive crystal structure provides indisputable data on molecular conformation, bond lengths, bond angles, and, crucially, the intermolecular interactions that govern crystal packing. These interactions, such as hydrogen bonding and π–π stacking, are often analogous to the non-covalent interactions that occur between a drug molecule and its protein target. Therefore, a thorough crystallographic analysis is an indispensable step in the development of quinazolinedione-based therapeutics.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

A common and efficient route to quinazoline-2,4(1H,3H)-diones is the reaction of the corresponding anthranilic acid derivative with a source of carbonyl, such as urea or potassium cyanate.[2] For this compound, the logical starting material would be 2-amino-6-chlorobenzoic acid.

An eco-efficient one-pot synthesis in water has been reported for various quinazoline-2,4(1H,3H)-diones, which involves the reaction of an anthranilic acid with potassium cyanate to form a urea derivative, followed by base-mediated cyclization.[2]

Experimental Protocol: Synthesis of Quinazoline-2,4(1H,3H)-dione (Illustrative)

A representative procedure for the parent compound is as follows:

  • A mixture of 2-aminobenzonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is stirred under a CO2 atmosphere.[3]

  • The reaction is heated to 423 K for 4 hours.[4]

  • The resulting solid is then treated with 1 M HCl and washed to yield the pure product.[4]

Causality: The use of CO2 provides the carbonyl groups, and DBU acts as a strong, non-nucleophilic base to facilitate the cyclization. This method is often favored for its efficiency and the readily available starting materials.

Crystallization Methodology

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular morphology, and be free from significant internal defects.[4] For small molecules like quinazolinediones, slow evaporation from a suitable solvent is a widely successful technique.

Experimental Protocol: Crystallization

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., water, ethanol, DMF, or mixtures thereof) to near-saturation at a slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Allow the solution to cool slowly to room temperature.

  • Loosely cover the container to permit slow evaporation of the solvent over several days to weeks.

  • Monitor for the formation of well-defined single crystals.

Trustworthiness: This protocol is self-validating. The formation of well-formed, transparent crystals is a direct indicator of success. The quality of the diffraction pattern will be the ultimate arbiter of crystal quality. For the parent compound, quinazoline-2,4(1H,3H)-dione, single crystals were successfully obtained by slow evaporation from an aqueous solution.[4]

G cluster_synthesis Synthesis cluster_crystallization Crystallization 2-Aminobenzonitrile 2-Aminobenzonitrile DBU_CO2 DBU, CO2, 423 K 2-Aminobenzonitrile->DBU_CO2 Crude_Product Crude Quinazolinedione DBU_CO2->Crude_Product Purification Acid Wash & Recrystallization Crude_Product->Purification Pure_Powder Pure Powdered Product Purification->Pure_Powder Dissolution Dissolve in H2O Pure_Powder->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Single_Crystals Diffraction-Quality Single Crystals Slow_Evaporation->Single_Crystals

Caption: Synthesis and Crystallization Workflow.

X-ray Diffraction and Structure Solution

Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

The single crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots (reflections) that are recorded by a detector.

Workflow: From Crystal to Structure

G Single_Crystal Mount Single Crystal XRay_Beam Irradiate with X-rays Single_Crystal->XRay_Beam Diffraction_Pattern Collect Diffraction Pattern XRay_Beam->Diffraction_Pattern Data_Processing Process Data (Indexing, Integration, Scaling) Diffraction_Pattern->Data_Processing Structure_Solution Solve Phase Problem (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refine Atomic Positions & Thermal Parameters Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF) Structure_Refinement->Final_Structure

Caption: X-ray Diffraction Workflow.

Structure Solution and Refinement

The positions of the diffraction spots determine the size and shape of the unit cell (the basic repeating unit of the crystal), while the intensities of the spots contain the information about the atomic arrangement within the unit cell. The primary challenge is the "phase problem," where the phase information of the diffracted waves is lost. For small molecules, this is typically solved using direct methods.

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by metrics such as the R-factor (R1) and the goodness-of-fit (S).

Structural Analysis of Quinazoline-2,4-diones

Based on the published structure of quinazoline-2,4(1H,3H)-dione, we can make authoritative predictions about the key structural features of the 5-chloro derivative.

Molecular Geometry

The quinazoline ring system is expected to be essentially planar. In the parent compound, the dihedral angle between the benzene and pyrimidine rings is only 0.64°.[4] The C=O and N-H bonds of the dione moiety will lie within this plane. The chlorine atom at the 5-position will also be coplanar with the aromatic system.

Table 1: Crystallographic Data for Quinazoline-2,4(1H,3H)-dione

Parameter Value Reference
Chemical Formula C₈H₆N₂O₂ [4]
Formula Weight 162.15 [4]
Crystal System Monoclinic [4]
Space Group P2₁/c [4]
a (Å) 10.891 (2) [4]
b (Å) 5.2810 (11) [4]
c (Å) 12.701 (3) [4]
β (°) 99.61 (3) [4]
Volume (ų) 720.2 (3) [4]

| Z | 4 |[4] |

Intermolecular Interactions and Crystal Packing

The crystal packing of quinazoline-2,4(1H,3H)-dione is dominated by a network of intermolecular hydrogen bonds.[4]

  • Hydrogen Bonding: The N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms act as acceptors. In the parent structure, these interactions link molecules into centrosymmetric dimers.[3][4] These dimers are further connected into a two-dimensional network.

  • π–π Stacking: The planar aromatic rings facilitate face-to-face π–π stacking interactions between adjacent molecules, with a centroid-centroid distance of 3.863 Å in the parent compound.[4]

Expected Influence of the 5-Chloro Substituent: The introduction of the chlorine atom is likely to introduce additional weak intermolecular interactions, such as C-H···Cl or Cl···Cl contacts, which will influence the overall crystal packing. The electron-withdrawing nature of the chlorine atom may also subtly affect the strength of the N-H···O hydrogen bonds. The analysis of crystal packing in related chloro-substituted quinazolines, such as 2,4-dichloro-7-fluoroquinazoline, also reveals significant π–π stacking interactions.[5]

G cluster_dimer Hydrogen-Bonded Dimer cluster_stack π-π Stacking mol1 Quinazolinedione 1 mol2 Quinazolinedione 2 mol1->mol2 N-H···O mol2->mol1 N-H···O stack1 Dimer A stack2 Dimer B stack1->stack2 π-π stacking Hydrogen-Bonded Dimer Hydrogen-Bonded Dimer π-π Stacking π-π Stacking Hydrogen-Bonded Dimer->π-π Stacking

Caption: Key Intermolecular Interactions.

Conclusion and Future Directions

This guide has outlined the essential theoretical and practical steps for the complete crystal structure analysis of this compound. By following established protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive three-dimensional structure of this and related molecules. The analysis of the parent quinazoline-2,4(1H,3H)-dione structure provides a robust framework for interpreting the molecular geometry and intermolecular interactions of the 5-chloro derivative. This structural data is invaluable for computational modeling, understanding structure-activity relationships, and guiding the design of next-generation quinazolinedione-based therapeutics. The logical next step would be to perform the described synthesis and crystallization experiments to obtain the empirical data for this compound and deposit the resulting structure in the Cambridge Structural Database for the benefit of the wider scientific community.

References

The Pharmacological Versatility of the Quinazoline Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold represents a privileged structure in modern pharmacology. Its inherent drug-like properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics targeting a wide array of human diseases. This in-depth technical guide provides a comprehensive overview of the major biological activities of quinazoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.

Section 1: The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for the development of targeted therapies.[2] Numerous quinazoline derivatives have been successfully developed and have received FDA approval, particularly in the realm of oncology, underscoring the clinical significance of this chemical class.[3]

Section 2: Anticancer Activity: Targeting Key Oncogenic Pathways

Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases that are crucial for tumor growth and survival.[4]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[5] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival.[6] Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade.[5][6] This inhibition prevents the activation of key signaling pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[7][8]

Signaling Pathway: EGFR Inhibition by Quinazoline Derivatives

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Quinazoline Quinazoline Derivative pEGFR p-EGFR (Inactive) Quinazoline->pEGFR Binds to ATP pocket ATP ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add quinazoline derivatives (various concentrations) incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs end End measure_abs->end Broth_Microdilution start Start prepare_dilutions Prepare serial 2-fold dilutions of quinazoline derivative in broth start->prepare_dilutions dispense_plate Dispense 100 µL of each dilution into a 96-well plate prepare_dilutions->dispense_plate prepare_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) dispense_plate->prepare_inoculum inoculate_plate Inoculate each well with 5 µL of bacterial suspension prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic end End read_mic->end NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) pNFkB p-NF-κB NFkB->pNFkB Phosphorylation Quinazoline Quinazoline Derivative Quinazoline->pNFkB Inhibition Inflammation Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) pNFkB->Inflammation Nuclear Translocation Paw_Edema_Workflow start Start acclimatize Acclimatize rats to experimental conditions start->acclimatize measure_baseline Measure baseline paw volume acclimatize->measure_baseline administer_compound Administer quinazoline derivative or vehicle orally/intraperitoneally measure_baseline->administer_compound induce_edema Inject 1% carrageenan into the sub-plantar region of the right hind paw administer_compound->induce_edema measure_volume Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5 hours) induce_edema->measure_volume calculate_inhibition Calculate the percentage inhibition of edema measure_volume->calculate_inhibition end End calculate_inhibition->end

References

Unveiling the Therapeutic Potential of 5-Chloroquinazoline-2,4-diol: A roadmap for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 5-Chloroquinazoline-2,4-diol (CAS 78754-81-1), a molecule of significant interest due to its structural features. While direct pharmacological data on this specific compound is nascent, its quinazoline-2,4-dione scaffold provides a strong, rational basis for predicting its interaction with several high-value therapeutic targets.

This document serves as a technical roadmap for researchers and drug development professionals. It moves beyond a simple literature review to provide a strategic framework for investigating the therapeutic potential of this compound. We will explore its most probable molecular targets based on structure-activity relationships (SAR) established for analogous compounds, detail the causal logic for these predictions, and provide robust, step-by-step experimental protocols for target validation.

The Quinazoline-2,4-dione Scaffold: A Foundation for Diverse Bioactivity

The quinazoline-2,4(1H,3H)-dione core is an oxidized derivative of quinazoline that serves as a versatile scaffold for synthesizing novel therapeutic agents.[1] Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, allows it to fit into a variety of enzymatic active sites. This versatility has led to the development of quinazoline derivatives targeting a wide array of biological pathways.[2][4]

Key therapeutic areas where quinazoline derivatives have shown promise include:

  • Oncology: Inhibition of protein kinases, Poly(ADP-ribose)polymerase (PARP), and critical signaling pathways like Wnt.[1][5]

  • Infectious Diseases: Acting as antibacterial and antifungal agents.[2][6]

  • Inflammatory Diseases & Other Conditions: Demonstrating anti-inflammatory, anticonvulsant, antidiabetic, and antihypertensive properties.[1][6]

The subject of this guide, this compound, incorporates this potent scaffold with a chlorine substitution at the 5-position, a modification that can significantly influence binding affinity and pharmacokinetic properties.

Compound Profile: this compound
IUPAC Name 5-chloro-1H-quinazoline-2,4-dione
CAS Number 78754-81-1[7]
Molecular Formula C₈H₅ClN₂O₂[7]
Molecular Weight 196.59 g/mol [7]
Synonyms 5-chloroquinazoline-2,4(1H,3H)-dione, NSC 338214[7][8]

Predicted Therapeutic Targets & Scientific Rationale

Based on extensive data from analogous compounds, we can hypothesize several high-probability therapeutic targets for this compound. This section outlines these targets and the scientific reasoning for their selection.

Target Class 1: Protein Kinases (Oncology)

The 4-anilinoquinazoline scaffold is famously successful in targeting the ATP-binding pocket of protein tyrosine kinases (TKs).[5][9] While this compound is a dione and not a 4-anilino derivative, the fundamental quinazoline ring system is a critical component for kinase interaction. Many kinase inhibitors function by mimicking the adenine portion of ATP, and the quinazoline core is adept at this.

  • Primary Predicted Targets: Epidermal Growth Factor Receptor (EGFR), c-Src, and Abl kinase.[5][10][11]

  • Causality: The nitrogen atoms at positions 1 and 3 and the carbonyl groups of the dione structure can form crucial hydrogen bonds within the hinge region of a kinase's ATP-binding site. The chloro-substituted benzene ring can occupy the adjacent hydrophobic pocket, with the chlorine atom potentially enhancing binding affinity through halogen bonding or by modifying the electronic properties of the ring system. The success of gefitinib and erlotinib, which are 4-anilinoquinazolines, strongly suggests that the core scaffold is primed for kinase inhibition.[5][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Src c-Src EGFR->Src PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Src->Ras Abl Abl Abl->PI3K Akt Akt PI3K->Akt Akt->Transcription Compound This compound Compound->EGFR Inhibition Compound->Src Inhibition Compound->Abl Inhibition

Fig 1. Predicted inhibition of kinase signaling pathways.
Target Class 2: Poly(ADP-ribose)polymerase-1 (PARP-1) (Oncology)

PARP-1 is a critical enzyme in the DNA damage repair process, particularly in base excision repair.[5] Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several quinazoline-2,4(1H,3H)-dione derivatives have been specifically designed and shown to be potent PARP-1 inhibitors.[5]

  • Primary Predicted Target: PARP-1.

  • Causality: PARP-1 inhibitors typically contain a pharmacophore that mimics the nicotinamide moiety of its substrate, NAD+. The quinazoline-2,4-dione scaffold is structurally well-suited to occupy this nicotinamide-binding pocket. The carbonyl groups and NH moieties can form key hydrogen bonds with amino acid residues in the active site, such as Gly and Ser, while the bicyclic ring system provides the necessary steric bulk and hydrophobic interactions.

Target Class 3: Bacterial DNA Gyrase and Topoisomerase IV (Infectious Diseases)

The quinazoline-2,4(1H,3H)-dione structure has been identified as a scaffold for developing fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotics.

  • Primary Predicted Targets: Bacterial DNA Gyrase (GyrA, GyrB subunits) and Topoisomerase IV (ParC, ParE subunits).

  • Causality: Quinolone antibiotics function by stabilizing the covalent complex between the topoisomerase and cleaved DNA. The planar, aromatic system of the quinazoline-2,4-dione core can intercalate into the DNA at the site of cleavage, while substituents can interact with the enzyme itself. The mechanism is distinct from kinase inhibition but relies on similar principles of shape complementarity and non-covalent interactions within a well-defined binding pocket.

Experimental Validation Workflows

A hypothesis-driven approach requires rigorous experimental validation. The following section provides detailed, self-validating protocols to systematically test the predicted therapeutic targets of this compound.

G cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Engagement & Enzymatic Assays cluster_phase3 Phase 3: Cellular Mechanism of Action A Compound Synthesis & QC B Broad Panel Cell Viability (e.g., NCI-60) A->B Test Compound C Thermal Shift Assay (CETSA) Confirms direct binding B->C Identifies Active Cell Lines D Enzymatic Inhibition Assays (Kinase, PARP, Gyrase) Determines IC50 C->D Validates Target Interaction E Western Blot for Phospho-protein Levels D->E Confirms Enzymatic Effect G DNA Damage Assays (γH2AX staining) D->G F Pathway-Specific Reporter Assays E->F Elucidates Downstream Effects

Fig 2. High-level workflow for target validation.
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To quantify the inhibitory effect of this compound on the activity of a specific protein kinase (e.g., EGFR).

Causality & Self-Validation: This is a gold-standard biochemical assay that directly measures the enzymatic activity of the kinase. The amount of ADP produced is directly proportional to kinase activity. A decrease in the luminescent signal in the presence of the test compound indicates inhibition. Including a known potent inhibitor (e.g., Gefitinib for EGFR) as a positive control and DMSO as a negative control validates the assay's performance in each run.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer.

    • Reconstitute recombinant human EGFR kinase, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and ATP according to the manufacturer's protocol (e.g., Promega).

  • Kinase Reaction:

    • In a 384-well white plate, add 5 µL of the kinase reaction mix containing kinase and substrate.

    • Add 2.5 µL of the serially diluted this compound or control (DMSO for 0% inhibition, Gefitinib for 100% inhibition).

    • Initiate the reaction by adding 2.5 µL of ATP solution (final concentration typically 10-100 µM).

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the DMSO (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to a target protein within a cellular environment.

Causality & Self-Validation: This assay is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation. An increase in the amount of soluble protein at elevated temperatures in the presence of the compound is direct evidence of target engagement. A known ligand for the target serves as a positive control, while an unrelated protein (e.g., GAPDH) serves as a negative control, showing no thermal shift.

Methodology:

  • Cell Treatment:

    • Culture cells known to express the target protein (e.g., A549 cells for EGFR) to ~80% confluency.

    • Treat cells with this compound (at a concentration ~10-100x the expected IC₅₀) or DMSO vehicle for 2-4 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. One aliquot is kept at room temperature as a non-heated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant.

  • Target Detection (Western Blot):

    • Quantify the total protein concentration in each supernatant (e.g., via BCA assay).

    • Normalize the protein amounts and separate by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with a primary antibody specific for the target protein (e.g., anti-EGFR). Also probe for a control protein (e.g., anti-GAPDH).

    • Use a fluorescent or HRP-conjugated secondary antibody for detection.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature.

    • A rightward shift in the melting curve for the drug-treated sample compared to the DMSO control indicates target stabilization and therefore, direct binding.

Conclusion and Future Directions

This compound represents a promising chemical entity for drug discovery. Its core scaffold is clinically validated across multiple therapeutic areas. The logical first steps in its investigation should focus on the high-probability targets identified in this guide: protein kinases (EGFR, Src, Abl), PARP-1, and bacterial topoisomerases.

The experimental workflows provided herein offer a robust, validated framework for confirming these predictions. Positive results from these assays would provide the necessary foundation for more advanced studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • X-ray Crystallography: Determining the co-crystal structure of the compound bound to its target to rationalize binding and guide further design.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of cancer or infectious disease.

By following this structured, evidence-based approach, research teams can efficiently and effectively unlock the full therapeutic potential of this compound.

References

A Technical Guide to the In Vitro Screening of 5-Chloroquinazoline-2,4-diol: A Strategic Approach for Target Identification and Mechanistic Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2] Its derivatives are well-documented as potent inhibitors of a wide range of protein kinases by competing with ATP at the enzyme's active site.[3][4] This guide presents a comprehensive, tiered strategy for the in vitro screening of 5-Chloroquinazoline-2,4-diol, a representative member of this privileged chemical class. We outline a logical progression from broad, high-throughput primary screens to focused secondary and mechanistic assays designed to identify molecular targets, confirm cellular activity, and elucidate the mechanism of action. This document serves as a technical blueprint for researchers in drug discovery, providing not only step-by-step protocols but also the critical scientific rationale behind each experimental choice, ensuring a robust and self-validating screening cascade.

Introduction: The Quinazoline Scaffold and the Rationale for Screening

The quinazoline core is a bicyclic aromatic heterocycle that has proven to be a highly successful scaffold for developing kinase inhibitors.[1] Marketed drugs such as gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), validate the therapeutic potential of this chemical class.[3][5] The core structure's ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design.[6]

This compound (PubChem CID: 334021) is a specific derivative whose biological activities are not extensively characterized in public literature, making it a prime candidate for a systematic screening campaign.[7] The presence of the chloro-substituent and the 2,4-dione configuration suggests potential for unique interactions and selectivity profiles compared to more studied analogues.

This guide proposes a screening funnel designed to efficiently interrogate the biological potential of this compound. The strategy is built on three pillars:

  • Tier 1: Primary Screening. Broad, high-throughput assays to identify initial "hits" and provide a first pass on biological activity.

  • Tier 2: Secondary & Dose-Response Assays. Orthogonal and more quantitative assays to confirm primary hits and determine potency (e.g., IC50).

  • Tier 3: Mechanism of Action (MoA) & Target Engagement. Cellular assays to verify that the compound interacts with its intended target in a physiological context.

Below is a visual representation of this strategic workflow.

G p1 Biochemical Kinase Panel Screen (e.g., >100 kinases, single concentration) s1 IC50 Determination: Biochemical (Dose-response on primary kinase hits) p1->s1 Kinase 'Hits' p2 Cell-Based Viability Screen (e.g., NCI-60 cell line panel, single concentration) s2 IC50 Determination: Cell-Based (Dose-response on sensitive cell lines) p2->s2 Cytotoxic 'Hits' m1 Cellular Target Engagement (e.g., CETSA) s1->m1 Confirmed Target m2 Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) s2->m2 Confirmed Activity m1->m2

Caption: Tiered in vitro screening cascade for this compound.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to efficiently test the compound against a broad range of potential targets and cell types to identify initial areas of biological activity.

Biochemical Kinase Profiling

Rationale: Given the prevalence of quinazolines as kinase inhibitors, the most logical starting point is a broad biochemical screen against a panel of purified kinases.[8][9] This approach directly measures the compound's ability to inhibit enzyme activity in vitro, independent of cellular factors like membrane permeability.

Recommended Assay: ADP-Glo™ Kinase Assay The ADP-Glo™ assay is a luminescent, homogeneous assay format ideal for high-throughput screening.[10][11] It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[12][13] Its high sensitivity and broad dynamic range are suitable for a wide variety of kinases, including those with low activity.[10]

Protocol: Single-Point Kinase Panel Screen

  • Assay Plate Preparation: Dispense 2.5 µL of each kinase/substrate solution into the wells of a 384-well plate.

  • Compound Addition: Add 0.5 µL of this compound (at a final concentration of 10 µM) or vehicle control (DMSO) to appropriate wells.

  • Kinase Reaction Initiation: Add 2 µL of 2.5X ATP solution to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[11]

  • Signal Quantification: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.

    % Inhibition = (1 - (Luminescence_Compound / Luminescence_Vehicle)) * 100

Data Presentation: Hits are typically defined as kinases showing >50% inhibition. Results should be summarized in a table.

Kinase TargetFamily% Inhibition at 10 µMHit? (Y/N)
EGFRRTK92%Y
VEGFR2RTK85%Y
SRCTK45%N
CDK2CMGC15%N
............
Cell-Based Viability/Cytotoxicity Screening

Rationale: A cell-based assay provides a more physiologically relevant context, assessing the compound's effect on cell health, which integrates factors like cell permeability, metabolic stability, and engagement of cellular targets. Screening against a diverse panel of cell lines (e.g., the NCI-60 panel) can reveal potential cancer-specific cytotoxicity.[3]

Recommended Assay: MTT Assay The MTT assay is a robust, colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Protocol: Single-Point Cell Viability Screen

  • Cell Plating: Seed cells from different cancer lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.[15]

  • Compound Treatment: Treat cells with this compound at a final concentration of 10 µM. Include vehicle control (DMSO) and positive control (e.g., Staurosporine) wells. Incubate for 72 hours.[16]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control.

    % Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100

Tier 2: Secondary & Dose-Response Assays

The goal of this tier is to confirm the primary hits and quantify the compound's potency by generating dose-response curves and calculating IC50 values (the concentration required to inhibit 50% of the biological activity).

Biochemical IC50 Determination

Rationale: For each kinase identified as a "hit" in the primary screen, a full dose-response analysis is required to determine the precise potency (IC50).[18] This confirms the initial finding and allows for ranking of the compound's activity against different targets.

Protocol: The ADP-Glo™ assay protocol is followed as described in Section 2.1, with a key modification:

  • Compound Addition: Instead of a single concentration, a serial dilution of this compound is prepared (e.g., 10-point, 3-fold dilution series starting from 50 µM).

  • Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based IC50 Determination

Rationale: For cell lines that showed significant growth inhibition, a dose-response experiment is performed to quantify the cytotoxic/cytostatic potency (GI50 or IC50). This confirms the anti-proliferative effect and helps correlate it with biochemical target inhibition.[19][20]

Protocol: The MTT assay protocol is followed as described in Section 2.2, with a key modification:

  • Compound Treatment: Cells are treated with a serial dilution of the compound (e.g., 8-point, 4-fold dilution series starting from 100 µM).

  • Data Analysis: Plot percent viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation: IC50 values should be compiled in a table for clear comparison.

Assay TypeTarget / Cell LineIC50 (µM)
BiochemicalEGFR0.15
BiochemicalVEGFR20.89
Cell-BasedA549 (EGFR-mutant)0.75
Cell-BasedHUVEC (VEGFR2-high)4.5
Cell-BasedMCF-7 (EGFR-low)>50

Tier 3: Mechanism of Action & Target Engagement

After confirming potent activity, the final tier focuses on verifying that the compound engages its intended target within the complex cellular environment.

Cellular Target Engagement

Rationale: A potent biochemical IC50 does not guarantee that a compound will bind its target inside a cell.[21] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure target engagement in situ.[22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24][25]

Protocol: Isothermal Dose-Response CETSA

  • Cell Treatment: Treat intact cells (e.g., A549) with a serial dilution of this compound or vehicle for 1-2 hours.

  • Thermal Challenge: Heat the cell suspensions at a predetermined optimal temperature (e.g., 52°C, found via an initial temperature gradient experiment) for 3 minutes, followed by immediate cooling.[25]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or sonication.

  • Isolate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (e.g., EGFR) using an antibody-based method like Western Blot or AlphaScreen®.

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. A sigmoidal curve indicates dose-dependent stabilization and target engagement.

Downstream Signaling Analysis

Rationale: If the compound engages and inhibits a target kinase, the phosphorylation of its downstream substrates should decrease. This provides functional evidence of target inhibition. For an EGFR inhibitor, a key downstream event is the autophosphorylation of EGFR itself and the subsequent phosphorylation of proteins in the MAPK/ERK pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR EGFR->EGFR RAS RAS EGFR->RAS Activation Compound This compound Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF Activation

Caption: Simplified EGFR signaling pathway targeted for validation.

Protocol: Western Blot for Phospho-EGFR

  • Cell Culture and Starvation: Culture A549 cells to 70-80% confluency, then serum-starve overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

  • Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the EGFR pathway.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (as a loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity. A dose-dependent decrease in the p-EGFR/total EGFR ratio confirms functional inhibition of the target kinase in cells.

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By progressing from broad primary screens to specific mechanistic studies, this workflow enables the efficient identification of molecular targets, confirmation of cellular activity, and validation of the mechanism of action. Positive results from this cascade, such as a potent biochemical IC50 that translates to cellular target engagement and inhibition of downstream signaling, would provide a strong rationale for advancing this compound into further preclinical development, including lead optimization, selectivity profiling, and in vivo efficacy studies.

References

An In-depth Technical Guide to the Potential Mechanisms of Action of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of a Privileged Scaffold

The quinazoline core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of ligands for a diverse array of biological targets.[1][2][3] From FDA-approved anticancer agents to novel antihistamines, the versatility of the quinazoline framework is well-documented.[3][4] This guide focuses on a specific, yet under-characterized member of this family: 5-Chloroquinazoline-2,4-diol. While direct, empirical data on the specific molecular interactions and mechanism of action of this compound are not extensively published, its structural features, when viewed through the lens of decades of quinazoline-focused drug discovery, allow us to formulate well-grounded hypotheses regarding its potential biological activities.

This document is structured not as a rigid review but as an exploratory guide. It synthesizes the vast body of research on analogous compounds to propose and detail the most probable mechanisms of action for this compound. We will delve into three primary, plausible pathways: kinase inhibition, Wnt/β-catenin signaling modulation, and PARP inhibition. Each section will not only present the theoretical framework but also provide actionable, detailed experimental protocols for validation—a crucial step in transitioning from hypothesis to established fact.

Part 1: The Preeminent Hypothesis: Inhibition of Protein Kinases

The most extensively documented and clinically successful application of the quinazoline scaffold is in the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[3][5][6] Given that the 4-anilinoquinazoline is a classic pharmacophore for ATP-competitive kinase inhibition, it is a primary putative mechanism for derivatives like this compound.

Causality and Structure-Activity Relationship (SAR)

The 4-anilinoquinazoline core serves as a mimic of the adenine region of ATP, enabling it to competitively bind within the kinase hinge region.[2][7] The quinazoline nitrogen atoms (N1 and N3) are critical for this interaction, typically forming hydrogen bonds with backbone residues in the hinge region of the kinase domain (e.g., Met793 in EGFR). The aniline portion extends into a hydrophobic pocket, and substitutions on this ring can confer potency and selectivity.[6][8]

While this compound is not a classic 4-anilinoquinazoline, its core structure is the foundational starting point for the synthesis of these inhibitors. The diol form can be readily converted to a 2,4-dichloroquinazoline intermediate, which is then reacted with various anilines to produce potent kinase inhibitors.[5] It is plausible that the diol itself, or a metabolic derivative, could exhibit inhibitory activity. The chloro-substitution at the 5-position would likely influence the electronic properties and conformation of the ring system, potentially affecting its interaction with the kinase active site.

Hypothetical Signaling Pathway: EGFR Inhibition

EGFR is a key driver of cell proliferation, survival, and migration. Its aberrant activation is a hallmark of many cancers.[3][5] Inhibition of EGFR blocks downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization P_EGFR EGFR (Active) (Autophosphorylation) Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K 5_CQD 5-Chloroquinazoline- 2,4-diol (Hypothetical) 5_CQD->P_EGFR Inhibition RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Transcription

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring ATP consumption. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used to drive a luciferase reaction, producing a light signal that is proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Test Compound (this compound)

  • ATP, MgCl2, DTT, and appropriate kinase buffer

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a 10 mM stock. For the assay, create a 100x final concentration series (e.g., 1 mM down to 10 nM).

  • Kinase Reaction Setup: a. Prepare a 2x kinase/substrate master mix in the appropriate kinase reaction buffer. b. In a 384-well plate, add 0.5 µL of the diluted compound or DMSO (for control wells). c. Add 2.5 µL of the 2x kinase/substrate mix to each well. d. Prepare a 2x ATP solution. Initiate the kinase reaction by adding 2.5 µL of the 2x ATP solution to each well. The final volume is 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 1 hour.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all wells. b. Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the "high concentration inhibitor" as 0% activity. c. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: An Emerging Target: Wnt/β-catenin Pathway Modulation

Recent research has identified the quinazoline scaffold as a source of inhibitors for the Wnt/β-catenin signaling pathway, a critical regulator of embryogenesis and tissue homeostasis that is frequently dysregulated in cancer, particularly colorectal cancer.[4][9][10]

Mechanism of Quinazoline-based Wnt Inhibition

Unlike kinase inhibitors that target an ATP-binding pocket, quinazoline-based Wnt inhibitors often act on downstream components of the pathway.[9] Studies have shown that certain quinazolines can suppress TCF/LEF-mediated transcription without altering the cellular levels of β-catenin.[9][10] This suggests an interference with the interaction between β-catenin and its transcriptional co-activators in the nucleus or other downstream events. 2,4-Diamino-quinazoline, for instance, has been identified as a selective inhibitor of Lymphoid Enhancer-Binding Factor 1 (Lef1), suppressing Wnt target gene expression.[4][11]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Dest_Complex Destruction Complex (Axin, APC, GSK3β) Beta_Catenin_P β-catenin (P) Dest_Complex->Beta_Catenin_P Phosphorylation & Degradation Proteasome Proteasome Beta_Catenin_P->Proteasome Phosphorylation & Degradation Beta_Catenin β-catenin Beta_Catenin->Dest_Complex Phosphorylation & Degradation Beta_Catenin_Stable β-catenin (Accumulates) Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Dest_Complex Inhibition Nucleus Nucleus Beta_Catenin_Stable->Nucleus TCF_LEF TCF/LEF Beta_Catenin_Stable->TCF_LEF Co-activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes 5_CQD 5-Chloroquinazoline- 2,4-diol (Hypothetical) 5_CQD->TCF_LEF Inhibition

Caption: Hypothetical inhibition of the Wnt/β-catenin signaling pathway.

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This cell-based assay is the gold standard for measuring the transcriptional activity of the canonical Wnt pathway.

Principle: Cells are engineered to stably or transiently express a luciferase reporter gene under the control of a promoter containing multiple T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the Wnt pathway leads to β-catenin/TCF/LEF-mediated transcription, resulting in luciferase expression and a measurable light signal.

Materials:

  • A suitable cell line (e.g., HEK293T, HCT116)

  • TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

  • A control plasmid with mutated TCF/LEF sites (FOPFlash)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Wnt pathway activator (e.g., Wnt3a conditioned media or GSK3β inhibitor like CHIR99021)

  • Test Compound (this compound)

  • Dual-Luciferase® Reporter Assay System (Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: a. Seed cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. b. After 24 hours, co-transfect the cells with the TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound and Activator Treatment: a. Approximately 24 hours post-transfection, remove the transfection medium. b. Add fresh medium containing a serial dilution of this compound. Include DMSO-only wells as controls. c. Immediately add the Wnt pathway activator (e.g., Wnt3a) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Measurement: a. Wash the cells once with PBS. b. Lyse the cells by adding passive lysis buffer and incubate for 15 minutes with gentle shaking. c. Measure the firefly luciferase activity using the luminometer. d. Add the Stop & Glo® Reagent to quench the firefly signal and activate the Renilla luciferase. Measure the Renilla luminescence.

  • Data Analysis: a. For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. b. Subtract the background signal from the FOPFlash control wells. c. Normalize the data to the stimulated (Wnt3a + DMSO) control, which is set to 100% pathway activity. d. Plot the normalized activity against the logarithm of the compound concentration to determine the IC50.

Part 3: A Plausible Alternative: PARP Inhibition

The quinazolinone scaffold, closely related to the diol form of the topic compound, has been successfully employed as a bioisostere for the phthalazinone core of PARP inhibitors like Olaparib.[12][13] This makes Poly(ADP-ribose) polymerase (PARP) a third plausible target.

The Role of PARP and Quinazolinone-based Inhibition

PARP enzymes, particularly PARP-1, are critical for DNA single-strand break repair.[14] PARP inhibitors exploit a concept known as "synthetic lethality." In cancer cells with mutations in homologous recombination repair genes (like BRCA1/2), inhibiting PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication, which cannot be repaired, resulting in selective cancer cell death.[14] Quinazolinone derivatives have been designed to occupy the nicotinamide-ribose binding site of PARP-1, competitively inhibiting its enzymatic activity.[12]

Experimental Workflow: PARP Activity Assay

This workflow describes a common method to assess PARP inhibition in vitro.

PARP_Assay_Workflow Start Start Plate_Coating Coat 96-well plate with histone proteins Start->Plate_Coating Blocking Block plate to prevent non-specific binding Plate_Coating->Blocking Reaction_Setup Add PARP enzyme, activated DNA, Biotinylated-NAD+, and Test Compound Blocking->Reaction_Setup Incubation Incubate to allow PARylation of histones Reaction_Setup->Incubation Wash_1 Wash to remove unbound reagents Incubation->Wash_1 Strep_HRP Add Streptavidin-HRP to bind biotin Wash_1->Strep_HRP Wash_2 Wash to remove unbound conjugate Strep_HRP->Wash_2 Substrate_Add Add HRP substrate (e.g., TMB) Wash_2->Substrate_Add Color_Dev Incubate for color development Substrate_Add->Color_Dev Stop_Reaction Add stop solution Color_Dev->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

Caption: General workflow for a colorimetric PARP inhibition assay.

Experimental Protocol: Colorimetric PARP Inhibition Assay

Principle: This ELISA-based assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a microplate. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. A decrease in signal in the presence of the test compound indicates PARP inhibition.

Materials:

  • Histone-coated 96-well plate

  • Recombinant human PARP-1 enzyme

  • Activated DNA (to stimulate PARP activity)

  • Biotinylated NAD+

  • Test Compound (this compound)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation: Use a pre-coated histone plate or coat a high-binding plate with histones overnight. Wash and block the plate.

  • Compound Addition: Add serial dilutions of this compound or DMSO (control) to the wells.

  • Reaction Initiation: Prepare a PARP reaction mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add this mix to each well to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature to allow the PARylation reaction to occur.

  • Washing: Aspirate the reaction mixture and wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Streptavidin-HRP Addition: Add diluted Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature. This will bind to the biotinylated PAR chains on the histones.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound Streptavidin-HRP.

  • Signal Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add stop solution to each well to quench the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value.

Quantitative Data Summary (Hypothetical)

To effectively compare the potential activities of this compound across these different mechanisms, experimental data should be compiled as follows:

Assay TypeTargetCell Line (if applicable)EndpointHypothetical IC50 (µM)
Kinase InhibitionEGFRN/A (Biochemical)ATP ConsumptionTo be determined
Wnt ReporterTCF/LEF TranscriptionHEK293TLuciferase ActivityTo be determined
PARP InhibitionPARP-1N/A (Biochemical)PARylationTo be determined

Conclusion and Path Forward

While the precise mechanism of action for this compound remains to be empirically determined, the rich history of the quinazoline scaffold provides a robust framework for targeted investigation. The most probable mechanisms involve the inhibition of protein kinases (such as EGFR), modulation of the Wnt/β-catenin signaling pathway, or inhibition of PARP enzymes. The experimental protocols detailed in this guide provide a clear, self-validating system to systematically test these hypotheses. A logical path forward would involve initial screening against a broad panel of kinases, followed by cell-based assays for Wnt signaling and biochemical assays for PARP activity. This multi-pronged approach will efficiently elucidate the primary mechanism of action and pave the way for the further development of this intriguing compound.

References

The Discovery of Novel 5-Chloroquinazoline-2,4-diol Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][3] This guide delves into the discovery of a specific, yet promising, class of these compounds: novel 5-Chloroquinazoline-2,4-diol analogs. The strategic placement of a chlorine atom at the 5-position offers a unique handle to modulate the electronic and steric properties of the molecule, potentially leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This document provides a comprehensive overview for researchers and drug development professionals, detailing the synthetic strategies, biological evaluation cascade, structure-activity relationships, and mechanistic insights pertinent to this chemical series.

Synthetic Strategies: Accessing the this compound Scaffold

The synthesis of quinazoline-2,4-diones, also known as quinazolinediones, can be achieved through various methodologies, ranging from classical cyclization reactions to modern metal-catalyzed approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A common and effective strategy for constructing the 5-chloroquinazoline-2,4-dione core involves the use of 2-amino-6-chlorobenzoic acid derivatives. A representative synthetic protocol is outlined below:

General Synthetic Workflow

Synthetic Workflow cluster_0 Core Synthesis cluster_1 Analog Derivatization start 2-Amino-6-chlorobenzoic Acid step1 Reaction with Urea or Isocyanate start->step1 Cyclization core This compound step1->core step2 N-Alkylation / N-Arylation at N1/N3 core->step2 analogs Diverse Analogs step2->analogs

Caption: A general workflow for the synthesis and derivatization of this compound analogs.

Protocol: Synthesis of this compound

This protocol describes a fundamental method for the synthesis of the core scaffold.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Urea

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • A mixture of 2-amino-6-chlorobenzoic acid (1 equivalent) and urea (2 equivalents) is heated at 150-160 °C for 4 hours.

  • The reaction mixture is allowed to cool to room temperature.

  • The resulting solid is triturated with a saturated solution of sodium bicarbonate, filtered, washed with water, and then with ethanol to afford the crude product.

  • Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) yields pure this compound.

Modern synthetic advancements offer alternative routes, including palladium-catalyzed reactions that allow for the construction of the quinazolinedione ring from ortho-halo benzoates and ureas.[4] Copper-mediated cyanations have also been employed for the synthesis of quinazoline-2,4(1H,3H)-dione derivatives.[5] These methods often provide higher yields and broader substrate scope.

Biological Evaluation: A Tiered Screening Approach

The discovery of lead compounds from a library of novel analogs necessitates a systematic and robust biological evaluation process. A tiered screening cascade is typically employed to efficiently identify compounds with the desired biological activity and to elucidate their mechanism of action.

Screening Cascade for Anticancer Activity

Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening & MoA cluster_lead_opt Lead Optimization primary_screen High-Throughput Cytotoxicity Assay (e.g., MTT) vs. Panel of Cancer Cell Lines secondary_screen IC50 Determination Apoptosis Assays (Caspase, Annexin V) Cell Cycle Analysis primary_screen->secondary_screen Active Hits target_id Target Identification (e.g., Kinase Profiling) secondary_screen->target_id Confirmed Hits adme_tox ADME/Tox Profiling (Metabolic Stability, Permeability) target_id->adme_tox Validated Leads in_vivo In Vivo Efficacy Studies (Xenograft Models) adme_tox->in_vivo Optimized Leads

Caption: A tiered screening cascade for the evaluation of novel this compound analogs as potential anticancer agents.

Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for primary cytotoxicity screening.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound analogs (typically from a stock solution in DMSO) and incubate for 48-72 hours.

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) of Quinazoline Analogs

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system.[7][8] While specific SAR data for this compound analogs is emerging, general trends from related quinazoline series can provide valuable guidance for analog design.

CompoundR1R2IC50 (µM) vs. HCT-116[9]IC50 (µM) vs. MCF-7[9]
5a HH>50>50
5d H4-Cl-Ph6.094.81
5h Cl4-Cl-Ph5.8910.21
5p Cl4-F-Ph12.439.38

Note: The table above is a representative example based on data for 2-thio-quinazoline derivatives, illustrating the impact of substitutions. The R1 and R2 positions correspond to substitutions on the quinazoline and a tethered phenylurea moiety, respectively, in the cited study.

Generally, the introduction of a halogen, such as chlorine, at the 7-position has been shown to enhance cytotoxic effects.[9] Furthermore, the nature of the substituent at the N3 position and modifications at the C2 position are critical for activity. For instance, the incorporation of anilino groups at the 4-position has led to the development of potent tyrosine kinase inhibitors.[10] The electron-withdrawing nature of a chloro group at the 5-position is expected to influence the pKa of the N-H protons and the overall electronic distribution of the aromatic system, which could significantly impact protein-ligand interactions.

Key SAR Insights

SAR Insights cluster_core This compound Core cluster_points Substitution Impact core Key Diversification Points N1_N3 N1 & N3 Positions: - Alkyl/Aryl groups affect solubility and steric interactions. core->N1_N3 C5_Cl C5-Chloro Group: - Modulates electronics and pKa. - Potential for halogen bonding. core->C5_Cl C6_C8 C6, C7, C8 Positions: - Introduction of EWGs/EDGs fine-tunes activity. core->C6_C8 img

Caption: Key positions on the this compound scaffold for chemical modification and their potential impact on biological activity.

Potential Mechanisms of Action

Quinazoline derivatives exert their biological effects through a multitude of mechanisms. A significant number of these compounds function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[10]

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline derivatives are known inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[9][10] These kinases are key drivers of tumor growth, proliferation, and angiogenesis. The quinazoline scaffold typically acts as a hinge-binder in the ATP-binding pocket of the kinase.

EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT STAT JAK-STAT Pathway EGFR->STAT Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation inhibitor 5-Chloroquinazoline Analog inhibitor->EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway by this compound analogs.

Other potential mechanisms for quinazoline derivatives include the inhibition of tubulin polymerization, induction of apoptosis through caspase activation, and modulation of inflammatory pathways by targeting enzymes like COX-2.[10][11]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the vast chemical space that can be explored through derivatization, provides a fertile ground for lead discovery. The strategic placement of the chlorine atom at the 5-position offers a vector for optimizing potency and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesizing a broader range of analogs with diverse substituents at the N1, N3, and other positions of the benzene ring.

  • Elucidation of Specific Targets: Moving beyond phenotypic screening to identify the precise molecular targets of the most active compounds.

  • In Vivo Evaluation: Advancing the most promising leads into preclinical animal models to assess their efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and a systematic approach to biological evaluation, the full therapeutic potential of this compound analogs can be unlocked.

References

spectroscopic data for 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chloroquinazoline-2,4-diol

Introduction

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with diverse biological activities.[1][2][3] The targeted compound, this compound (CAS 78754-81-1), represents a key intermediate for synthesizing more complex pharmaceutical agents.[4][5] A thorough understanding of its structural and electronic properties is paramount for quality control, reaction monitoring, and the rational design of new molecular entities. This guide provides a comprehensive analysis of the core spectroscopic techniques used to characterize this molecule, synthesizing data from public databases and drawing on established principles from analogous structures to build a complete analytical profile.

As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the process of structural elucidation. We will explore the causality behind experimental choices, interpret the spectral data in the context of the molecule's unique features, and establish self-validating protocols that ensure confidence in the final structural assignment. A crucial aspect of this compound is its existence in a keto-enol tautomeric equilibrium, primarily favoring the 2,4-dione form in most states, which profoundly influences its spectroscopic signature.[4][6]

This document is structured to guide researchers through the complete characterization workflow, from sample preparation to spectral interpretation, providing both the foundational theory and practical, field-proven insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of organic structure elucidation, providing unambiguous information about the carbon skeleton and the chemical environment of each proton. For a molecule like this compound, which possesses low solubility in common organic solvents like chloroform, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity effectively solubilizes the compound, and its deuterated nature prevents interference in ¹H NMR spectra, while also allowing for the observation of exchangeable N-H protons.[7][8][9][10]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides the most direct insight into the electronic environment of the hydrogen atoms in the molecule. Based on extensive data from related quinazolin-2,4-dione structures, a predicted spectrum for the title compound can be constructed with high confidence.[6][8][9]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
H-77.15 - 7.25Doublet of doublets (dd) or Triplet (t)J ≈ 8.0Upfield shift due to electron-donating nature of N1. Coupled to H-6 and H-8.
H-67.30 - 7.40Doublet of doublets (dd) or Triplet (t)J ≈ 8.0Deshielded relative to H-7 by the C4-carbonyl. Coupled to H-7 and H-8.
H-87.60 - 7.70Doublet of doublets (dd) or Doublet (d)J ≈ 8.0Deshielded by the anisotropic effect of the C4-carbonyl. Coupled to H-7.
1-NH11.0 - 11.4Broad Singlet (br s)N/AExchangeable proton of the amide. Its broadness is due to quadrupole coupling with ¹⁴N and chemical exchange.
3-NH11.2 - 11.6Broad Singlet (br s)N/AExchangeable proton of the imide. Often slightly more downfield than 1-NH.

Experimental Protocol: ¹H NMR Spectrum Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Shimming: Ensure the magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): 0-16 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.[11]

G cluster_mol ¹H NMR Structural Assignments mol C1-N(H)-C(=O)-N(H)-C(=O)-C2=C(Cl)-C3=C(H)-C4=C(H)-C5=C2(H) H8 H-8 (δ 7.65) p8 H8->p8 H7 H-7 (δ 7.20) p7 H7->p7 H6 H-6 (δ 7.35) p6 H6->p6 NH1 1-NH (δ 11.2) pNH1 NH1->pNH1 NH3 3-NH (δ 11.4) pNH3 NH3->pNH3 pC7 p8->pC7 J ≈ 8 Hz pC7->p7

Caption: Predicted ¹H NMR chemical shifts and key couplings.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals the number and type of carbon atoms. While PubChem provides a link to an experimental ¹³C spectrum, assignments require correlation with data from known quinazolinones.[4][7][9]

Predicted & Observed ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Notes
C-2150.0 - 151.0Ureide carbonyl carbon, typically upfield of the amide carbonyl.
C-4162.5 - 163.5Amide carbonyl carbon, deshielded by the adjacent aromatic ring.
C-8a140.5 - 141.5Quaternary carbon at the ring junction, bonded to nitrogen.
C-7134.5 - 135.5Aromatic CH carbon, deshielded by resonance with the carbonyl group.
C-5130.0 - 132.0Quaternary carbon directly attached to the electronegative chlorine atom.
C-8127.0 - 128.0Aromatic CH carbon.
C-6122.0 - 123.0Aromatic CH carbon.
C-4a115.0 - 116.0Quaternary carbon at the ring junction, shielded by the N1 atom.

Experimental Protocol: ¹³C NMR Spectrum Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. Higher concentrations (20-30 mg) may be beneficial to reduce acquisition time.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): 0-200 ppm.

  • DEPT-135 (Optional but Recommended): Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

  • Processing: Apply Fourier transform, phase, and baseline correction. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.[11]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing structural clues through fragmentation analysis. For a polar, non-volatile compound like this compound, Electrospray Ionization (ESI) is the preferred technique.[12] A key diagnostic feature will be the isotopic pattern of the chlorine atom, which has two major isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in two molecular ion peaks, [M+H]⁺ and [M+2+H]⁺, with a characteristic intensity ratio of approximately 3:1.

Predicted Mass Spectrometry Data

IonCalculated m/z (Monoisotopic)Expected Observation
[M+H]⁺ (C₈H₆³⁵ClN₂O₂)197.0118Base peak or prominent ion in the ESI+ spectrum.
[M+H]⁺ (C₈H₆³⁷ClN₂O₂)199.0088Isotopic peak at M+2 with ~33% the intensity of the M peak.
[M-H]⁻ (C₈H₄³⁵ClN₂O₂)194.9967Prominent ion in the ESI- spectrum.

Predicted Fragmentation Pathway

The fragmentation of the quinazoline core often proceeds via the loss of stable neutral molecules like hydrocyanic acid (HCN) and carbon monoxide (CO).[13][14]

G M [M+H]⁺ m/z 197/199 F1 [M+H - CO]⁺ m/z 169/171 M->F1 - CO F2 [M+H - HNCO]⁺ m/z 154/156 M->F2 - HNCO F3 [F2 - Cl]⁺ m/z 119 F2->F3 - Cl• F4 [F2 - HCN]⁺ m/z 127/129 F2->F4 - HCN

Caption: A plausible ESI-MS fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrum (HRMS) Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition Parameters:

    • Ionization Mode: Acquire spectra in both positive (ESI+) and negative (ESI-) ion modes.

    • Mass Range: Scan a range of m/z 50-500.

    • Capillary Voltage: ~3.5-4.5 kV.

    • Source Temperature: ~100-150 °C.

  • Data Analysis: Determine the exact mass of the parent ion and compare it to the calculated value to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The analysis is particularly useful for confirming the prevalence of the dione tautomer over the diol form, as the carbonyl (C=O) and hydroxyl (O-H) groups have highly characteristic absorption frequencies. The data available from the PubChem database indicates a spectrum was acquired using a KBr pellet, a common technique for solid samples.[4]

Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3250 - 3100Medium, BroadN-H Stretching (Amide/Imide)
3100 - 3000MediumAromatic C-H Stretching
1710 - 1680StrongC=O Stretching (Amide Carbonyl, C4)
1670 - 1640StrongC=O Stretching (Ureide Carbonyl, C2)
1610 - 1580MediumC=C Aromatic Ring Stretching
800 - 750StrongC-Cl Stretching

Experimental Protocol: FTIR Spectrum Acquisition (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

  • Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

UV-Visible Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information on the conjugated electronic system of the molecule. The extended π-system of the quinazoline-2,4-dione core is expected to produce characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.[15]

Predicted UV-Vis Absorption Data (in Methanol or DMSO)

TransitionPredicted λ_max (nm)Rationale
π → π220 - 250High-energy transition associated with the benzene ring.
π → π280 - 320Lower-energy transition of the extended conjugated quinazolinone system.
n → π330 - 350Low-intensity transition involving non-bonding electrons on oxygen and nitrogen atoms. May be obscured by the stronger π → π bands.

Experimental Protocol: UV-Vis Spectrum Acquisition

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or DMSO). Create a dilute solution (~10⁻⁵ M) from the stock solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (establish the baseline).

  • Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over a range of 200-600 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal structural confirmation of this compound. By integrating data from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, IR, and UV-Vis spectroscopy, a self-validating analytical picture emerges. The predicted data, grounded in the established spectral characteristics of the quinazolinone class, serves as a reliable benchmark for researchers. Adherence to the detailed protocols will ensure the acquisition of high-quality, reproducible data, which is the bedrock of scientific integrity in drug discovery and chemical research.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Chloroquinazoline-2,4-diol from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-QC-2401

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloroquinazoline-2,4-diol, a valuable heterocyclic scaffold in medicinal chemistry, starting from commercially available anthranilic acid. The described two-step synthetic pathway involves the regioselective chlorination of anthranilic acid to yield 4-chloroanthranilic acid, followed by a cyclization reaction with urea. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety information. The aim is to provide a robust and reproducible procedure for the efficient laboratory-scale preparation of this important chemical intermediate.

Introduction and Scientific Background

Quinazoline-2,4-diones are a privileged structural motif in drug discovery, exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and antimicrobial properties. The introduction of a chlorine atom at the 5-position of the quinazoline ring can significantly modulate the compound's physicochemical properties and biological activity. This application note details a reliable and efficient synthesis of this compound from anthranilic acid.

The synthetic strategy is predicated on a logical two-step sequence:

  • Electrophilic Aromatic Substitution: The regioselective chlorination of anthranilic acid to introduce a chlorine atom at the C-4 position. The amino group of anthranilic acid is an activating, ortho-, para-director. However, steric hindrance from the adjacent carboxylic acid group favors substitution at the para-position (C-4).

  • Cyclocondensation: The subsequent reaction of the 4-chloroanthranilic acid intermediate with urea. This step proceeds through the formation of an N-acylurea intermediate, which then undergoes intramolecular cyclization to form the desired quinazoline-2,4-dione ring system.

This approach is advantageous due to the accessibility of the starting materials and the generally high yields achievable under controlled laboratory conditions.

Synthetic Workflow

The overall synthetic transformation can be visualized as a two-stage process, starting from the initial chlorination of the aromatic ring, followed by the construction of the heterocyclic quinazoline core.

G cluster_0 PART 1: Chlorination cluster_1 PART 2: Cyclization A Anthranilic Acid B 4-Chloroanthranilic Acid A->B  N-Chlorosuccinimide (NCS)  Acetonitrile, Reflux C 4-Chloroanthranilic Acid D This compound C->D  Urea  Heat (Melt) G cluster_0 Chlorination Mechanism cluster_1 Cyclization Mechanism A Anthranilic Acid B Electrophilic Attack by Cl+ A->B NCS C Sigma Complex (Resonance Stabilized) B->C D Deprotonation C->D E 4-Chloroanthranilic Acid D->E F 4-Chloroanthranilic Acid G Nucleophilic Attack by Amine on Urea F->G Urea H N-Acylurea Intermediate G->H I Intramolecular Cyclization H->I J Dehydration I->J K This compound J->K

Application Notes and Protocols: Microwave-Assisted Synthesis of Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Quinazolinones and the Advent of Microwave Synthesis

Quinazolinones are a prominent class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, and antiviral properties.[1][2] This has rendered them highly valuable scaffolds in drug discovery and development.

Traditionally, the synthesis of quinazolinones has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of hazardous solvents.[3] However, the emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation offers a more efficient, rapid, and environmentally friendly alternative to conventional heating.[4][5] The primary advantages of microwave-assisted synthesis include significantly reduced reaction times, improved product yields, enhanced purity, and the potential for solvent-free reactions.[3] This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture.[6]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinazolinones, designed to be a valuable resource for researchers and professionals in the field.

Mechanistic Insights: The Driving Force of Microwave Irradiation

The accelerated reaction rates observed in microwave-assisted synthesis are attributed to a combination of thermal and non-thermal effects. The direct interaction of microwaves with the polar reagents and solvents in the reaction mixture leads to rapid and efficient heating, often reaching temperatures far above the boiling point of the solvent in a sealed vessel.[4] This localized superheating can significantly increase the kinetic energy of the molecules, leading to a higher frequency of effective collisions and thereby accelerating the reaction rate.

One of the most common methods for synthesizing quinazolinones is the Niementowski reaction, which involves the condensation of anthranilic acid with an amide.[5] Under microwave irradiation, this reaction can be completed in a matter of minutes, compared to several hours required for conventional heating.[4][5]

Plausible Reaction Mechanism for Quinazolinone Synthesis

The synthesis of 4(3H)-quinazolinones often proceeds through a multi-step, one-pot reaction. A plausible mechanism for a three-component synthesis involving anthranilic acid, an orthoester, and an amine is illustrated below.[7]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Anthranilic Acid E Intermediate II (N-Acylanthranilic Acid) A->E + Orthoester B Orthoester C Amine D Intermediate I (Acylguanidinium species) F Intermediate III (Benzoxazinone) E->F Intramolecular Cyclization (-ROH) G Quinazolinone F->G + Amine (-H2O)

Caption: Plausible mechanism for 4(3H)-quinazolinone synthesis.[3]

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis over conventional methods are not merely qualitative. Quantitative data from comparative studies consistently demonstrate dramatic reductions in reaction time and significant improvements in product yield.[3]

ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Reaction Time 10 hours5 minutes
Yield (%) 79%87%
Microwave Power N/A800 Watts
Source: E-Journal UIN Malang[3]

This data clearly illustrates the transformative impact of microwave technology on the synthesis of quinazolinones, making it a more sustainable and efficient methodology.[3]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the synthesis of quinazolinone derivatives using microwave irradiation. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Protocol 1: One-Pot, Solvent-Free Synthesis of 2-Substituted Quinazolin-4(3H)-ones

This protocol describes a rapid and environmentally friendly method for the synthesis of 2-substituted quinazolin-4(3H)-ones from anthranilic acid and amides using a catalytic amount of antimony(III) chloride (SbCl3) under solvent-free microwave irradiation.

Materials:

  • Anthranilic acid

  • Substituted amide (e.g., formamide, acetamide)

  • Antimony(III) chloride (SbCl3)

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Ethanol for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, combine anthranilic acid (2 mmol) and the desired amide (2.2 mmol).

  • Add a catalytic amount of SbCl3 (0.5 mol%).

  • Place the reaction vessel in the microwave reactor.

  • Irradiate the mixture at 200 W for the time specified in the table below (typically 5-15 minutes). The progress of the reaction should be monitored by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-substituted quinazolin-4(3H)-one.

Reaction Parameters for Various 2-Substituted Quinazolin-4(3H)-ones:

EntryAmideReaction Time (min)Yield (%)
1Formamide1094
2Acetamide1292
3Propionamide1588
4Benzamide895
Data adapted from a study on solvent-free synthesis of quinazolin-4(3H)-ones.
Protocol 2: Three-Component Synthesis of 3-Substituted Quinazolin-4(3H)-ones in Ethanol

This protocol outlines a one-pot, three-component synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid, an orthoester, and a primary amine in ethanol under microwave irradiation.[2]

Materials:

  • Anthranilic acid

  • Trimethyl orthoformate

  • Substituted primary amine (e.g., aniline, p-toluidine)

  • Ethanol

  • Microwave reactor

  • Crushed ice

Procedure:

  • In a microwave-safe reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired primary amine (6 mmol) in 10 mL of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 120°C and irradiate for 30 minutes.[2]

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 3-substituted quinazolin-4(3H)-one.

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis A Reactants Mixing B Reflux (10 hours) A->B C Workup & Purification B->C D Final Product C->D E Reactants Mixing F Microwave Irradiation (5 minutes) E->F G Workup & Purification F->G H Final Product G->H

Caption: A comparative workflow of conventional vs. microwave synthesis.[3]

Expertise and Experience: Optimizing Your Synthesis

Solvent Choice: While solvent-free reactions are highly desirable from a green chemistry perspective, the choice of solvent can be critical for certain substrates.[8] For polar reactants, a polar solvent that couples efficiently with microwaves, such as ethanol or DMF, can lead to faster and more uniform heating.[1] In some cases, non-polar solvents like pinane have been shown to favor the cyclization step.[8]

Catalyst Selection: The use of a catalyst can significantly enhance the reaction rate and yield. Lewis acids like SbCl3 are effective in promoting the condensation reaction. Solid-supported catalysts, such as acidic alumina or montmorillonite K-10, can simplify the workup procedure and are often reusable.[4]

Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. This allows for the optimization of the reaction time to maximize the yield and minimize the formation of byproducts.[9]

Trustworthiness: Ensuring Reproducible Results

Product Characterization: To ensure the identity and purity of the synthesized quinazolinones, it is essential to characterize the final products using standard analytical techniques. These include:

  • Melting Point: Comparison with literature values.[9]

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.[8][9]

    • FTIR: To identify characteristic functional groups (e.g., C=O, C=N).[9]

    • Mass Spectrometry (MS): To determine the molecular weight.

Safety Precautions:

  • Microwave synthesis should always be conducted in a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.[4]

  • Reactions should be performed in sealed vessels that can withstand the pressures generated at elevated temperatures.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

Microwave-assisted synthesis has emerged as a powerful and indispensable tool for the rapid and efficient synthesis of quinazolinones.[1] This technology offers significant advantages over conventional methods, including shorter reaction times, higher yields, and improved environmental credentials.[3][5] By understanding the underlying principles and following well-defined protocols, researchers can leverage the full potential of microwave synthesis to accelerate their drug discovery and development efforts.

References

Application Notes & Protocols: A General Framework for 5-Chloroquinazoline-2,4-diol Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and its Role in Drug Discovery

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of quinazoline have been investigated and developed as potent inhibitors for a diverse range of enzymes, including tyrosine kinases, dihydrofolate reductase (DHFR), and poly(ADP-ribose) polymerase (PARP).[2][3] 5-Chloroquinazoline-2,4-diol, the subject of this guide, belongs to this versatile class of molecules. Given the broad inhibitory potential of this scaffold, researchers may seek to evaluate its effect on a specific enzyme of interest within their own discovery pipeline.

These application notes provide a comprehensive, adaptable framework for designing and executing a robust enzyme inhibition assay for this compound. The protocols herein are designed to be a self-validating system, guiding the user from initial assay development and IC50 determination to advanced kinetic studies for elucidating the mechanism of inhibition. We will emphasize the causality behind experimental choices, empowering researchers to tailor these methods to their specific enzyme system.

Pillar 1: Foundational Principles of Enzyme Inhibition

Before embarking on experimental work, it is crucial to understand the key parameters used to quantify inhibitor potency. The two most common values are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[4]

  • IC50 (Half-Maximal Inhibitory Concentration): This is an operational value representing the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[5][6] It is highly dependent on factors like substrate concentration.[7]

  • Ki (Inhibition Constant): This is the dissociation equilibrium constant for the enzyme-inhibitor complex. It is a more absolute measure of inhibitor potency and is independent of substrate concentration, allowing for more direct comparison of data between different experiments and labs.[5]

The primary goal of the initial assay is to determine the IC50 value. Subsequent kinetic studies can be performed to determine the Ki and the mode of inhibition (e.g., competitive, non-competitive).[8]

Pillar 2: Assay Development and Optimization

A reliable inhibition assay begins with a well-characterized and optimized enzyme activity assay. The choice of detection method—absorbance, fluorescence, or luminescence—depends on the enzyme, the available substrates, and the required sensitivity. Fluorescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and suitability for high-throughput screening.[9][10]

Experimental Workflow for Assay Development

Assay_Development_Workflow cluster_prep Preparation cluster_validation Validation cluster_execution Execution Reagents Prepare Buffer, Enzyme, Substrate Enzyme_Titration Enzyme Titration Reagents->Enzyme_Titration Optimize Concentration Substrate_Titration Substrate Titration (Km) Enzyme_Titration->Substrate_Titration Use Optimal Enzyme Conc. Assay_Linearity Determine Linearity (Time & Enzyme Conc.) Substrate_Titration->Assay_Linearity Determine Km Z_Factor Calculate Z' Factor Assay_Linearity->Z_Factor Confirm Robustness IC50_Assay Proceed to IC50 Assay Z_Factor->IC50_Assay If Z' > 0.5

Caption: Workflow for optimizing an enzyme assay before inhibitor screening.

Critical Optimization Parameters:

ParameterObjectiveRationale & Causality
Enzyme Concentration Determine the lowest enzyme concentration that gives a robust signal well above the background.Using excessive enzyme can be wasteful and may lead to substrate depletion or non-linear reaction rates. For potent, tight-binding inhibitors, the enzyme concentration must be kept low to ensure the inhibitor concentration is not depleted by binding.[11]
Substrate Concentration Determine the Michaelis constant (Km) of the substrate.The IC50 value is dependent on the substrate concentration.[7] For initial IC50 determination, the assay is typically run at a substrate concentration equal to or below the Km value to ensure sensitivity to competitive inhibitors.
Buffer Conditions Optimize pH, ionic strength, and necessary cofactors.Enzymes have optimal operating conditions. Sub-optimal conditions can lead to low activity, instability, or artifacts, compromising the reliability of inhibition data.[12]
DMSO Tolerance Determine the highest concentration of DMSO that does not affect enzyme activity.This compound, like many small molecules, will be dissolved in DMSO. High concentrations of DMSO can denature enzymes or otherwise interfere with the reaction.

Protocol 1: Determination of IC50 using a Fluorescence-Based Assay

This protocol provides a general method adaptable to many enzyme systems where a fluorogenic substrate is available. The principle involves measuring the rate of formation of a fluorescent product.[13]

Materials and Reagents
  • Enzyme: Purified enzyme of interest.

  • Substrate: Appropriate fluorogenic substrate.

  • Inhibitor: this compound (MW: 196.59 g/mol )[14], dissolved in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Assay Buffer: Buffer optimized for the specific enzyme system (e.g., 50 mM Phosphate Buffer, pH 7.4).[15]

  • Positive Control: A known inhibitor for the target enzyme, if available.

  • Microplates: Black, flat-bottom 96- or 384-well microplates suitable for fluorescence.

  • Microplate Reader: Equipped with appropriate excitation and emission filters.

Step-by-Step Experimental Procedure
  • Inhibitor Serial Dilution:

    • Prepare a serial dilution of the this compound stock solution.

    • Start by diluting the 10 mM DMSO stock into assay buffer to create the highest concentration to be tested (e.g., 100 µM). The DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Perform a 1:3 or 1:5 serial dilution across a 10-point curve. Include a "no inhibitor" control (buffer + DMSO) and a "no enzyme" background control.

  • Assay Plate Preparation:

    • Add 5 µL of each inhibitor dilution to triplicate wells of the microplate.

    • Add 5 µL of buffer with the same final DMSO concentration to the "100% activity" (positive control) wells.

    • Add 5 µL of buffer with DMSO to the "background" (negative control) wells.

  • Enzyme Pre-incubation:

    • Prepare a working solution of the enzyme in cold assay buffer at 2X the final desired concentration.

    • Add 45 µL of the 2X enzyme solution to all wells except the "background" wells. To these, add 45 µL of assay buffer.

    • Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.[8]

  • Initiation of Enzymatic Reaction:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final desired concentration (e.g., at its Km value).

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells. The total volume should now be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-set to the reaction temperature.

    • Measure the fluorescence intensity (kinetic mode) at appropriate excitation/emission wavelengths at regular intervals (e.g., every 60 seconds) for 15-30 minutes. The reaction rate should be linear during this period.

Data Analysis
  • Calculate Reaction Rates (Slopes): For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

  • Subtract Background: Subtract the average rate of the "no enzyme" control from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of 100% Activity Control)) * 100

  • Determine IC50: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[6]

Expected Data Output:

[Inhibitor] (µM)Avg. Rate (RFU/min)% Inhibition
0 (Control)15000%
0.114503.3%
0.5127515.0%
2.582545.0%
1045070.0%
5022585.0%

Protocol 2: Determining the Mode of Inhibition (Kinetic Studies)

Once the IC50 is established, this protocol can determine how this compound interacts with the enzyme and substrate.

Principle

This experiment involves measuring reaction rates at various substrate concentrations in the presence of fixed concentrations of the inhibitor. The resulting data can be visualized using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to diagnose the inhibition mechanism.[8]

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 Enzyme (E) ES1 E-S Complex E1->ES1 +S EI1 E-I Complex E1->EI1 +I ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I E2 Enzyme (E) ES2 E-S Complex E2->ES2 +S EI2 E-I Complex E2->EI2 +I ES2->E2 -S P2 Product (P) ES2->P2 k_cat ESI2 E-S-I Complex ES2->ESI2 +I I2 Inhibitor (I) EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

References

Application Notes & Protocols for Evaluating the Cytotoxicity of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and Its Relevance in Oncology

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of quinazoline and its oxidized form, quinazolinone, have garnered significant attention for their potential as anticancer agents.[3][4] These compounds often exert their effects by interacting with key players in cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.[5] Notably, several FDA-approved cancer therapeutics, such as gefitinib and erlotinib, are based on the quinazoline framework and function as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase.[4]

5-Chloroquinazoline-2,4-diol is a member of this important class of heterocyclic compounds. The presence of a chlorine atom at the 5-position and hydroxyl groups at the 2- and 4-positions suggests the potential for unique biological activity, possibly through mechanisms analogous to other quinazoline derivatives which have demonstrated cytotoxic effects.[1][6] Therefore, a thorough in vitro evaluation of its cytotoxicity is a critical first step in elucidating its potential as a therapeutic agent.

This guide provides a detailed experimental framework for assessing the cytotoxic effects of this compound. We will explore a multi-parametric approach, employing a battery of assays to not only quantify cell death but also to begin to understand the underlying mechanisms.

I. Foundational Principles of In Vitro Cytotoxicity Testing

Before delving into specific protocols, it is crucial to establish a robust experimental design. The reliability of any cytotoxicity study hinges on careful consideration of several key factors:

A. Cell Line Selection: Context is Key

The choice of cell line is paramount and should be guided by the research question.[7][8] For general cytotoxicity screening, a panel of cell lines representing different cancer types is often employed. For more targeted studies, the cell line should be relevant to the intended therapeutic application.[9]

Table 1: Recommended Cell Lines for Initial Cytotoxicity Screening

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line commonly used in anticancer drug screening.[5]
HeLa Cervical AdenocarcinomaA robust and widely used cell line for studying various cellular processes, including apoptosis.[5]
A549 Lung CarcinomaRepresentative of non-small cell lung cancer, a common target for quinazoline-based drugs.
HCT116 Colorectal CarcinomaA well-characterized line for studying apoptosis and cell cycle arrest.
MRC-5 Normal Lung FibroblastA non-cancerous cell line to assess the selectivity of the compound for cancer cells over normal cells.[4]

B. Compound Preparation and Concentration Range

This compound should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

For an initial screening, a broad range of concentrations is recommended to determine the compound's potency. A logarithmic series of dilutions is often employed.

Table 2: Suggested Concentration Range for Initial Screening

Concentration (µM)
0.1
0.5
1
5
10
25
50
100

This range may need to be adjusted based on the initial results to accurately determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10][11][12]

II. A Multi-Parametric Approach to Cytotoxicity Assessment

To gain a comprehensive understanding of the cytotoxic effects of this compound, we recommend a tiered approach utilizing assays that probe different aspects of cell health.

G cluster_1 Tier 2: Mechanistic Insights MTT Assay MTT Assay Caspase-3/7 Assay Caspase-3/7 Assay MTT Assay->Caspase-3/7 Assay If cytotoxic LDH Assay LDH Assay LDH Assay->Caspase-3/7 Assay If cytotoxic

Figure 1: Tiered approach for cytotoxicity assessment.

A. Tier 1: Primary Cytotoxicity Screening

The initial assessment will focus on quantifying cell viability and membrane integrity.

1. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13][14][15] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[16]

  • Incubation: Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[18]

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., using a commercially available kit). Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.[20]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

G cluster_0 Experimental Workflow A Cell Seeding (96-well plate) B Compound Treatment (24-72 hours) A->B C Assay-Specific Steps B->C D Data Acquisition (Plate Reader) C->D MTT MTT Assay: Add MTT, Incubate, Solubilize Formazan LDH LDH Assay: Collect Supernatant, Add Reaction Mix, Stop Reaction Caspase Caspase Assay: Add Caspase-Glo® 3/7 Reagent, Incubate E Data Analysis (IC50 Calculation) D->E

Figure 2: General experimental workflow for cytotoxicity assays.

B. Tier 2: Delving into the Mechanism of Cell Death

If the primary screening assays indicate that this compound is cytotoxic, the next step is to investigate the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.

1. Caspase-3/7 Assay: A Hallmark of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[21] Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a reliable indicator of apoptosis.[22]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is advisable to use a shorter incubation time (e.g., 6-24 hours) as caspase activation is an earlier event in apoptosis.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.[23]

  • Luminescence Measurement: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[24]

III. Data Analysis and Interpretation

A. Calculating Percentage of Cell Viability/Cytotoxicity

For the MTT assay, the percentage of cell viability is calculated as:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

For the LDH assay, the percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells treated with a lysis buffer).

B. Determining the IC50 Value

The IC50 value is the concentration of the compound that inhibits 50% of the biological response (in this case, cell viability).[10] To determine the IC50, the percentage of viability is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using a non-linear regression analysis.[10][25][26] Software such as GraphPad Prism is commonly used for this purpose.[27]

Table 3: Example Data for IC50 Calculation

Concentration (µM)Log(Concentration)% Cell Viability
0.1-198
1085
10152
501.715
10025

IV. Troubleshooting and Considerations

  • Compound Solubility: Ensure that this compound is fully dissolved in the culture medium. Precipitation can lead to inaccurate results.

  • Assay Interference: Some compounds can interfere with the chemistry of the assays. For example, colored compounds can interfere with absorbance readings, and compounds that affect mitochondrial respiration can give misleading results in the MTT assay. It is always advisable to run compound-only controls (without cells) to check for interference.

  • Time-Dependency: The cytotoxic effects of a compound can be time-dependent. Therefore, it is recommended to perform assays at multiple time points (e.g., 24, 48, and 72 hours).

V. Concluding Remarks

This guide provides a comprehensive framework for the initial in vitro cytotoxicity evaluation of this compound. By employing a multi-parametric approach, researchers can obtain robust and reliable data on the compound's cytotoxic potential and gain initial insights into its mechanism of action. The results from these studies will be instrumental in guiding further preclinical development of this and other novel quinazoline derivatives.

References

Application Notes and Protocols: The Quinazoline-2,4-dione Scaffold in Kinase Inhibitor Discovery, Featuring 5-Chloroquinazoline-2,4-diol as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Oncology

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. This has made them one of the most critical target classes in oncology drug discovery. Within the vast landscape of kinase inhibitors, the quinazoline scaffold has emerged as a "privileged structure"—a molecular framework that is repeatedly found in successful, high-affinity ligands for kinase targets. Several quinazoline-based kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, are FDA-approved and have become mainstays in the treatment of various cancers, particularly those driven by mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2][3]

The power of the quinazoline core lies in its ability to be chemically elaborated to achieve high potency and selectivity against specific kinase targets. This guide focuses on 5-Chloroquinazoline-2,4-diol , a key chemical building block, not as a direct kinase inhibitor itself, but as a crucial starting point for the synthesis of diverse libraries of potent kinase inhibitors.[4][5] We will provide a scientifically grounded narrative that follows the journey from this foundational scaffold to biologically active molecules, complete with detailed synthetic and biological evaluation protocols for researchers in cancer drug discovery.

Part 1: From Scaffold to Reactive Intermediate: The Gateway Synthesis

The utility of this compound in a drug discovery campaign begins with its conversion into a more chemically versatile intermediate. The hydroxyl groups at the C2 and C4 positions are poor leaving groups. To enable the subsequent introduction of pharmacophoric fragments necessary for kinase binding, these positions must be activated, typically through chlorination. This conversion creates highly reactive sites for nucleophilic substitution, which is the cornerstone of building a diverse inhibitor library.[6][7][8]

Protocol 1: Synthesis of 2,4,5-Trichloroquinazoline

This protocol details the conversion of the relatively inert diol into the highly reactive 2,4-dichloro intermediate, which serves as the primary substrate for subsequent diversification.

Causality: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for dehydrative chlorination of hydroxyl groups on heterocyclic rings. A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[7] The resulting chloro-substituents are excellent leaving groups, enabling facile reaction with amine nucleophiles to build the final inhibitor structures.

Materials:

  • This compound (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (10-15 equivalents)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.1 equivalents)

  • Toluene

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Heating mantle and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, combine this compound (1 eq.) and phosphorus oxychloride (10-15 eq.) in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

  • Catalyst Addition: Carefully add a catalytic amount of DMF (0.1 eq.) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Quenching): Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with toluene or another suitable organic solvent (e.g., dichloromethane) (3 x volume of aqueous layer).

  • Neutralization: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2,4,5-trichloroquinazoline can be purified by recrystallization or column chromatography on silica gel to yield the final product.

G cluster_synthesis Synthetic Workflow: Intermediate Preparation start This compound reagents POCl₃, cat. DMF Reflux, 4-8h start->reagents Chlorination product 2,4,5-Trichloroquinazoline (Reactive Intermediate) reagents->product

Caption: Synthetic conversion of the starting diol to a reactive intermediate.

Part 2: Building the Pharmacophore: N-Arylation at the C4 Position

With the reactive intermediate in hand, the next critical step is the introduction of the anilino side chain at the C4 position. This moiety is crucial for activity in many kinase inhibitors as it occupies the adenine-binding region of the ATP pocket, forming key hydrogen bonds.[3][9] The chlorine at C4 is more reactive than the one at C2, allowing for selective substitution.

Protocol 2: General Protocol for Selective N-Arylation of 2,4,5-Trichloroquinazoline

This protocol describes the nucleophilic aromatic substitution reaction to install the key anilino group.

Causality: The reaction proceeds via nucleophilic attack of the aniline nitrogen on the electron-deficient C4 position of the quinazoline ring. An organic or inorganic base is typically used to neutralize the HCl generated during the reaction, driving it to completion. The reaction is often performed in a protic solvent like isopropanol or ethanol at elevated temperatures.

Materials:

  • 2,4,5-Trichloroquinazoline (1 equivalent)

  • Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline) (1-1.2 equivalents)

  • Isopropanol (IPA) or Ethanol

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Round-bottom flask with reflux condenser

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Setup: Dissolve or suspend 2,4,5-trichloroquinazoline (1 eq.) in isopropanol in a round-bottom flask.

  • Addition of Reagents: Add the substituted aniline (1-1.2 eq.) and the base (e.g., DIPEA, 2 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 82 °C for IPA) and maintain for 2-6 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with cold isopropanol and then with diethyl ether or hexane to remove impurities.

  • Purification: If necessary, the product can be further purified by column chromatography or recrystallization to yield the desired 4-anilinoquinazoline derivative.

Part 3: Biological Evaluation of Novel Quinazoline Derivatives

Once a library of compounds has been synthesized, they must be evaluated for their biological activity. This involves a tiered approach, starting with biochemical assays to measure direct target inhibition, followed by cell-based assays to assess effects in a biological context.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase using a technology like Promega's ADP-Glo™ assay.

Causality: The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The kinase reaction is stopped, and the remaining ATP is depleted. Then, a detection reagent converts the ADP back to ATP, which is used by a luciferase to produce light. The amount of light is directly proportional to the kinase activity. An inhibitor will reduce ADP formation, leading to a lower luminescent signal.[10]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (containing MgCl₂)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Add 1 µL of serially diluted test compounds to the wells of a white assay plate. Include wells for a positive control (known inhibitor) and a negative (vehicle) control (DMSO).

  • Kinase Reaction: Prepare a master mix containing the kinase, substrate, and reaction buffer. Add 2 µL of this mix to each well.

  • Initiation: Prepare a solution of ATP in reaction buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of inhibitor required to reduce the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).[11][12]

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer)

  • Complete cell culture medium

  • Test compounds

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear tissue culture plates

  • Microplate reader (absorbance)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Protocol 5: Cellular Target Engagement via Western Blot

This protocol verifies if the compound inhibits the target kinase within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.

Causality: An effective kinase inhibitor will reduce the phosphorylation of its target and downstream signaling proteins. Western blotting uses specific antibodies to detect the levels of both the phosphorylated (active) and total protein, providing a direct measure of target engagement.[11]

Materials:

  • Cancer cell line

  • Test compound and appropriate growth factor (e.g., EGF for EGFR)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to attach. Serum-starve the cells overnight, then pre-treat with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to activate the signaling pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane thoroughly, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. The intensity of the phospho-protein band should decrease with effective inhibitor treatment.

G cluster_workflow Biological Evaluation Workflow synthesis Synthesized Compound Library biochem Protocol 3: In Vitro Kinase Assay (IC₅₀ Determination) synthesis->biochem Primary Screen cell_via Protocol 4: Cell Viability Assay (Cytotoxicity IC₅₀) biochem->cell_via Hits western Protocol 5: Western Blot (Target Engagement) cell_via->western Potent Hits data Data Analysis & Hit Validation western->data

Caption: Tiered workflow for the biological evaluation of synthesized inhibitors.

Part 4: Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear, tabular format to allow for easy comparison of compound potency and selectivity.

Table 1: Hypothetical Biological Activity Data for Novel Quinazoline Derivatives

Compound ID Target Kinase IC₅₀ (nM) [Protocol 3] A549 Cell Viability IC₅₀ (µM) [Protocol 4]
QC-001 25 0.5
QC-002 150 2.8
QC-003 >10,000 >50

| Gefitinib | 18 | 0.4 |

Data is hypothetical and for illustrative purposes only. The reference compound Gefitinib is included for comparison.

Part 5: Signaling Pathway Context

Understanding where an inhibitor acts is crucial. The following diagram illustrates the canonical EGFR signaling pathway, a common target for quinazoline-based inhibitors. These inhibitors block the kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival pathways like PI3K/Akt and MAPK.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes PI3K PI3K EGFR->PI3K Activates MAPK RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Site AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation MAPK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a quinazoline inhibitor.

References

Application Note & Protocol: Strategic Derivatization of 5-Chloroquinazoline-2,4-diol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology.[1][2][3][4] 5-Chloroquinazoline-2,4-diol presents a valuable starting point for the development of novel kinase inhibitors and other targeted therapies.[5] This document provides a comprehensive guide for researchers, outlining strategic derivatization pathways, detailed synthetic protocols, and methodologies for biological evaluation. The focus is on leveraging the key chemical handles of the starting material to systematically explore the structure-activity relationship (SAR) and identify derivatives with improved potency and selectivity.

Introduction: The Rationale for Derivatization

The quinazoline-2,4-dione core is a versatile template known to interact with a variety of biological targets, including protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[2][6][7] The epidermal growth factor receptor (EGFR) is a notable example, where quinazoline-based inhibitors like gefitinib and erlotinib have achieved clinical success.[1][2] The parent molecule, this compound (also named 5-chloroquinazoline-2,4(1H,3H)-dione), offers three primary points for chemical modification: the imide nitrogens at positions N1 and N3, and the chloro-substituent at C5.

  • N1 and N3 Positions: Alkylation or arylation at these positions can modulate solubility, cell permeability, and introduce new vectors for interaction with the target protein.

  • C5 Position: The chloro group can be replaced via nucleophilic aromatic substitution or, more versatilely, through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups, which can probe deep into the binding pockets of target enzymes and significantly impact potency and selectivity.[8]

This guide focuses on a logical, stepwise approach to synthesize a focused library of derivatives and establish a clear SAR.

Strategic Overview of Synthetic Pathways

The derivatization strategy is designed to explore chemical space around the core scaffold efficiently. The primary pathways involve initial modifications at the nitrogen centers followed by diversification at the C5 position.

G A This compound (Starting Material) B N1/N3-Alkylation (Protocol 1) A->B R-X, Base C N1,N3-Dialkylated Intermediate B->C D Suzuki-Miyaura Coupling (Protocol 2) C->D Ar-B(OH)2, Pd Catalyst E Buchwald-Hartwig Amination (Protocol 3) C->E R2NH, Pd Catalyst F Library A: N-Alkylated, C5-Aryl Derivatives D->F G Library B: N-Alkylated, C5-Amino Derivatives E->G

Caption: Synthetic strategy for diversifying this compound.

Detailed Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Protocol 1: Regioselective N-Alkylation of this compound

Rationale: Alkylation of the N1 and N3 positions is a foundational step to improve lipophilicity and introduce functional handles. Using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is a standard and effective method for this transformation.[9][10][11] The reaction proceeds via deprotonation of the imide nitrogens, followed by nucleophilic attack on the alkyl halide. Dihalkylation is typically favored with sufficient equivalents of the alkylating agent and base.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide, Ethyl bromoacetate) (2.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add this compound (e.g., 1.96 g, 10 mmol).

  • Add anhydrous DMF (50 mL) and stir until the solid is suspended.

  • Add anhydrous K₂CO₃ (e.g., 4.14 g, 30 mmol).

  • Add the alkyl halide (22 mmol) dropwise at room temperature.

  • Stir the reaction mixture at 60 °C for 12-18 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous mixture with EtOAc (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the desired N1,N3-dialkylated product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, ideal for introducing aryl or heteroaryl moieties at the C5 position.[8][12][13] This reaction utilizes a palladium catalyst, a base, and an organoboron reagent. While chloroarenes can be challenging substrates, modern palladium catalysts with specialized phosphine ligands (like SPhos or XPhos) demonstrate high efficacy for these transformations.[8]

Materials:

  • N1,N3-dialkylated-5-chloroquinazoline-2,4-dione (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • To a microwave vial or Schlenk tube, add the N1,N3-dialkylated chloroquinazoline (e.g., 0.5 mmol), the arylboronic acid (0.75 mmol), the palladium catalyst (0.025 mmol), and the base (1.0 mmol).

  • Evacuate and backfill the vessel with argon three times.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Reaction: Heat the mixture with vigorous stirring.

    • Conventional Heating: 90-110 °C for 8-16 hours.

    • Microwave Irradiation: 120-150 °C for 20-60 minutes.[12]

  • Monitoring: Monitor by LC-MS or TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by column chromatography (silica gel) to isolate the C5-arylated product.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the C5 position. This is crucial for installing groups that can act as hydrogen bond donors or acceptors, often leading to significant gains in binding affinity.

Materials:

  • N1,N3-dialkylated-5-chloroquinazoline-2,4-dione (1.0 eq)

  • Amine (e.g., Morpholine, Piperidine) (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

  • Phosphine ligand (e.g., Xantphos) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In an oven-dried Schlenk tube under argon, combine Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • In a separate flask, add the N1,N3-dialkylated chloroquinazoline (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).

  • Transfer the pre-formed catalyst solution to the second flask via syringe.

  • Heat the reaction mixture to 100 °C for 6-12 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude material via column chromatography (silica gel) to obtain the C5-aminated product.

Biological Evaluation and Screening Cascade

A tiered approach is recommended for evaluating the newly synthesized derivatives. The primary goal is to assess their inhibitory activity against a specific target, often a protein kinase implicated in a disease of interest.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A Synthesized Compound Library B Primary Biochemical Assay (e.g., Kinase Inhibition @ 10 µM) A->B C Identify 'Hits' (e.g., >50% Inhibition) B->C D IC50 Determination (Dose-Response Curve) C->D Potent Compounds E Cellular Target Engagement Assay (e.g., NanoBRET™) D->E Confirmed Potency F Cellular Proliferation Assay (e.g., Cancer Cell Line Panel) E->F G Identify 'Leads' F->G

Caption: A typical screening cascade for evaluating novel kinase inhibitors.

Protocol 4: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Rationale: Kinase assays are essential for determining the direct inhibitory effect of a compound on its target enzyme.[14][15] The ADP-Glo™ (Promega) assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to reduced kinase activity.

Materials:

  • Recombinant kinase of interest (e.g., EGFR, Src)

  • Kinase-specific substrate and cofactors (e.g., ATP, MgCl₂)

  • Synthesized derivatives (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a kinase reaction buffer (specific to the kinase being tested).

    • In a 384-well plate, add 2.5 µL of each test compound at various concentrations (typically a 10-point serial dilution starting from 100 µM). Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 2.5 µL of a 2X kinase/substrate mixture.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Analysis

Systematic analysis of the biological data from the synthesized library allows for the development of an SAR model. This model is crucial for guiding the design of the next generation of compounds with improved properties.

G cluster_0 SAR Logic Core Quinazoline-2,4-dione Core R1 R1/R3 Substituents (N-Alkylation) Core->R1 Modulates Solubility & Permeability R2 R2 Substituent (C5 Position) Core->R2 Probes Binding Pocket Activity Biological Activity (IC50) R1->Activity R2->Activity

Caption: Logical relationship between molecular modifications and biological activity.

Hypothetical SAR Data Table:

Compound IDN1/N3 Substituent (R¹)C5 Substituent (R²)Kinase IC₅₀ (nM)
SM-01 HCl>10,000
A-01 BenzylCl2,500
A-02 Ethyl AcetateCl3,100
B-01 Benzyl4-Methoxyphenyl150
B-02 Benzyl3-Fluorophenyl85
B-03 BenzylPyridin-4-yl45
C-01 BenzylMorpholino220
C-02 BenzylN-Methylpiperazinyl95

Interpretation of Hypothetical Data:

  • N-Alkylation is Crucial: Comparison of SM-01 with A-01 and A-02 shows that substitution at N1/N3 is necessary for activity, likely by enhancing membrane permeability or providing favorable interactions.

  • C5-Aryl Groups Boost Potency: Replacing the C5-Cl with aryl groups (B-01 to B-03 ) dramatically increases potency. This suggests a critical interaction in a hydrophobic pocket of the kinase active site.

  • Electronic Effects at C5: The improved activity of the 3-fluorophenyl derivative (B-02 ) over the 4-methoxyphenyl derivative (B-01 ) may indicate a preference for electron-withdrawing groups or a specific hydrogen bond interaction.

  • Heterocycles are Favorable: The pyridyl moiety (B-03 ) shows the highest potency, possibly due to a key hydrogen bond with a residue in the kinase hinge region.

  • C5-Amino Groups Offer an Alternative: C5-amino derivatives (C-01 , C-02 ) also show good activity. The basic nitrogen in the N-methylpiperazinyl group (C-02 ) likely forms a salt bridge, enhancing binding affinity compared to the morpholino group.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of novel this compound derivatives. By systematically applying the outlined protocols for N-alkylation and palladium-catalyzed cross-coupling, researchers can efficiently generate compound libraries for biological screening. The resulting SAR data will be instrumental in rationally designing next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties for development into novel therapeutic agents.

References

Probing Molecular Interactions: A Guide to Docking 5-Chloroquinazoline-2,4-diol with Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of molecular docking studies to investigate the interaction of 5-Chloroquinazoline-2,4-diol with protein targets. This guide is designed to be a practical resource, blending theoretical underpinnings with detailed, step-by-step protocols.

Introduction: The Therapeutic Potential of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This functional diversity stems from the ability of the quinazoline ring system to interact with various biological macromolecules. This compound, a member of this versatile chemical family, presents an intriguing candidate for computational investigation to elucidate its potential protein targets and binding modes. Molecular docking, a powerful in silico tool, allows for the prediction and analysis of the preferred orientation of a ligand when bound to a receptor, providing critical insights into the molecular basis of their interaction.[4]

Understanding this compound

This compound, also known as 5-chloro-1H-quinazoline-2,4-dione, is a small organic molecule with the chemical formula C₈H₅ClN₂O₂.[5] Its structure features a quinazoline core with a chlorine atom at the 5th position and hydroxyl groups at the 2nd and 4th positions, which can exist in a tautomeric keto-enol form as a dione.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂--INVALID-LINK--[5]
Molecular Weight 196.59 g/mol --INVALID-LINK--[5]
IUPAC Name 5-chloro-1H-quinazoline-2,4-dione--INVALID-LINK--[5]
SMILES C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2--INVALID-LINK--[6]

The Rationale for Molecular Docking

Molecular docking serves as a foundational computational technique in structure-based drug design. By simulating the binding of this compound to a protein's active site, we can:

  • Predict Binding Affinity: Estimate the strength of the interaction, often expressed as a docking score or binding energy.

  • Identify Key Interactions: Visualize and analyze the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

  • Hypothesize Mechanism of Action: Propose a molecular basis for the compound's potential biological activity by identifying its likely protein targets.

  • Guide Lead Optimization: Inform the rational design of more potent and selective derivatives by understanding the structure-activity relationship (SAR).

Experimental Workflow: A Step-by-Step Protocol

This section details a comprehensive protocol for a molecular docking study of this compound against a selected protein target. As many quinazoline derivatives have shown efficacy as kinase inhibitors, we will use the Epidermal Growth Factor Receptor (EGFR) kinase domain as an exemplary target. Specifically, we will utilize the crystal structure of the EGFR kinase domain in complex with gefitinib (PDB ID: 4WKQ).[7]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (EGFR Kinase - PDB: 4WKQ) protein_prep->docking result_analysis Result Analysis (Binding Energy & Pose) docking->result_analysis visualization Visualization of Interactions (PyMOL, Discovery Studio) result_analysis->visualization

Figure 1: A high-level overview of the molecular docking workflow.

Part 1: Ligand Preparation

The goal of ligand preparation is to generate a 3D structure of this compound with the correct atom types, charges, and rotatable bonds.

Protocol:

  • Obtain Ligand Structure:

    • The SMILES string for this compound (C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2) can be obtained from PubChem.[6]

    • Use a chemical drawing tool like ChemDraw or a free online tool like the PubChem Sketcher to draw the 2D structure.

    • Alternatively, download the 3D structure in SDF format directly from PubChem.

  • Convert to 3D and Add Hydrogens:

    • If starting from a 2D structure, use a program like Open Babel or the ligand preparation tools within molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) to convert it to a 3D conformation.

    • Add hydrogens to the structure, ensuring the correct protonation states at physiological pH (typically pH 7.4).

  • Energy Minimization and Charge Assignment:

    • Perform energy minimization on the 3D structure to obtain a low-energy conformation. This can be done using force fields like MMFF94 or UFF.

    • Assign partial charges to each atom. Gasteiger charges are commonly used for AutoDock studies.

  • Define Rotatable Bonds and Save in PDBQT Format:

    • Identify the rotatable bonds in the ligand. For this compound, the bonds within the rigid ring system are not rotatable.

    • Save the prepared ligand in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types, as well as information about rotatable bonds.

Part 2: Protein Preparation

Proper preparation of the receptor is critical for a successful docking experiment. This involves cleaning the PDB file and preparing it for the docking simulation.

Protocol:

  • Download Protein Structure:

    • Navigate to the RCSB Protein Data Bank (--INVALID-LINK--).[5][8][9][10]

    • Search for the PDB ID: 4WKQ and download the PDB file.[7]

  • Clean the PDB File:

    • Open the PDB file in a molecular visualization tool like PyMOL, UCSF Chimera, or Discovery Studio Visualizer.

    • The crystal structure may contain non-protein molecules such as water, ions, and co-crystallized ligands (in this case, gefitinib). Remove all water molecules.

    • For this study, we will also remove the co-crystallized ligand (gefitinib) to create a binding pocket for our ligand of interest.

    • If the protein is a multimer, retain only the chain of interest (e.g., Chain A).

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (e.g., His, Asp, Glu, Lys, Arg) are appropriate for physiological pH.

    • Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins in AutoDock.

  • Save in PDBQT Format:

    • Save the prepared protein structure in the PDBQT format. This file will contain the atomic coordinates, charges, and atom types for the receptor.

Part 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.

Protocol:

  • Define the Grid Box:

    • The grid box defines the search space for the docking simulation within the protein's binding site.

    • The center of the grid box should be positioned at the active site of the EGFR kinase domain. A reliable way to do this is to center the grid on the position of the co-crystallized ligand (gefitinib) that was removed in the protein preparation step.

    • The size of the grid box should be large enough to accommodate the ligand and allow for rotational and translational movements. A typical size is 25 x 25 x 25 Å.

  • Create a Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt

Part 4: Analysis and Visualization of Results

The output of the docking simulation is a PDBQT file containing multiple binding poses of the ligand, ranked by their predicted binding affinities.

Protocol:

  • Analyze Binding Affinities:

    • The log.txt file and the output PDBQT file will contain a table of the predicted binding affinities (in kcal/mol) for each binding mode.

    • The more negative the binding affinity, the stronger the predicted interaction.

  • Visualize Binding Poses:

    • Open the prepared protein PDBQT file and the docking results PDBQT file in a molecular visualization program like PyMOL or Discovery Studio Visualizer.

    • Examine the top-ranked binding poses to understand the orientation of this compound within the EGFR active site.

  • Identify Key Interactions:

    • Analyze the interactions between the ligand and the protein for the best-scoring pose.

    • Identify and measure the distances of hydrogen bonds.

    • Observe hydrophobic interactions with non-polar residues.

    • Look for any potential pi-pi stacking or other non-covalent interactions.

    • Tools like LigPlot+ or the interaction analysis features within Discovery Studio can generate 2D diagrams of these interactions for better clarity.

Interpreting the Results: A Hypothetical Example

Let's consider a hypothetical outcome of the docking study.

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues
1-8.5Met793, Gly796, Leu718, Val726
2-8.2Cys797, Thr790, Leu844
3-7.9Asp855, Thr854, Phe723

In this hypothetical scenario, the top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong interaction. Further visualization might reveal that the dione moiety of this compound forms a crucial hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain, a common interaction for known EGFR inhibitors. The chloro-substituted phenyl ring could be situated in a hydrophobic pocket formed by residues like Leu718 and Val726.

G cluster_ligand This compound cluster_protein EGFR Kinase Domain ligand Quinazoline Core gatekeeper Gatekeeper Residue (Thr790) ligand->gatekeeper Proximity chloro 5-Chloro Group hydro_pocket Hydrophobic Pocket (Leu718, Val726) chloro->hydro_pocket Hydrophobic Interaction dione 2,4-Dione hinge Hinge Region (Met793) dione->hinge Hydrogen Bond

Figure 2: A conceptual diagram of potential interactions between this compound and the EGFR kinase active site.

Conclusion and Future Directions

This guide provides a robust framework for conducting molecular docking studies with this compound. The detailed protocols for ligand and protein preparation, docking simulation, and results analysis are designed to be accessible to researchers with varying levels of computational experience. The insights gained from such studies are invaluable for hypothesis generation, guiding further experimental validation through in vitro and in vivo assays. By systematically exploring the interactions of this and other quinazoline derivatives with a range of biological targets, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Preparation of 5-Chloroquinazoline-2,4-diol Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloroquinazoline-2,4-diol is a heterocyclic organic compound belonging to the quinazoline family. This class of compounds is of significant interest to researchers in drug discovery and development due to their wide range of biological activities. Various quinazoline derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2][3] Specifically, derivatives of 5-chloroquinazoline have shown promise as potential antimalarial, antineoplastic, and antibacterial agents.[4] Accurate and consistent preparation of stock solutions of this compound is a critical first step for any in vitro or in vivo study to ensure the reliability and reproducibility of experimental results.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. The protocols outlined herein are designed to ensure the integrity and stability of the compound, thereby providing a solid foundation for downstream biological assays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is paramount for the successful preparation of stock solutions. Below is a summary of the key properties of this compound.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂PubChem[5]
Molecular Weight 196.59 g/mol PubChem[5]
IUPAC Name 5-chloro-1H-quinazoline-2,4-dionePubChem[5]
CAS Number 78754-81-1PubChem[5]
Appearance Solid (form may vary)Assumed based on compound class
XLogP3 1.1PubChem[5]

Rationale for Solvent Selection: The Utility of DMSO

For the preparation of stock solutions for biological screening, Dimethyl Sulfoxide (DMSO) is a widely used and highly effective solvent.[6][7] Its utility stems from several key properties:

  • Miscibility with Aqueous Media: DMSO is miscible with water and cell culture media in all proportions.[6] This allows for the easy dilution of a concentrated DMSO stock solution into the aqueous environment of a biological assay.

  • Low Volatility: With a high boiling point of 189 °C (372 °F), DMSO evaporates slowly at room temperature.[6] This property helps to maintain the accurate concentration of the stock solution over time.

  • Biocompatibility at Low Concentrations: While high concentrations of DMSO can be toxic to cells, it is generally well-tolerated in most cell-based assays at final concentrations of less than 0.5%.[10][11]

Given these advantages, high-purity, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many drug discovery applications.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

  • Analytical balance (accurate to at least 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Workflow for Stock Solution Preparation and Validation

G cluster_prep Preparation cluster_qc Quality Control & Storage A Calculate Mass of Compound B Weigh Compound on Analytical Balance A->B Mass = 1.97 mg for 1 mL of 10 mM C Add Weighed Compound to Sterile Vial B->C D Add Calculated Volume of DMSO C->D E Dissolve Compound Completely (Vortex/Sonicate) D->E Ensure homogeneity F Visually Inspect for Complete Dissolution E->F G Determine Concentration (Optional, e.g., UV-Vis) F->G If required for high precision H Aliquot into Single-Use Vials F->H If dissolution is complete I Label Vials Clearly H->I J Store at Recommended Temperature I->J Protect from light

Caption: Workflow for the preparation and storage of this compound stock solutions.

Step-by-Step Procedure
  • Calculation of Required Mass:

    • The molecular weight of this compound is 196.59 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 196.59 g/mol = 0.0019659 g

      • Mass (mg) = 1.97 mg

  • Weighing the Compound:

    • Tare a clean weighing boat on an analytical balance.

    • Carefully weigh out approximately 1.97 mg of this compound. Record the exact mass.

  • Dissolution:

    • Transfer the weighed compound into a sterile, appropriately sized vial (e.g., a 1.5 mL amber microcentrifuge tube or glass vial).

    • Based on the exact mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (µL) = (Mass (mg) / 196.59 g/mol ) / 0.010 mol/L × 1,000,000 µL/L

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Quality Control and Aliquoting:

    • Visually inspect the solution against a light source to ensure that all particulate matter has dissolved and the solution is clear.

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protecting vials.

  • Labeling:

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.

Storage and Stability

The stability of stock solutions is critical for obtaining consistent experimental results. While specific stability data for this compound is not widely available, studies on other quinazoline derivatives provide valuable insights.

A study on the stability of two different quinazoline derivatives found that they were stable in aqueous solution for over 40 days when stored in the dark at 4°C.[12] However, in DMSO, the stability was significantly reduced, with one compound being stable for 23 days and the other for only 9 days.[13] Interestingly, this study also indicated that storage at room temperature (22°C) in the dark provided better stability for the DMSO stock solutions than storage at 4°C or 37°C.[13]

Based on these findings and general best practices, the following storage conditions are recommended:

Storage ConditionDurationRationale
-20°C or -80°C Long-term (months)Standard practice for preserving the chemical integrity of most organic compounds in DMSO. Minimizes degradation.
2-8°C Short-term (days to a week)May be acceptable for short-term storage, but long-term storage at this temperature is not recommended due to the potential for degradation.[14]
Room Temperature Not generally recommendedWhile some quinazolines in DMSO have shown stability at room temperature, this is not a universal rule.[13] Long-term storage at room temperature increases the risk of degradation.

Key Handling Practices:

  • Avoid Freeze-Thaw Cycles: Aliquoting into single-use vials is the most effective way to prevent degradation from repeated temperature changes.[14]

  • Protect from Light: Store all stock solutions in amber or light-blocking vials to prevent photodegradation.

  • Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere.[6] Ensure vials are tightly capped and use anhydrous DMSO for preparation. The introduction of water can affect compound solubility and stability.

Conclusion

The careful preparation and storage of this compound stock solutions are fundamental to the success of subsequent biological research. By using high-purity, anhydrous DMSO as the solvent and adhering to the detailed protocol for dissolution, aliquoting, and storage, researchers can ensure the integrity and consistency of their experimental starting material. While the recommended storage temperature for long-term stability is -20°C or -80°C, researchers should be aware that the stability of quinazoline derivatives in DMSO can be limited, and empirical validation for long-term experiments is advisable.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloroquinazoline-2,4-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and achieve higher yields and purity.

Introduction

The synthesis of this compound, a valuable heterocyclic compound in medicinal chemistry, is primarily achieved through the cyclocondensation of 2-amino-6-chlorobenzoic acid with urea. While the reaction appears straightforward, achieving a high yield of a pure product can be challenging. This guide provides a comprehensive overview of the common issues encountered during this synthesis and offers practical, evidence-based solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield is one of the most common frustrations in this synthesis. Several factors can contribute to this issue, from suboptimal reaction conditions to the degradation of starting materials.

Question: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?

Answer: A low yield can stem from several factors. Let's break them down systematically.

1. Incomplete Reaction:

  • Cause: The reaction may not have reached completion due to insufficient heating or reaction time. The cyclization of the intermediate ureidobenzoic acid to the final quinazolinedione is the rate-limiting step and requires significant thermal energy.

  • Solution:

    • Temperature: Ensure the reaction temperature is maintained between 180-200°C. Temperatures below this range will result in a sluggish reaction, while excessively high temperatures can lead to the degradation of both urea and the product.[1]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 3-5 hours.

2. Suboptimal Stoichiometry:

  • Cause: An incorrect ratio of 2-amino-6-chlorobenzoic acid to urea can lead to incomplete conversion of the starting material.

  • Solution: An excess of urea is generally recommended to drive the reaction to completion. A molar ratio of 1:5 to 1:10 (2-amino-6-chlorobenzoic acid to urea) is often effective.

3. Degradation of Urea:

  • Cause: Urea undergoes thermal decomposition at elevated temperatures, starting from around 133°C, to produce ammonia and isocyanic acid.[2] The isocyanic acid can then polymerize or react with urea to form byproducts like biuret and triuret, reducing the amount of urea available for the primary reaction.[3][4]

  • Solution:

    • While a high temperature is necessary for the cyclization, prolonged heating at very high temperatures should be avoided.

    • Consider a solvent-assisted reaction (see FAQ section) to potentially lower the required reaction temperature.

4. Poor Solubility of Starting Material:

  • Cause: 2-amino-6-chlorobenzoic acid has limited solubility in many common organic solvents.[5][6][7] If the starting material is not well-solvated, the reaction will be slow and incomplete.

  • Solution:

    • For a neat (solvent-free) reaction, ensure that the urea is molten and the 2-amino-6-chlorobenzoic acid is finely powdered to maximize surface area contact.

    • Consider using a high-boiling point, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) in which 2-amino-6-chlorobenzoic acid has better solubility.[5][6][7]

The following diagram illustrates a troubleshooting workflow for low yield:

low_yield_troubleshooting start Low Yield (<50%) check_temp Verify Reaction Temperature (180-200°C) start->check_temp Is temp correct? check_temp->start No, adjust check_time Monitor Reaction by TLC (3-5h) check_temp->check_time Yes check_time->start No, extend check_stoich Adjust Stoichiometry (Urea Excess 5-10 eq.) check_time->check_stoich Yes check_stoich->start No, adjust check_mixing Ensure Efficient Mixing check_stoich->check_mixing Yes consider_solvent Consider High-Boiling Solvent (e.g., NMP) check_mixing->consider_solvent Still low yield end Improved Yield check_mixing->end Improved consider_solvent->end

Caption: Troubleshooting workflow for addressing low yield.

Issue 2: Product Purity and Discoloration

The formation of colored impurities is a common observation, leading to a product that is not a clean white or off-white solid.

Question: My final product is brownish and shows multiple spots on TLC. What are the likely impurities and how can I purify it?

Answer: The discoloration and presence of multiple spots on TLC indicate the formation of byproducts.

Common Impurities:

  • Unreacted 2-amino-6-chlorobenzoic acid: This can be identified by comparing the TLC with a standard of the starting material.

  • Biuret and Triuret: These are self-condensation products of urea and can be present in the crude product.[3]

  • Polymeric materials: High reaction temperatures can lead to the formation of insoluble, often colored, polymeric byproducts.

  • Decarboxylation product: Although less common at the recommended temperatures, some decarboxylation of 2-amino-6-chlorobenzoic acid to 2-chloroaniline could occur, which can then lead to other colored byproducts.

Purification Strategies:

  • Initial Work-up:

    • After the reaction is complete, the molten mixture is typically cooled and then treated with a hot aqueous solution of sodium hydroxide to dissolve the acidic this compound as its sodium salt.

    • Insoluble impurities, such as polymeric materials, can be removed by filtration at this stage.

  • Precipitation:

    • The filtrate containing the sodium salt of the product is then acidified with a mineral acid, such as hydrochloric acid, to a pH of around 2-3.

    • This will precipitate the this compound, leaving more soluble impurities in the aqueous solution.

  • Recrystallization:

    • For higher purity, the precipitated product can be recrystallized.

    • Solvent Selection: Given the solubility data of the starting material, a polar aprotic solvent like DMF or a mixture of ethanol and water would be a good starting point for recrystallization.[5][6][7]

The purification workflow can be visualized as follows:

purification_workflow crude_product Crude Reaction Mixture (Brownish Solid) dissolve_naoh Dissolve in Hot Aqueous NaOH crude_product->dissolve_naoh filter_insoluble Filter to Remove Insoluble Impurities dissolve_naoh->filter_insoluble acidify Acidify Filtrate with HCl to pH 2-3 filter_insoluble->acidify precipitate Collect Precipitated Product by Filtration acidify->precipitate recrystallize Recrystallize from DMF/Water or Ethanol/Water precipitate->recrystallize pure_product Pure this compound (White/Off-white Solid) recrystallize->pure_product

Caption: A typical purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed reaction mechanism for the synthesis of this compound from 2-amino-6-chlorobenzoic acid and urea?

A: The reaction proceeds through a two-step mechanism:

  • Nucleophilic Acyl Substitution: The amino group of 2-amino-6-chlorobenzoic acid attacks one of the carbonyl carbons of urea, leading to the formation of an N-substituted urea intermediate (a ureidobenzoic acid).

  • Intramolecular Cyclization: At elevated temperatures, the carboxylic acid group of the ureidobenzoic acid intermediate undergoes an intramolecular cyclization with the terminal amino group of the urea moiety, with the elimination of ammonia, to form the final this compound.

Q2: Can I run this reaction in a solvent? What are the advantages and disadvantages?

A: Yes, the reaction can be performed in a high-boiling point solvent.

  • Advantages:

    • Improved solubility of the starting materials, leading to a more homogeneous reaction mixture and potentially higher yields.[5][6][7]

    • Better temperature control, which can minimize the thermal decomposition of urea and other side reactions.

    • Easier stirring and handling of the reaction mixture.

  • Disadvantages:

    • The need for solvent removal after the reaction is complete.

    • Potential for side reactions with the solvent at high temperatures.

    • Increased cost and environmental impact.

Recommended Solvents: N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), or sulfolane.

Q3: How can I monitor the progress of the reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The starting material (2-amino-6-chlorobenzoic acid) and the product (this compound) should have different Rf values. The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint.

Q4: What are the key safety precautions for this synthesis?

A:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood, as ammonia gas is evolved during the reaction.

  • High Temperatures: Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and be cautious of hot surfaces.

  • Acid/Base Handling: Handle concentrated acids and bases with care during the work-up procedure.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is designed to maximize yield and purity.

Materials:

  • 2-amino-6-chlorobenzoic acid

  • Urea

  • 1 M Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer and temperature controller

  • Condenser

  • Buchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-6-chlorobenzoic acid (17.16 g, 0.1 mol) and urea (60.06 g, 1.0 mol).

  • Fit the flask with a condenser and heat the mixture in a heating mantle to 190-200°C with gentle stirring. The mixture will melt and ammonia gas will evolve.

  • Maintain the temperature and continue heating for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to about 100°C.

  • Carefully add 100 mL of hot 1 M NaOH solution to the flask and stir until the solid dissolves.

  • Filter the hot solution to remove any insoluble impurities.

  • Transfer the filtrate to a beaker and cool it in an ice bath.

  • Slowly add concentrated HCl with stirring until the pH of the solution is approximately 2. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the product in a vacuum oven at 80°C to a constant weight.

Expected Yield: 75-85% Appearance: White to off-white solid.

Data Summary

ParameterRecommended ValueRationale
Stoichiometry (Acid:Urea) 1:10 (molar ratio)Excess urea drives the reaction to completion.
Reaction Temperature 190-200°COptimal for cyclization; minimizes urea decomposition.[1]
Reaction Time 4 hoursSufficient for complete conversion, verifiable by TLC.
Purification Method Base-acid workup followed by recrystallizationEffectively removes unreacted starting materials and byproducts.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Chloroquinazoline-2,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the solubility challenges often encountered with this compound. Our approach is rooted in a deep understanding of the physicochemical properties of quinazoline derivatives and extensive field-proven experience.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound is a small molecule with the chemical formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol .[1] Its structure, featuring a fused heterocyclic ring system, contributes to a high crystal lattice energy, which is a primary reason for its poor aqueous solubility.[2] The presence of the chloro- substituent and the quinazolinedione core results in a molecule with moderate lipophilicity, as indicated by a calculated XLogP3 value of 1.1.[1][3]

The key to successfully working with this compound lies in systematically exploring various solubilization strategies. This guide will walk you through a logical, step-by-step process to identify the optimal conditions for your specific experimental needs, from initial stock solution preparation to maintaining solubility in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents like DMSO at high concentrations?

A1: While DMSO is a powerful solvent, even it has its limits. The high melting point of many quinazoline derivatives suggests strong intermolecular forces in the solid state, which require significant energy to overcome. If you are struggling to prepare a concentrated stock solution (e.g., >10-20 mM), consider gentle heating (up to 40-50°C) and sonication to aid dissolution. Always use anhydrous DMSO, as absorbed water can significantly reduce its solvating power for hydrophobic compounds.

Q2: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "precipitation upon dilution." Your aqueous buffer has a much lower solvating capacity for this compound than pure DMSO. When the DMSO concentration is drastically lowered upon dilution, the compound crashes out of the solution. To mitigate this, you can try several approaches:

  • Lower the final concentration: This is the simplest solution if your experiment allows for it.

  • Use a co-solvent in your buffer: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic solvent like ethanol or propylene glycol to your aqueous buffer can increase its solvating power.[2]

  • Employ surfactants: Non-ionic surfactants such as Tween 20 or Polysorbate 80 can form micelles that encapsulate the compound, keeping it in solution.[2]

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH adjustment can be a very effective strategy. The quinazolinedione ring contains acidic protons (pKa is likely in the acidic to neutral range), and deprotonation at higher pH will result in a more soluble salt form. We recommend performing a pH-solubility profile to determine the optimal pH for your experiments.

Q4: What are the key differences between salt formation and cocrystallization for solubility enhancement?

A4: Both are solid-state modification techniques. Salt formation involves an ionizable drug and a salt-forming agent, creating a new crystalline structure with improved solubility.[2] Cocrystallization involves a neutral active pharmaceutical ingredient (API) and a neutral "coformer" that are hydrogen-bonded together in a crystal lattice.[2] For this compound, which is acidic, salt formation is a viable and often more dramatic approach to enhancing solubility.

Troubleshooting Guides & Experimental Protocols

Guide 1: Preparing a Concentrated Stock Solution

This guide provides a systematic workflow for preparing a stock solution of this compound in an organic solvent.


dot
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Workflow for preparing a stock solution.

Protocol 1: Stock Solution Preparation

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Selection: Begin with a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are good starting points. A study on similar quinazoline derivatives showed high solubility in DMF.[4]

  • Initial Solubilization: Add the solvent to achieve the target concentration (e.g., 10 mM). Vortex thoroughly.

  • Energy Input (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

  • Gentle Heating (if necessary): If sonication is insufficient, warm the solution to 40-50°C with intermittent vortexing. Caution: Ensure the vial is properly sealed to prevent solvent evaporation. Do not overheat, as this may degrade the compound.

  • Final Observation: Once a clear solution is obtained, allow it to cool to room temperature. Observe for any precipitation. If it remains clear, the stock solution is ready.

  • Storage: Store the stock solution as recommended on the product data sheet, typically at -20°C or -80°C. Before each use, thaw the solution completely and vortex to ensure homogeneity.

Guide 2: Maintaining Solubility in Aqueous Buffers

This guide outlines strategies to prevent precipitation when diluting your organic stock solution into an aqueous medium for biological assays.


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Strategies for aqueous buffer solubility.

Protocol 2: pH-Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).

  • Add Compound: Add an excess of solid this compound to a fixed volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH to identify the pH at which solubility is maximized.

Table 1: Recommended Starting Concentrations for Solubility Aids

MethodReagentStarting ConcentrationConsiderations
Co-solvents Ethanol, Propylene Glycol, PEG 4001-5% (v/v)May affect enzyme activity or cell viability at higher concentrations.
Surfactants Tween® 20, Polysorbate 800.01-0.1% (v/v)Ensure concentration is above the Critical Micelle Concentration (CMC).
Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-5% (w/v)Can be very effective for increasing aqueous solubility.[2]

Advanced Solubilization Techniques

For more challenging applications, such as in vivo studies requiring higher concentrations, advanced formulation strategies may be necessary.

Solid Dispersions

Solid dispersions involve dispersing the drug in a carrier matrix at the molecular level.[5] This technique can significantly enhance dissolution rates by converting the crystalline drug into a more soluble amorphous form.[2]

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve both this compound and a carrier (e.g., Poloxamer 407, PVP K30) in a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Removal: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film on the flask.

  • Drying: Further dry the solid dispersion under high vacuum to remove any residual solvent.

  • Characterization: The resulting solid can then be characterized (e.g., by DSC and PXRD to confirm the amorphous state) and used for dissolution studies.

References

minimizing byproduct formation in 5-Chloroquinazoline-2,4-diol reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation and Maximizing Yield

Welcome to the technical support center for the synthesis of 5-Chloroquinazoline-2,4-diol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your reactions effectively. Here, we will address common challenges, particularly the formation of unwanted byproducts, and provide robust strategies to ensure the integrity and yield of your target molecule.

Section 1: Understanding the Reaction Landscape

The synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved via the cyclocondensation of a substituted anthranilic acid with a one-carbon carbonyl equivalent, such as urea or a cyanate salt. While seemingly straightforward, this reaction is sensitive to several parameters that can lead to significant byproduct formation.

The primary route involves the reaction of 2-amino-6-chlorobenzoic acid with urea, typically at elevated temperatures.[1][2] This process hinges on the initial formation of an N-acylurea intermediate, which subsequently undergoes intramolecular cyclization. Understanding the kinetics and potential side-reactions of this pathway is crucial for optimization.

Synthesis_Pathways A 2-Amino-6-chlorobenzoic Acid C N-(2-carboxy-3-chlorophenyl)urea (Key Intermediate) A->C + Urea, Δ (Acylation) B Urea (or Potassium Cyanate) B->C D This compound (Target Product) C->D Intramolecular Cyclization (-H₂O) E Byproducts: - Unreacted Starting Materials - Dimerization/Polymerization - Decarboxylation Products C->E Side Reactions (e.g., High Temp, Long Time) Troubleshooting_Workflow cluster_causes Plausible Causes cluster_solutions Corrective Actions start Reaction Analysis: High levels of polar byproduct (N-Acylurea Intermediate) cause1 Insufficient Thermal Energy start->cause1 cause2 Reversible Reaction Equilibrium start->cause2 cause3 Inhibitory Effect of Water start->cause3 sol1 Optimize Temperature Profile: - Ramp to 150-170°C - Hold for 2-4 hours cause1->sol1 sol2 Remove Water: - Perform under vacuum - Use a high-boiling solvent (e.g., Dowtherm A, Sulfolane) cause2->sol2 sol3 Catalysis: - Add a Lewis acid (e.g., ZnCl₂) - Add a Brønsted acid (e.g., p-TsOH) cause2->sol3 Shift Equilibrium cause3->sol2

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chloroquinazoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 5-Chloroquinazoline-2,4-diol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a chloro-substituent at the 5-position modulates the electronic properties and pharmacological activity of these molecules, making this compound a critical intermediate. However, its synthesis is not without challenges, often related to reaction kinetics, byproduct formation, and purification. This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for preparing the this compound core structure?

The most prevalent and industrially scalable method involves the cyclocondensation of a substituted anthranilic acid derivative with a one-carbon carbonyl source. For this compound, the synthesis typically starts from 2-amino-6-chlorobenzoic acid. This precursor is reacted with urea or a phosgene surrogate (e.g., triphosgene, carbonyldiimidazole) to form the heterocyclic ring system. The reaction with urea is often preferred due to its lower cost and safer handling, typically requiring heat to drive the cyclization and release of ammonia.

Q2: How does the 5-chloro substituent specifically impact the reaction compared to an unsubstituted quinazolinedione synthesis?

The chlorine atom at the 5-position is strongly electron-withdrawing. This has two primary effects:

  • Reduced Nucleophilicity: The chloro group deactivates the aromatic ring, reducing the nucleophilicity of the amino group at the 2-position. This can slow down the initial step of the cyclization reaction, often necessitating more forcing conditions (higher temperatures or longer reaction times) to achieve good conversion.

  • Altered Acidity: The electron-withdrawing nature of chlorine increases the acidity of the N-H protons in the final quinazolinedione ring, which can influence its solubility and reactivity in subsequent derivatization steps.

Q3: What are the most critical reaction parameters that I need to control to ensure a successful synthesis?

Optimizing the synthesis of this compound hinges on the careful control of four key parameters:

  • Temperature: Sufficient thermal energy is required to overcome the activation barrier for the cyclization, especially given the deactivated nature of the starting material.[3] Temperature screening is crucial to find the sweet spot between efficient reaction and thermal decomposition.

  • Solvent: The choice of solvent is critical for ensuring reactant solubility and can influence the reaction pathway.[3][4] High-boiling polar aprotic solvents like DMF or DMSO are often effective as they can dissolve the starting materials and facilitate the reaction at elevated temperatures.

  • Base/Catalyst: While the reaction with urea can proceed thermally, certain cyclizing agents may require a base or catalyst. For instance, reactions involving phosgene surrogates might use a non-nucleophilic base like triethylamine (Et₃N) or DMAP to activate the carbonyl source or neutralize generated acids.[1]

  • Purity of Starting Materials: The purity of the 2-amino-6-chlorobenzoic acid is paramount. Impurities can lead to significant side reactions and complicate purification.[3]

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Low yields are a common frustration and can typically be traced back to several key factors. A systematic approach is the best way to diagnose the issue.

A: The primary causes for low yield are often related to reaction conditions and reactant quality.

  • Insufficient Reaction Temperature: The cyclization of 2-amino-6-chlorobenzoic acid with urea is an endothermic process requiring significant heat. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: Gradually increase the reaction temperature in small-scale screening experiments (e.g., 120°C, 140°C, 160°C) while monitoring the reaction progress by TLC or LC-MS to find the optimal point before decomposition occurs.[3]

  • Poor Reactant Solubility: If the starting materials are not fully dissolved in the reaction solvent, the reaction becomes a heterogeneous mixture, severely limiting the reaction rate.

    • Solution: Switch to a solvent with better solubilizing power for your reactants. Polar aprotic solvents like DMF, DMSO, or sulfolane are excellent candidates for this type of reaction.[4]

  • Inappropriate Solvent Choice: Solvent polarity can dictate the reaction pathway. Non-polar solvents are often ineffective for this transformation.[3][4]

    • Solution: If you are using a solvent like toluene or THF and observing low yields, switch to a polar aprotic solvent. See the data table below for a comparison.

  • Incorrect Base or Catalyst System: If your synthetic route uses a carbonylating agent other than urea, the choice of base is critical.

    • Solution: For reactions requiring a base, ensure it is strong enough to facilitate the necessary deprotonation steps but not so strong that it causes unwanted side reactions. If using a weak base like Na₂CO₃ proves ineffective, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃.[4][5]

The following table summarizes typical results from optimization studies, providing a clear guide for experimental choices.

Entry Solvent Base Temperature (°C) Typical Yield (%) Key Observation
1TolueneNone110<10%Ineffective. Poor solubility and low reactivity.[3]
2AcetonitrileEt₃N8025-35%Moderate yield, but limited by solvent boiling point.
3DMFNone15075-85%Good solubility and high conversion.[3]
4DMSOK₂CO₃135>80%Excellent solvent for SNAr-type cyclizations.[5]
5WaterNone100VariableCan be effective but may require high pressure.[3]
Problem Area: Formation of Impurities & Side Products

A: Side products often arise from incomplete reaction or alternative reaction pathways. Understanding these can help you suppress them.

  • Unreacted Starting Material: The most common "impurity" is simply unreacted 2-amino-6-chlorobenzoic acid. This indicates incomplete conversion.

    • Solution: Increase the reaction time or temperature. Ensure the molar ratio of your cyclizing agent (e.g., urea) is sufficient, sometimes using a slight excess (1.2-1.5 equivalents) can drive the reaction to completion.

  • Intermediate Urea Derivative: An intermediate, N-(2-carboxy-3-chlorophenyl)urea, may form but fail to cyclize.

    • Solution: This again points to insufficient energy. The cyclization step, which involves the intramolecular attack of the amine onto the urea carbonyl followed by elimination of ammonia, has a high activation energy. Increase the reaction temperature.

  • Dimerization/Polymerization: At very high temperatures, intermolecular reactions can occur, leading to oligomeric or polymeric byproducts that are often insoluble and difficult to characterize.

    • Solution: Find the optimal temperature that allows for efficient cyclization without causing significant thermal decomposition or polymerization. Running the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate oxidative side reactions.

Problem Area: Product Isolation and Purification

A: this compound has limited solubility in many common organic solvents, which can make purification challenging but also advantageous.

  • Recrystallization: This is often the most effective method for purifying this compound on a large scale.

    • Protocol: The key is finding a suitable solvent system. The ideal solvent will dissolve the compound poorly at room temperature but well at its boiling point.

    • Recommended Solvents: Try polar solvents like ethanol, acetic acid, or mixtures of DMF/water or DMSO/water. The product often has high solubility in hot DMSO and moderate solubility in hot ethanol.[6]

    • Troubleshooting: If the product crashes out too quickly, it may trap impurities. Ensure slow cooling to promote the formation of pure crystals. If the product is colored, a charcoal treatment of the hot solution can sometimes remove colored impurities.

  • Silica Gel Chromatography: While possible, this is often less practical for this specific compound due to its polarity and poor solubility in typical chromatography eluents (e.g., hexane/ethyl acetate).

    • Solution: If chromatography is necessary, a more polar solvent system will be required (e.g., dichloromethane/methanol). However, be aware that the product may streak on the column. It's often better to use chromatography to purify a more soluble downstream derivative.

Part 3: Key Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a representative example. Reaction conditions should be optimized for your specific setup.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-chlorobenzoic acid (5.0 g, 29.1 mmol).

  • Reagents: Add urea (5.25 g, 87.4 mmol, 3.0 equiv) and 25 mL of N,N-dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 150-155 °C with vigorous stirring. The mixture should become a clear solution before a precipitate begins to form.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane eluent) until the starting material spot is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Add 50 mL of deionized water to the flask and stir for 30 minutes.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water (3 x 20 mL) and then with a small amount of cold ethanol (2 x 10 mL).

  • Drying: Dry the white to off-white solid in a vacuum oven at 80 °C overnight to yield this compound.

Protocol 2: Characterization
  • Purity Analysis: Purity should be assessed using HPLC and/or LC-MS.

  • Structural Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8] The ¹H NMR spectrum in DMSO-d₆ will typically show characteristic signals for the aromatic protons and two broad singlets for the N-H protons.[1]

Part 4: Visualization of Workflows

Diagram 1: General Synthesis & Purification Workflow

This diagram illustrates the logical flow from starting materials to the final, purified product.

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Analysis start 2-Amino-6-chlorobenzoic Acid + Urea reaction Heat in DMF (150-155 °C) start->reaction 1. Combine Reagents monitoring Monitor by TLC/LC-MS reaction->monitoring 2. Heat & Stir quench Cool & Precipitate with Water monitoring->quench 3. Reaction Complete filtration Vacuum Filtration quench->filtration 4. Isolate Solid wash Wash with H₂O & EtOH filtration->wash crude Crude Product wash->crude recrystallize Recrystallization (e.g., from EtOH/H₂O) crude->recrystallize 5. Purify analysis Characterization (NMR, MS, HPLC) recrystallize->analysis 6. Purity Check final_product Pure this compound analysis->final_product

Caption: General workflow for synthesis and purification.

Diagram 2: Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose and solve issues related to low product yield.

G start Low Yield Observed check_conversion Is starting material consumed (by TLC/LC-MS)? start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No side_products Side Products Dominant check_conversion->side_products Yes temp_issue Is Temperature >140°C? incomplete->temp_issue check_purity Verify Purity of Starting Materials side_products->check_purity time_issue Is Reaction Time >4h? temp_issue->time_issue Yes increase_temp Action: Increase Temperature to 150-160°C temp_issue->increase_temp No increase_time Action: Increase Reaction Time time_issue->increase_time No solubility_issue Are reactants fully dissolved at reaction temp? time_issue->solubility_issue Yes change_solvent Action: Switch to higher boiling polar solvent (e.g., DMSO) solubility_issue->change_solvent No solubility_issue->check_purity Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

troubleshooting inconsistent results in 5-Chloroquinazoline-2,4-diol assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloroquinazoline-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies encountered during in-vitro and in-vivo assays involving this compound. As Senior Application Scientists, we have structured this guide to move from foundational issues with the compound itself to more complex, assay-specific challenges.

Part 1: Foundational Troubleshooting: Is Your Compound the Problem?

Inconsistent results often originate from the physical and chemical properties of the test compound itself. Before troubleshooting the assay methodology, it is crucial to validate the integrity of your this compound.

Q1: My results are highly variable between experiments run on different days. Where should I begin troubleshooting?

This common issue often points to the stability and handling of the compound. This compound, like many small molecules, is susceptible to degradation if not handled and stored correctly.

Possible Causes & Solutions:

  • Improper Storage: The compound is known to be hygroscopic. Moisture absorption can lead to degradation or inaccurate weighing, altering the effective concentration of your stock solutions.

    • Solution: Always store the compound in a tightly sealed container in a dry environment, preferably in a desiccator.[1][2] The recommended storage temperature is 2-8 °C.

  • Stock Solution Instability: The compound may not be stable in your chosen solvent over time, even when frozen. Degradation can occur due to hydrolysis or reaction with the solvent.

    • Solution: Prepare fresh stock solutions for each experiment or, at a minimum, for each new batch of experiments. If you must store stocks, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

  • Inconsistent Purity: The purity of the compound can vary between suppliers or even between different lots from the same supplier. Impurities can interfere with the assay or have their own biological activity.

    • Solution: Whenever possible, obtain a Certificate of Analysis (CoA) for your batch of the compound. Consider performing an independent purity analysis using techniques like HPLC-MS or NMR. The molecular formula is C8H5ClN2O2 with a molecular weight of 196.59 g/mol .[3][]

Below is a workflow to systematically check the integrity of your compound.

G start Inconsistent Assay Results check_storage Verify Storage Conditions (2-8°C, Dry, Tightly Sealed) start->check_storage check_solubility Examine Stock Solution (Clarity, No Precipitate) check_storage->check_solubility check_purity Review Certificate of Analysis (CoA) or Perform Purity Check (HPLC/NMR) check_solubility->check_purity prep_fresh Prepare Fresh Stock Solution from Verified Compound check_purity->prep_fresh

Caption: Initial Compound Integrity Workflow.

Q2: I'm seeing a precipitate in my stock solution after it thaws, or when I dilute it into my assay buffer. Why is this happening?

This is a classic solubility problem. The XLogP3 value for this compound is 1.1, indicating moderate lipophilicity and potentially limited aqueous solubility.[3]

Possible Causes & Solutions:

  • Exceeding Solubility Limit: You may be creating a supersaturated stock solution that cannot remain stable, or the compound is crashing out upon dilution into an aqueous buffer.

    • Solution: Determine the solubility of the compound in your final assay buffer. Start by preparing stock solutions in a suitable organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells.

  • pH-Dependent Solubility: The solubility of quinazoline derivatives can be highly dependent on pH due to the presence of ionizable groups.

    • Solution: Check the pH of your assay buffer. You may need to adjust the pH or use a different buffer system to maintain the compound's solubility.

  • Tautomerization: this compound can exist in tautomeric forms, the diol and the more stable dione form (5-chloro-1H-quinazoline-2,4-dione).[3] These forms can have different solubilities, and the equilibrium between them can be influenced by the solvent and pH.

    • Solution: While difficult to control directly, using a co-solvent or a solubilizing agent (e.g., a small amount of Tween-20 or cyclodextrin) in your final assay buffer can sometimes help maintain solubility. Always test the effect of these additives on your assay with appropriate vehicle controls.

Parameter Recommendation Rationale
Primary Stock Solvent 100% DMSOHigh solubilizing power for many organic molecules.
Storage Temperature 2-8 °CMinimizes degradation and solvent evaporation.
Handling Tightly closed container, handle in a well-ventilated area.[1][5]The compound is hygroscopic and should be protected from moisture.
Final Assay Solvent Aqueous buffer with ≤1% DMSOMinimizes solvent effects on biological targets while maintaining compound solubility.
Part 2: Assay-Specific Troubleshooting

Once you have confirmed the integrity of your compound, inconsistencies may arise from the assay methodology itself.

Q3: My dose-response curve is flat, shows low potency, or has a "U" shape. What could be the issue?

A poorly behaved dose-response curve can have multiple causes, often linked to the compound's physicochemical properties interacting with the assay system.

Possible Causes & Solutions:

  • Compound Precipitation: As discussed in Q2, the compound may be precipitating at higher concentrations in the assay plate. The effective concentration is not increasing, leading to a flat curve.

    • Solution: Visually inspect the wells at high concentrations for cloudiness or precipitate. Perform a solubility test in the final assay buffer to determine the maximum soluble concentration and use this as your highest test concentration.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically inhibit enzymes or interfere with detection systems.

    • Solution: Include a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) in the assay buffer. This can disrupt aggregate formation. Run control experiments to ensure the detergent does not affect your assay's performance.

  • Assay Artifacts: The compound might be interfering with your detection method. For example, it could be fluorescent at the same wavelengths as your reporter dye, or it could be quenching the signal.

    • Solution: Run a control plate containing only the compound at all tested concentrations in the assay buffer without the biological target (enzyme, cells, etc.). This will reveal if the compound itself is contributing to or interfering with the signal.

  • Cell Toxicity (for cell-based assays): At high concentrations, the compound might be causing general cytotoxicity through mechanisms unrelated to the target of interest. This can lead to a "U" shaped curve where the signal drops off due to cell death.

    • Solution: Run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to distinguish between targeted effects and general toxicity.

G start Poor Dose-Response Curve (Flat, Low Potency, U-shaped) q1 Is there visible precipitate in high-concentration wells? start->q1 sol_issue Likely Solubility Issue. Determine max solubility. Lower top concentration. q1->sol_issue Yes q2 Does adding 0.01% Tween-20 improve the curve shape? q1->q2 No end_node Re-evaluate with optimized assay conditions sol_issue->end_node agg_issue Likely Aggregation Issue. Incorporate detergent in buffer and re-run. q2->agg_issue Yes q3 Does the compound alone (no enzyme/cells) affect the signal? q2->q3 No agg_issue->end_node artifact_issue Likely Assay Artifact. (Fluorescence, Quenching) Consider alternative detection method. q3->artifact_issue Yes q4 Is there cytotoxicity at high concentrations? q3->q4 No artifact_issue->end_node toxicity_issue Non-specific toxicity. Use cytotoxicity data to define an appropriate concentration window. q4->toxicity_issue Yes q4->end_node No toxicity_issue->end_node

Caption: Decision Tree for Dose-Response Curve Troubleshooting.

Part 3: Frequently Asked Questions (FAQs)

Q: What are the primary chemical identifiers for this compound?

  • CAS Number: 78754-81-1[3]

  • Molecular Formula: C8H5ClN2O2[3]

  • Molecular Weight: 196.59 g/mol [3]

  • Synonyms: 5-chloroquinazoline-2,4(1H,3H)-dione, 5-chloro-1H-quinazoline-2,4-dione[3]

Q: What are the essential safety precautions when handling this compound?

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2][6]

  • Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[5][7]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

  • Wash hands thoroughly after handling.[2]

Q: What types of biological activities are associated with quinazoline derivatives?

  • Quinazoline derivatives are a well-known class of compounds with a broad range of biological activities.[8][9] They are widely investigated as anticancer agents, often targeting tyrosine kinases like EGFR.[10][11] They have also been explored for antimicrobial, antioxidant, and other therapeutic applications.[12][13]

Part 4: Key Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh out 1.97 mg of the compound using an analytical balance.

  • Solubilization: Add the weighed compound to a clean, sterile microcentrifuge tube or glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the solution to 30-37°C or sonicate for 5-10 minutes to ensure complete dissolution.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: If not for immediate use, aliquot into single-use volumes and store at 2-8°C, protected from light and moisture.

Protocol 2: Kinetic Aqueous Solubility Assessment
  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO (as per Protocol 1).

  • Buffer Dispensing: In a 96-well plate (e.g., a clear, flat-bottom plate), dispense 98 µL of your final assay buffer into several wells.

  • Serial Dilution: Add 2 µL of the 10 mM DMSO stock to the first well to achieve a 200 µM solution (with 2% DMSO). Mix well by pipetting up and down.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation or cloudiness. You can also use a plate reader to measure the light scatter at a wavelength where the compound does not absorb (e.g., 600-700 nm) to quantitatively assess precipitation.

  • Determination: The highest concentration that remains clear is your approximate upper limit of solubility under these specific assay conditions.

References

stability problems with 5-Chloroquinazoline-2,4-diol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2026-01-CQD Version: 1.0 Last Updated: January 6, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloroquinazoline-2,4-diol. Our goal is to provide in-depth troubleshooting advice and practical guidance to address common stability challenges encountered when handling this compound in solution. This document synthesizes established chemical principles of the quinazolinone class with field-proven methodologies to ensure the integrity and reproducibility of your experiments.

Part 1: Compound Profile & Handling

Chemical and Physical Properties

This compound, also known as 5-Chloroquinazoline-2,4(1H,3H)-dione, is a heterocyclic organic compound. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 78754-81-1[1][2]
Molecular Formula C₈H₅ClN₂O₂[1][2]
Molecular Weight 196.59 g/mol [1][2]
XLogP3 1.1[1][2]
Appearance Typically a white to off-white solidGeneral Supplier Data
Recommended Storage and Handling

Proper storage is critical to maintaining the integrity of this compound.

  • Solid Compound: Store at room temperature in a dry, well-ventilated place, tightly sealed to prevent moisture absorption.[2]

  • Stock Solutions (in DMSO): Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[3] Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Safety Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[2]

Part 2: Troubleshooting Guide for In-Solution Stability

This section addresses specific problems researchers may encounter when working with this compound in solution, presented in a question-and-answer format.

Issue 1: My compound precipitated after I diluted my DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

This is the most common issue and is typically caused by "solvent shock" or exceeding the compound's thermodynamic solubility in the aqueous environment.

A: this compound is a lipophilic molecule with poor water solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from a favorable organic one to an unfavorable aqueous one. This sudden decrease in solubility causes the compound to precipitate.[4][5]

A: The key is to manage the transition from the organic stock to the aqueous working solution carefully.

Workflow for Preparing Aqueous Solutions:

G vortex vortex add_stock add_stock vortex->add_stock observe observe precipitate precipitate observe->precipitate

Detailed Steps & Explanations:

  • Always Add Stock to Buffer: Add the DMSO stock solution dropwise and slowly into the larger volume of the aqueous buffer while vortexing or stirring vigorously. Never add the buffer to the stock. This gradual introduction helps to disperse the compound more effectively.[4]

  • Control Final Co-solvent Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, ideally ≤0.1%, to avoid solvent-induced toxicity.[5] However, if solubility is a major issue, you may need to empirically determine the highest tolerable DMSO concentration for your specific system.

  • Reduce the Final Compound Concentration: Your target concentration may be above the thermodynamic solubility limit. Try preparing a dilution series to find the highest concentration that remains soluble over the duration of your experiment.[5]

Issue 2: My solution was initially clear, but it turned cloudy or showed a color change after some time.

This suggests a time-dependent stability issue, likely due to chemical degradation. The quinazolinone core is susceptible to several degradation pathways.

A: The primary culprits for the degradation of quinazolinone derivatives are hydrolysis, oxidation, and photolysis.[7]

  • Hydrolysis: The amide bonds within the pyrimidine ring of the quinazolinone structure can be susceptible to hydrolysis, especially under strongly basic or acidic conditions when heated.[7] Alkaline conditions, in particular, have been shown to cause major degradation in some quinazolinone-related structures.

  • Oxidation: The quinazolinone ring can be attacked by oxidative species.[8] This can be initiated by exposure to air (oxygen), reactive oxygen species in cell culture media, or the presence of oxidizing agents like hydrogen peroxide.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation. For chloro-substituted aromatic rings, a common photodegradation pathway is the cleavage of the carbon-chlorine bond.[9]

G

A:

  • Prepare Solutions Fresh: The most reliable practice is to prepare working solutions immediately before use from frozen DMSO stock aliquots.

  • Protect from Light: Conduct experiments in low-light conditions or use amber-colored tubes and plates to minimize exposure to light.

  • Control pH: Use well-buffered solutions and be aware that the pH of cell culture media can change over time due to cellular metabolism.

  • De-gas Buffers: If oxidative degradation is suspected, de-gassing aqueous buffers before use can help remove dissolved oxygen.

Part 3: Frequently Asked Questions (FAQs)

A1: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.[3] For subsequent dilutions into aqueous media, the final concentration of DMSO should be carefully controlled.

A2: You can perform a simple, small-scale kinetic solubility test.

Protocol: Kinetic Solubility Assessment

  • Prepare a dilution series of your compound in your specific experimental buffer (e.g., from 1 µM to 100 µM) from a DMSO stock. Keep the final DMSO concentration constant across all dilutions.

  • Include a control containing only the buffer and the same final concentration of DMSO.

  • Incubate the solutions under the same conditions as your experiment (e.g., 37°C for 24 hours).

  • Visually inspect for precipitation or cloudiness against a dark background. A light microscope can be used for more sensitive detection. The highest concentration that remains clear provides an estimate of the kinetic solubility under your experimental conditions.[5]

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantitatively assessing the stability of a compound.[10][11]

Protocol: General HPLC Method for Stability Assessment

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point.[12]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from more polar degradation products.[12]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

  • Procedure:

    • Inject a sample of your freshly prepared solution (t=0) to establish the initial peak area of the parent compound.

    • Incubate your solution under the desired test conditions (e.g., 37°C, protected from light).

    • At various time points (e.g., 2, 4, 8, 24 hours), inject aliquots and analyze by HPLC.

    • Analysis: A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products. A validated method would allow for the quantification of the parent compound and its degradants.[10]

A4: While specific forced degradation studies for this compound are not extensively published, based on the chemistry of the quinazolinone scaffold and related chloro-aromatic compounds, the following are plausible degradation products:

  • Hydrolytic Degradation: Cleavage of the amide bonds could lead to the formation of 2-amino-6-chlorobenzamide derivatives.

  • Oxidative Degradation: Formation of N-oxides or hydroxylation on the aromatic rings.[8]

  • Photolytic Degradation: Dechlorination to form quinazoline-2,4-diol is a highly probable pathway.[9]

Identification and characterization of unknown degradation products would require advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

References

Technical Support Center: Synthesis and Scale-Up of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-Chloroquinazoline-2,4-diol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic compound. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer insights for scaling up production.

Synthesis Pathway Overview

The most common and direct route to this compound involves the condensation and cyclization of 2-amino-6-chlorobenzoic acid with a source of carbonyl and nitrogen, typically urea. This reaction is a variation of syntheses used for related quinazolinedione scaffolds.[1][2] The reaction proceeds by heating the starting materials, often without a solvent (neat), at high temperatures to drive the cyclization and dehydration process.

The overall transformation is depicted below:

Synthesis_Pathway SM 2-Amino-6-chlorobenzoic Acid + Urea Product This compound SM->Product Heat (e.g., 150-180°C) - 2 NH3 - CO2

Caption: General synthesis scheme for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My yield is consistently low (<50%). What are the primary causes and how can I improve it?

A: Low yields are a frequent challenge in this synthesis, often stemming from incomplete reactions or competing side reactions due to the harsh conditions.

Probable Causes & Solutions:

  • Suboptimal Temperature: The reaction requires high thermal energy to overcome the activation barrier for cyclization. However, excessively high temperatures can lead to degradation.

    • Insight: Temperatures cited for similar syntheses of the parent quinazoline-2,4-dione from anthranilic acid and urea are in the range of 150-180°C.[1][2] Operating below this range may result in an incomplete reaction, while exceeding it can cause charring and byproduct formation.

    • Recommendation: Carefully control the reaction temperature using a glycerin or sand bath. We recommend starting optimization around 160°C and monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inefficient Mixing: In a neat (solvent-free) reaction, especially on a larger scale, ensuring homogeneity of the solid reactants is critical.

    • Insight: Poor mixing can lead to localized overheating and non-uniform reaction progress.

    • Recommendation: Use mechanical stirring for scales larger than a few grams. For smaller scales, intermittent agitation of the reaction flask can be beneficial.

  • Side Reactions: The primary competing reaction is the decarboxylation of the starting material, 2-amino-6-chlorobenzoic acid, at elevated temperatures to form 2-chloroaniline.[3] This byproduct can then undergo other reactions, further complicating the mixture and reducing the yield of the desired product.

    • Recommendation: Avoid prolonged heating times. Once TLC analysis indicates the consumption of the starting material, proceed with the work-up. Using a slight excess of urea can help drive the desired reaction to completion more quickly.

Q2: My final product is a dark brown or black intractable solid, not the expected off-white powder. What happened?

A: Severe discoloration and insolubility are typically signs of thermal decomposition and polymerization.

Probable Cause & Solution:

  • Excessive Temperature: The most likely cause is overheating the reaction mixture. High temperatures can lead to the formation of insoluble polymeric byproducts.[3]

    • Insight: The starting material and product contain multiple functional groups that can participate in unwanted side reactions at extreme temperatures.

    • Recommendation: Adhere strictly to the optimized temperature range (150-180°C). Use a calibrated thermometer and ensure even heating. If using a heating mantle, a sand or oil bath is crucial to distribute heat and prevent hot spots.

Q3: My purified product shows multiple spots on TLC and the NMR spectrum is complex. What are the likely impurities?

A: Impurities often consist of unreacted starting materials, reaction intermediates, or byproducts from side reactions.

Common Impurities & Purification Strategy:

  • Unreacted 2-amino-6-chlorobenzoic acid: This starting material possesses both a basic amino group and an acidic carboxylic acid group.

  • Decarboxylation Product (2-chloroaniline): A basic byproduct formed from overheating the starting material.[3]

  • Urea-derived byproducts: Urea can decompose at high temperatures.

Purification Protocol: The key to purification lies in the acidic nature of the diol product, which allows it to be separated from basic and neutral impurities.

  • Insight: The N-H protons in the quinazolinedione ring are acidic, allowing the product to be deprotonated by a strong base to form a water-soluble salt. A procedure involving dissolving the crude product in aqueous sodium hydroxide is effective for separating it from insoluble materials.[2]

  • Recommendation: Implement a base-acid work-up. Dissolve the crude reaction mixture in an aqueous base (e.g., 1N NaOH), filter off any insoluble impurities (like polymers or neutral byproducts), and then re-precipitate the pure product by acidifying the filtrate with an acid like HCl.[2][4] This process is detailed in the Experimental Protocols section.

Q4: The reaction seems to stall before all the starting material is consumed. How can I drive it to completion?

A: A stalled reaction can be due to several factors related to stoichiometry and reaction conditions.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: An insufficient amount of the cyclizing agent (urea) will naturally lead to an incomplete reaction.

    • Insight: An excess of one reagent is often used to drive bimolecular reactions to completion. For the related synthesis of quinazolin-4-one from anthranilic acid, a significant excess of formamide (up to 5 equivalents) is common.[3] A similar principle applies here.

    • Recommendation: Use a molar excess of urea. A common starting point is 3 to 5 equivalents of urea for every 1 equivalent of 2-amino-6-chlorobenzoic acid.[2]

  • Product Inhibition: While less common in this type of condensation, it's possible that the product's physical properties at reaction temperature could hinder the process.

    • Recommendation: Ensure vigorous stirring (if applicable) to maintain a mobile reaction mixture. If the mixture becomes a solid mass, it may be necessary to briefly increase the temperature to melt the components before returning to the target reaction temperature.

Scale-Up Challenges & FAQs

Q1: What are the primary safety and operational challenges when scaling this reaction from grams to kilograms?

A: Scaling up introduces significant challenges in heat management, material handling, and safety.

  • Heat Transfer: Achieving uniform heating in a large reactor is much more difficult than in a small flask. Hot spots on the reactor wall can lead to localized decomposition and a lower quality product.

    • Solution: Use a jacketed reactor with a circulating thermal fluid for precise and even temperature control. Ensure the reactor is equipped with a powerful overhead stirrer to promote good mixing and heat distribution.

  • Off-Gassing: This reaction releases ammonia and carbon dioxide. On a large scale, the rate of gas evolution can be significant, leading to pressure buildup if not properly vented.

    • Solution: The reactor must be equipped with a robust vent and scrubber system to safely handle the off-gassing of corrosive and noxious vapors.

  • Material Handling: The work-up involves handling large volumes of corrosive aqueous solutions (NaOH and HCl). The final product is a solid that needs to be filtered, washed, and dried.

    • Solution: Use appropriate personal protective equipment (PPE). Employ enclosed filtration and drying systems (e.g., filter-dryer) to minimize operator exposure and handling losses.

Q2: Are there any alternative synthetic methods that avoid high temperatures?

A: Yes, modern organic synthesis offers routes that can sometimes be performed under milder conditions, although they may involve more steps or more expensive reagents.

  • Lewis Acid Catalysis: Some cyclizations of acyclic urea derivatives to form quinazolinediones can be promoted by Lewis acids like zinc chloride under milder conditions than thermal fusion.[5] This would require pre-formation of the acyclic urea from 2-amino-6-chlorobenzoic acid.

  • Multi-step Routes: One could envision a route involving initial reaction of 2-amino-6-chlorobenzoic acid with an agent like phosgene or a phosgene equivalent to form an isocyanate, followed by intramolecular cyclization or reaction with ammonia. However, these routes are often more complex and involve hazardous reagents. For many applications, the directness of the high-temperature urea melt remains advantageous despite its challenges.[6]

Experimental Protocols & Data

Workflow for Synthesis and Purification

Workflow cluster_0 Synthesis cluster_1 Work-up & Purification A Combine 2-amino-6-chlorobenzoic acid and Urea (1:4 molar ratio) B Heat mixture to 160-170°C with stirring for 2-3 hours A->B C Monitor by TLC until starting material is consumed B->C D Cool mixture and dissolve in 1N NaOH solution C->D Crude Product E Filter to remove insoluble impurities D->E F Acidify filtrate with conc. HCl to pH ~2-3 E->F G Collect precipitate by filtration F->G H Wash solid with water and dry under vacuum G->H

Caption: Step-by-step workflow for synthesis and purification.

Protocol 1: Laboratory-Scale Synthesis of this compound
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chlorobenzoic acid (5.0 g, 29.1 mmol).

  • Add urea (7.0 g, 116.5 mmol, 4.0 equivalents).

  • Lower the flask into a preheated sand or glycerin bath at 165°C.

  • Stir the mixture. The solids will melt to form a stirrable slurry.

  • Maintain heating for 2-3 hours. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with 1% acetic acid), observing the disappearance of the starting material spot.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The crude product will solidify.

Protocol 2: Purification by Base-Acid Precipitation
  • To the flask containing the crude solid, add 50 mL of 1N sodium hydroxide solution.

  • Stir the mixture until the majority of the solid has dissolved to form a dark solution.

  • Filter the solution through a pad of celite to remove any insoluble, dark particulate matter.

  • Transfer the clear filtrate to a 250 mL beaker and cool in an ice bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. A precipitate will begin to form.

  • Continue adding acid until the pH of the solution is approximately 2-3 (check with pH paper).

  • Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the off-white solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) until the filtrate is no longer acidic.

  • Dry the solid in a vacuum oven at 80°C overnight to yield pure this compound.

Data Tables

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Stoichiometry 1 eq. 2-amino-6-chlorobenzoic acid : 3-5 eq. UreaExcess urea drives the reaction to completion.[2]
Temperature 160-170°CBalances reaction rate against thermal decomposition.[1]
Time 2-4 hoursTypical duration; should be confirmed by reaction monitoring (TLC).
Solvent None (Neat)Avoids solvent handling and simplifies initial work-up.
Expected Yield 70-85%Typical yield after purification for this class of reaction.

Table 2: Physical Properties of Key Compounds

CompoundMolar Mass ( g/mol )Physical FormCAS Number
2-Amino-6-chlorobenzoic acid171.58Light yellow to beige crystalline solid[7]2148-56-3[8]
Urea60.06White crystalline solid57-13-6
This compound196.59Solid[9]78754-81-1[9]

References

Technical Support Center: Troubleshooting Poor Cell Permeability of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers. As a Senior Application Scientist, I've developed this guide to address a common yet significant hurdle in the experimental use of 5-Chloroquinazoline-2,4-diol: its suboptimal cell permeability. This document moves beyond simple protocols to provide a logical, evidence-based framework for diagnosing permeability issues and implementing effective solutions. Our approach is rooted in a "diagnose-then-act" philosophy, ensuring that your experimental choices are both efficient and scientifically sound.

Part 1: Foundational Understanding & Initial Diagnosis

This section addresses the fundamental questions regarding the compound's properties and the likely reasons for its challenging cellular uptake.

Q1: What is this compound, and what are the initial clues to its poor permeability?

Answer: this compound (PubChem CID: 334021) is a small molecule with the formula C₈H₅ClN₂O₂.[1][2] At first glance, its physicochemical properties might not raise immediate alarms, but a deeper look reveals potential liabilities.

Key Physicochemical Properties:

PropertyValueImplication for Permeability
Molecular Weight ~196.59 g/mol [1][2]Well within the range for good permeability (Lipinski's Rule of 5: <500 Da).
XLogP3 1.1[1][2]Indicates moderate lipophilicity. While not excessively polar, it may lack the optimal lipid solubility for efficient passive diffusion across the cell membrane.
Polar Surface Area (PSA) 58.2 Ų[1][2]This value is generally considered favorable for cell permeability (typically <140 Ų).
Tautomerism Exists as 5-chloro-1H-quinazoline-2,4-dione[1]The dione form possesses multiple hydrogen bond donors (N-H) and acceptors (C=O). These groups can form strong interactions with water, increasing the energy barrier for the molecule to partition into the lipid bilayer of the cell membrane.

The primary culprit is likely the molecule's tautomeric state and its hydrogen bonding capacity. While PSA and molecular weight are favorable, the energy required to shed its hydration shell to enter the lipophilic membrane core can be substantial, thus limiting passive diffusion.

Q2: Beyond passive diffusion, what other biological factors could be limiting my compound's intracellular concentration?

Answer: It is a critical error to assume that poor cellular activity is solely a problem of passive influx. Biological systems have active mechanisms that can counteract uptake. The most common of these are efflux pumps .

Many quinazoline and quinazolinone derivatives are known substrates for multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp) or NorA.[3][4][5][6] These pumps are ATP-dependent proteins that actively expel xenobiotics from the cell's cytoplasm. If this compound is a substrate for one of these pumps, it may successfully enter the cell only to be immediately ejected, resulting in a low net intracellular concentration and diminished biological effect.

Therefore, our diagnostic workflow must differentiate between poor passive influx and active efflux.

Part 2: A Step-by-Step Guide to Diagnosing Permeability Issues

Before attempting to enhance permeability, you must accurately diagnose the underlying problem. This workflow provides a logical progression from a simple, cell-free assay to a more complex, cell-based system.

G cluster_0 Diagnostic Workflow Start Start: Low Cellular Activity Observed PAMPA Step 1: Assess Passive Permeability (PAMPA Assay) Start->PAMPA InterpretPAMPA Interpret PAMPA Result (Papp Value) PAMPA->InterpretPAMPA Caco2 Step 2: Assess Active Transport (Bidirectional Caco-2 Assay) InterpretPAMPA->Caco2 Papp is HIGH Diagnosis1 Diagnosis: Poor Passive Diffusion InterpretPAMPA->Diagnosis1 Papp is LOW InterpretCaco2 Interpret Caco-2 Result (Efflux Ratio) Caco2->InterpretCaco2 Diagnosis2 Diagnosis: Active Efflux is Likely InterpretCaco2->Diagnosis2 ER > 2 Diagnosis3 Diagnosis: Permeability is NOT the primary issue InterpretCaco2->Diagnosis3 ER < 2

Caption: Diagnostic workflow for permeability issues.

Q3: How do I perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to test passive diffusion?

Answer: The PAMPA is an indispensable first-line tool. It is a high-throughput, cell-free assay that models passive, transcellular permeation.[7][8] Because it uses a synthetic membrane, it isolates passive diffusion from confounding factors like efflux pumps or cellular metabolism.[7]

  • Prepare Lipid Solution: Create a 1% lecithin in dodecane solution. Sonicate until fully dissolved.[9] Other lipid compositions can be used to model different barriers (e.g., Blood-Brain Barrier).[10]

  • Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well donor plate (e.g., Millipore MultiScreen-IP).

  • Prepare Compound & Controls:

    • Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., <5%) to a final concentration of 10 µM.[9]

    • Prepare high-permeability (e.g., Antipyrine) and low-permeability (e.g., Atenolol) controls at the same concentration.

  • Load Plates:

    • Add 300 µL of buffer to each well of a 96-well acceptor plate.

    • Add 150 µL of your compound/control solutions to the donor plate wells.

  • Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 10-20 hours in a moist chamber to prevent evaporation.[9][11]

  • Quantify: After incubation, separate the plates. Determine the compound concentration in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

The result is expressed as an apparent permeability coefficient (Papp).

Papp Value (cm/s)Permeability ClassificationInterpretation & Next Step
< 1.0 x 10⁻⁶ LowPassive diffusion is a primary barrier. Proceed to Enhancement Strategies (Part 3) .
1.0 - 10 x 10⁻⁶ MediumPassive permeability is moderate. May benefit from enhancement.
> 10 x 10⁻⁶ HighPassive diffusion is efficient. The problem is likely not influx. Proceed to the Caco-2 Assay to investigate efflux.
Q4: My PAMPA result was high, but the compound is still inactive in cells. How do I test for active efflux using a Caco-2 assay?

Answer: This discrepancy strongly suggests active efflux. The Caco-2 permeability assay is the gold standard for investigating this.[12] It uses a monolayer of human intestinal cells that polarize and express key transporters, including P-gp.[13][14] By measuring transport in both directions across this monolayer, we can identify efflux activity.

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for ~21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Values should be stable and within the lab's established range (e.g., 300-500 Ω·cm²).[15] Also, perform a Lucifer Yellow rejection test to confirm tight junction integrity.

  • Prepare Compound: Prepare a solution of this compound (e.g., 2 µM) in a transport buffer like Hanks' Balanced Salt Solution (HBSS).[15]

  • Perform Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the compound solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This mimics absorption.

    • Basolateral to Apical (B→A): Add the compound solution to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux.

  • Incubation: Incubate at 37°C for a set time (e.g., 120 minutes).[15]

  • Sampling & Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration via LC-MS/MS.

Calculate the Papp for each direction and then the Efflux Ratio (ER).

  • Papp (A→B) / Papp (B→A)

Efflux Ratio (ER)InterpretationRecommended Action
< 2 No significant effluxIf Papp (A→B) is also low, this confirms poor permeability. If Papp is high, the issue may be target engagement or compound stability, not transport.
> 2 Active efflux is occurring[13][15]The compound is being actively removed from the cell. Consider co-dosing with an efflux pump inhibitor (e.g., Verapamil for P-gp) in your cellular assays or redesigning the molecule to evade the transporter.

Troubleshooting Low Recovery: If the total amount of compound recovered from both chambers is low (<70%), it may indicate issues like poor solubility in the assay buffer, non-specific binding to the plate, or metabolism by the Caco-2 cells.[13]

Part 3: Strategic Solutions for Enhancing Permeability

Once you have a clear diagnosis, you can select an appropriate strategy. The choice between formulation and chemical modification depends on your experimental goals and resources.

G cluster_1 Enhancement Strategies cluster_formulation Formulation Approaches cluster_modification Prodrug Approaches Problem Diagnosis: Poor Permeability Confirmed Formulation Formulation Strategies (Non-covalent) Problem->Formulation Modification Chemical Modification (Covalent) Problem->Modification Lipid Lipid-Based Carriers (Liposomes, Nanoparticles) Formulation->Lipid Enhancers Permeability Enhancers (e.g., Oleic Acid) Formulation->Enhancers Masking Mask Polar Groups (e.g., Esterification) Modification->Masking Adding Add Lipophilic Moieties Modification->Adding

Caption: Overview of permeability enhancement strategies.

Q5: How can I improve permeability using formulation-based approaches?

Answer: Formulation strategies aim to improve a compound's solubility and/or directly interact with the cell membrane to facilitate entry, without altering the chemical structure of the active molecule.[16]

Formulation StrategyMechanism of ActionAdvantagesConsiderations
Lipid-Based Formulations (e.g., Liposomes, Solid Lipid Nanoparticles)Encapsulates the drug in a lipid carrier, which can fuse with the cell membrane to release its contents intracellularly.[17][18]Protects the drug from degradation; can improve solubility and sustain release.[17][19]Requires specialized formulation expertise; characterization of nanoparticles (size, charge, stability) is critical.
Permeability Enhancers Co-administered agents that transiently disrupt the cell membrane or tight junctions, making them more permeable.[17][20]Simple to implement in in vitro experiments.Can cause cytotoxicity; effects may not be target-specific and may not translate in vivo.
Ion Pairing A hydrophilic drug is combined with a lipophilic counterion, forming a neutral, more lipid-soluble complex that can cross the membrane.[17]Can be effective for charged molecules.Requires identification of a suitable, non-interfering counterion.
Q6: My project requires modifying the molecule itself. What are the best prodrug strategies for this compound?

Answer: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes conversion within the body to release the active agent.[21] For this compound, the goal is to mask the hydrogen-bond-donating groups responsible for poor permeability.

  • Ester Prodrugs: The -OH groups in the diol tautomer (or N-H groups in the dione tautomer) are prime candidates for esterification. Attaching a lipophilic acyl group via an ester linkage will mask the polar group, increasing lipophilicity.[22] This ester bond can then be cleaved by intracellular esterase enzymes to release the active parent compound.

  • Phosphate Prodrugs: While counterintuitive, adding a phosphate group can dramatically increase aqueous solubility for formulation purposes.[23] The highly charged phosphate is then cleaved by cellular phosphatases. This is more of a solubility-enhancing strategy but is a common prodrug approach.

  • Targeted Prodrugs: For more advanced applications, the prodrug moiety can be designed to be cleaved only in specific cellular environments, such as those with high levels of reactive oxygen species (ROS), which are common in cancer cells.[24]

Designing a prodrug is a significant medicinal chemistry effort. The ideal prodrug must exhibit improved permeability, remain stable in plasma, and efficiently convert to the active parent compound only after entering the target cell.[22]

References

Validation & Comparative

A Researcher's Guide to Confirming the Biological Activity of 5-Chloroquinazoline-2,4-diol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the quinazoline-2,4-dione scaffold is a well-recognized "privileged structure."[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this promising class of compounds lies 5-Chloroquinazoline-2,4-diol, a molecule with untapped potential. While specific biological data for this particular compound is scarce in existing literature, its structural features suggest it is a prime candidate for biological evaluation.

This guide provides a comprehensive, technically-grounded framework for systematically investigating and confirming the biological activity of this compound. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices. This guide is designed to be a self-validating system, enabling researchers to generate robust and publishable data. We will compare the anticipated performance of this compound against established therapeutic agents, providing a clear benchmark for its potential efficacy.

Part 1: Foundational Biological Screening - Identifying the Primary Activity

Given the known activities of the quinazoline-2,4-dione family, the logical starting point is to screen this compound for three primary biological activities: anticancer, antibacterial, and anti-inflammatory.

Anticancer Activity Evaluation

Many quinazolinone derivatives function as potent anticancer agents, some of which, like gefitinib, target specific tyrosine kinases.[4][6] A primary assessment of this compound's anticancer potential can be achieved by evaluating its cytotoxicity against various cancer cell lines.

Comparative Compound: Doxorubicin (a widely used chemotherapeutic agent).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[7][8] It measures the metabolic activity of cells, which is indicative of their viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Data and Comparison:

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
This compoundTo be determinedTo be determinedTo be determined
Doxorubicin~0.5 - 2~0.1 - 1~0.2 - 1.5

A lower IC50 value for this compound compared to Doxorubicin would indicate potent cytotoxic activity.

Workflow for Anticancer Activity Screening

cluster_0 MTT Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound & Doxorubicin A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and IC50 G->H

Caption: A streamlined workflow for assessing the cytotoxicity of this compound.

Antibacterial Activity Evaluation

The quinazoline scaffold is present in several antibacterial agents.[3] Some derivatives are known to inhibit bacterial DNA gyrase.[11] A standard approach to screen for antibacterial activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Comparative Compound: Ciprofloxacin (a broad-spectrum fluoroquinolone antibiotic).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Step-by-Step Methodology:

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains.

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.[12]

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of this compound and Ciprofloxacin in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Expected Data and Comparison:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundTo be determinedTo be determined
Ciprofloxacin~0.25 - 1~0.015 - 0.12

Lower MIC values for this compound would suggest significant antibacterial activity.

Anti-inflammatory Activity Evaluation

Quinazolinone derivatives have also been reported to possess anti-inflammatory properties.[5] A common in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO).[13][14]

Comparative Compound: Dexamethasone (a potent corticosteroid).

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable and nonvolatile breakdown product of NO.[14]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound and Dexamethasone for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Add Griess reagent to the supernatant.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration and determine the percentage of NO inhibition.

Expected Data and Comparison:

CompoundNO Inhibition IC50 (µM)
This compoundTo be determined
Dexamethasone~0.01 - 0.1

A low IC50 value would indicate potent anti-inflammatory activity.

Part 2: Delving into the Mechanism of Action

Should the initial screening reveal significant activity in any of the above areas, the next logical step is to investigate the potential mechanism of action.

Potential Anticancer Mechanism: Kinase Inhibition and Apoptosis Induction

Many quinazoline-based anticancer drugs are kinase inhibitors.[4] A plausible mechanism for this compound could involve the inhibition of key signaling pathways like the Wnt signaling pathway, which is often dysregulated in cancer.[1]

Hypothesized Anticancer Signaling Pathway

cluster_0 Wnt Signaling Pathway in Cancer Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled GSK3B GSK-3β Frizzled->GSK3B inhibits BetaCatenin β-catenin GSK3B->BetaCatenin phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates Proliferation Cell Proliferation TCF_LEF->Proliferation promotes Target This compound Target->GSK3B potential inhibition

Caption: A potential mechanism of action for this compound in cancer via inhibition of the Wnt signaling pathway.

Potential Antibacterial Mechanism: DNA Gyrase Inhibition

Fluoroquinolone antibiotics, a major class of antibacterial drugs, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[3] Given the structural similarities, it is plausible that quinazoline-2,4-diones could exert their antibacterial effects through a similar mechanism.

Hypothesized Antibacterial Workflow

cluster_1 Bacterial DNA Replication DNA Bacterial DNA DNAGyrase DNA Gyrase DNA->DNAGyrase unwinds Replication DNA Replication DNAGyrase->Replication Target This compound Target->DNAGyrase inhibits

Caption: A simplified workflow illustrating the potential inhibition of bacterial DNA gyrase by this compound.

Conclusion

This guide provides a robust, evidence-based framework for the comprehensive biological evaluation of this compound. By following these detailed protocols and comparative analyses, researchers can systematically uncover the therapeutic potential of this compound. The true value of this approach lies not just in confirming biological activity, but in generating high-quality, reproducible data that can pave the way for further preclinical and clinical development. The quinazoline-2,4-dione scaffold continues to be a rich source of therapeutic innovation, and a thorough investigation of this compound is a logical and promising step forward.

References

A Comparative Guide to 5-Chloroquinazoline-2,4-diol and Other Kinase Inhibitors Targeting the p38 MAPK Pathway

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 5-Chloroquinazoline-2,4-diol, a known inhibitor of the MAP kinase-activated protein kinase 2 (MK2), with other prominent inhibitors targeting the p38 MAPK signaling cascade. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, mechanism of action, and experimental validation of these compounds.

Introduction: The Rationale for Targeting the p38/MK2 Axis

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and stress.[1] Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and cancer.[2][3] While p38 MAPK itself has been a major target for therapeutic intervention, clinical trials of direct p38 inhibitors have often been halted due to toxicity concerns.[1][4]

This has shifted focus to downstream substrates, most notably MAPK-activated protein kinase 2 (MK2), a direct and essential component in the regulation of inflammatory responses.[1] Inhibiting MK2 is hypothesized to offer a more refined therapeutic strategy, potentially mitigating the adverse effects associated with broader p38 inhibition.[1][5] this compound has been identified as an inhibitor of MK2, positioning it as a tool compound for investigating this hypothesis.[6] This guide compares it to both direct p38 inhibitors and other MK2 inhibitors to provide a comprehensive view of the therapeutic landscape.

Mechanism of Action and Signaling Pathway

The p38 MAPK cascade is initiated by upstream kinases (MAP3Ks and MKKs) in response to stressors like cytokines and lipopolysaccharide (LPS). Activated p38 MAPK then phosphorylates several downstream targets, including MK2.[7] Activated MK2 is responsible for mediating many of the pro-inflammatory effects of p38, such as stabilizing the mRNA of cytokines like TNF-α.[7]

The diagram below illustrates the signaling pathway and the points of intervention for the inhibitors discussed in this guide.

p38_MK2_Pathway cluster_stimuli Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_effectors Downstream Effectors cluster_inhibitors Points of Inhibition Stress Stress / Cytokines / LPS MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAP-K2 (MK2) p38->MK2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokines p38_Inhibitors p38 Inhibitors (e.g., Ralimetinib, BIRB-796) p38_Inhibitors->p38 MK2_Inhibitors MK2 Inhibitors (e.g., this compound, PF-3644022) MK2_Inhibitors->MK2

Caption: The p38 MAPK signaling cascade and points of therapeutic intervention.

Comparative Performance Data

The efficacy of a kinase inhibitor is primarily defined by its potency (often measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. The following table summarizes available data for this compound and other relevant inhibitors of the p38 MAPK pathway. It is crucial to recognize that IC50 values are assay-dependent and can vary based on experimental conditions such as ATP concentration.

Compound NamePrimary Target(s)TypeBiochemical IC50Cellular Potency (TNF-α inhibition)Reference(s)
This compound MK2ATP-competitive (putative)Data not widely publishedData not widely published[6]
PF-3644022 MK2ATP-competitive5.2 nM160 nM (whole blood)[8]
Ralimetinib (LY2228820) p38α/βATP-competitive~17 nM (p38α)Inhibits pMK2 in PBMCs[3]
BIRB-796 p38α/βAllosteric (Type II)34.3 nM5.99 nM (THP-1 cells)[4]
VX-745 p38αATP-competitive24.3 nMData not specified[2][4]

Expert Insights: The lack of extensive published data for this compound highlights its status as more of a foundational chemical scaffold than a highly characterized tool compound.[9][10] In contrast, compounds like PF-3644022 (for MK2) and Ralimetinib or BIRB-796 (for p38) are well-documented inhibitors.[3][4][8] The significant difference between biochemical and cellular potency for PF-3644022 is a common phenomenon, reflecting factors like cell permeability and off-target effects.[8] BIRB-796's high cellular potency and allosteric binding mechanism make it a particularly interesting comparator, as it inhibits p38 through a different mechanism than most ATP-competitive inhibitors.[4]

Experimental Protocols for Inhibitor Validation

To ensure the trustworthiness of comparative data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize inhibitors of the p38/MK2 pathway.

In Vitro Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of an inhibitor to the kinase of interest. It is a robust method for determining biochemical potency (IC50 or Kd) and is less susceptible to confounding factors present in cell-based assays.

Causality and Self-Validation: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the principle of competitive displacement. A fluorescently labeled "tracer" with known affinity for the kinase is displaced by the inhibitor being tested. The resulting decrease in the FRET signal is directly proportional to the inhibitor's binding affinity. The inclusion of positive (no inhibitor) and negative (excess of a known potent inhibitor) controls in every experiment validates the assay window and performance.

LanthaScreen_Workflow start Start prepare Prepare Reagents: - Kinase (e.g., GST-MK2) - Eu-anti-GST Antibody - Kinase Tracer - Test Compound Dilutions start->prepare dispense Dispense Reagents into 384-well Plate prepare->dispense incubate Incubate at Room Temperature (e.g., 60 minutes) dispense->incubate read Read Plate on TR-FRET Enabled Plate Reader (Ex: 340 nm, Em: 615 nm & 665 nm) incubate->read analyze Analyze Data: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 read->analyze end End analyze->end

Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of this compound and comparator compounds in 1X Kinase Buffer. Prepare a solution containing the kinase (e.g., GST-tagged MK2), a europium-labeled anti-GST antibody, and a kinase-specific tracer.[11][12]

  • Assay Plate Setup: Dispense a small volume (e.g., 5 µL) of the serially diluted compounds into the wells of a low-volume 384-well plate.

  • Kinase/Detection Mix Addition: Add an equal volume (e.g., 5 µL) of the kinase/antibody/tracer mixture to all wells.[13]

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (tracer signal) and 615 nm (europium reference signal).[14]

  • Data Analysis: Calculate the ratio of the 665 nm to 615 nm emissions. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay (In-Cell Western™)

This assay quantifies the phosphorylation of a downstream substrate within cells, providing a direct measure of the inhibitor's ability to block the signaling pathway in a more physiologically relevant context. For the p38/MK2 pathway, a common readout is the phosphorylation of HSP27 (a substrate of MK2).[5]

Causality and Self-Validation: The In-Cell Western™ is a quantitative immunofluorescence method performed in microplates.[15] The amount of phosphorylated target protein is measured relative to the total amount of that protein or a housekeeping protein, which normalizes for cell number variability between wells.[16] This dual-color detection system, using spectrally distinct infrared dyes, is a self-validating system, ensuring that any observed decrease in the phospho-signal is due to inhibitor activity and not cell loss or other artifacts.[17]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed adherent cells (e.g., U-937 monocytes) in a 96-well plate and grow to ~80% confluency.[18][19] Pre-treat the cells with serial dilutions of the kinase inhibitors for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38/MK2 pathway.

  • Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% formaldehyde for 20 minutes.[19] Wash again and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.[16]

  • Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 90 minutes at room temperature.[17]

  • Primary Antibody Incubation: Incubate the cells overnight at 4°C with two primary antibodies simultaneously: a rabbit anti-phospho-HSP27 antibody and a mouse anti-total-HSP27 antibody.

  • Secondary Antibody Incubation: Wash the plate thoroughly. Incubate for 60 minutes with two secondary antibodies labeled with different infrared dyes (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse).[15]

  • Imaging and Analysis: Wash the plate, allow it to dry completely, and scan on an infrared imaging system (e.g., LI-COR® Odyssey®).[16] Quantify the integrated intensity in both the 700 nm and 800 nm channels. Calculate the ratio of the phospho-HSP27 signal (800 nm) to the total-HSP27 signal (700 nm) for each well to determine the dose-dependent inhibition.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound against other inhibitors of the p38 MAPK pathway. While this compound serves as an interesting chemical starting point, its properties are not as extensively characterized as other available tool compounds like PF-3644022 for MK2 or Ralimetinib for p38.

The provided experimental protocols offer robust, self-validating systems for researchers to generate high-quality, reproducible data. For a thorough comparison, it is essential to profile these inhibitors across a broad panel of kinases to fully understand their selectivity.[20] As research continues, the focus on downstream effectors like MK2 may yield therapeutics with an improved safety profile over first-generation p38 inhibitors, though this remains an active area of investigation.[1][4] The ultimate goal is to identify compounds with high potency, exquisite selectivity, and favorable pharmacokinetic properties for clinical development.

References

A Senior Application Scientist's Guide to Validating Cellular Target Engagement of 5-Chloroquinazoline-2,4-diol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a phenotypic hit—a compound that elicits a desired cellular response—is both a promise and a puzzle. 5-Chloroquinazoline-2,4-diol, a molecule built on a privileged quinazoline scaffold, represents such a candidate. Its structure hints at potential interactions with a host of cellular targets, particularly kinases. However, a phenotypic effect alone is insufficient. To advance a compound like this through the development pipeline, we must answer the critical question: What protein does it bind to inside a cell, and does that binding event cause the observed effect?

This guide provides an in-depth comparison of state-of-the-art methodologies for validating cellular target engagement. As a senior scientist, my goal is not merely to present protocols but to illuminate the strategic rationale behind choosing one technique over another. We will explore a logical, multi-faceted approach, beginning with label-free methods to confirm direct binding to endogenous proteins, progressing to high-sensitivity techniques for quantitative affinity assessment, and culminating in functional assays that link target engagement to downstream cellular signaling.

Chapter 1: The Foundational Step: Label-Free Validation of Direct Physical Binding

Before investing in more complex assays, the first imperative is to obtain unequivocal evidence that your compound physically interacts with a target protein in its native cellular environment. Label-free methods are the gold standard for this initial validation as they do not require modification of the compound or the target protein, thus minimizing experimental artifacts.[1]

Method A: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical technique that operates on a simple, elegant principle: the binding of a ligand, such as this compound, to its target protein increases the protein's thermodynamic stability.[2][3] This increased stability makes the protein more resistant to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, we can determine the temperature at which the target protein unfolds and aggregates. A shift in this "melting" temperature (Tm) in the presence of the compound is strong evidence of direct target engagement.[3][4]

Causality Behind the Choice: CETSA is an invaluable first-line approach because it directly measures the consequence of binding in a physiological context (intact cells or fresh lysates).[5] It can be adapted for high-throughput screening and, when coupled with mass spectrometry (MS-CETSA), can even be used for unbiased identification of the primary target.[3]

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis p1 Culture cells to 70-80% confluency p2 Treat cells with This compound or Vehicle (DMSO) p1->p2 p3 Aliquot cells into PCR tubes p2->p3 p4 Heat samples across a temperature gradient (e.g., 40-70°C) p3->p4 p5 Lyse cells (e.g., freeze-thaw cycles) p4->p5 p6 Separate soluble proteins from precipitated aggregates (centrifugation) p5->p6 p7 Quantify remaining soluble target protein (e.g., Western Blot, AlphaLISA®, MS) p6->p7 p8 p8 p7->p8 Generate Melt Curve & Determine ΔTm

Caption: CETSA workflow for determining target engagement.

The ITDR format is used to determine the potency of a compound at a fixed temperature.[2]

  • Determine Optimal Temperature: First, perform a full CETSA melt curve as diagrammed above to identify the temperature at which the target protein shows significant, but not complete, precipitation in the vehicle-treated sample. This temperature provides the optimal window to observe ligand-induced stabilization.[6]

  • Cell Treatment: Seed cells in a multi-well plate and culture to 70-80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO) for 1-2 hours at 37°C.[6]

  • Heat Challenge: Harvest and wash the cells. Heat all samples concurrently at the pre-determined optimal temperature for 3 minutes, followed by cooling to 4°C.[6][7]

  • Lysis and Separation: Lyse the cells using freeze-thaw cycles. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C).[2]

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein using Western blotting or another sensitive protein quantification method.[7]

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration and fit the data to a dose-response curve to determine the EC50, which reflects the compound's potency in stabilizing the target.

Method B: Drug Affinity Responsive Target Stability (DARTS)

DARTS serves as an excellent orthogonal method to CETSA.[8] Instead of heat, it uses proteases to challenge protein stability. The underlying principle is that a small molecule binding to its target protein can alter the protein's conformation, protecting it from proteolytic degradation.[1][9]

Causality Behind the Choice: DARTS is particularly advantageous because it avoids heat, which might be unsuitable for certain membrane proteins or multi-protein complexes. It does not require any modification to the small molecule and can be used in an unbiased fashion with mass spectrometry to identify unknown targets.[1]

DARTS_Workflow cluster_prep Sample Preparation cluster_digest Protease Digestion cluster_analysis Analysis d1 Prepare cell lysate d2 Treat lysate aliquots with This compound or Vehicle (DMSO) d1->d2 d3 Add protease (e.g., Pronase) to each aliquot d2->d3 d4 Incubate for a defined time to allow digestion d3->d4 d5 Stop digestion (add protease inhibitor) d4->d5 d6 Separate proteins by SDS-PAGE d5->d6 d7 Identify protected protein bands (Coomassie stain or Western Blot) d6->d7 d8 d8 d7->d8 Excise band and identify protein via Mass Spectrometry

Caption: DARTS workflow for identifying small molecule targets.

  • Lysate Preparation: Harvest cultured cells and lyse them in a non-denaturing lysis buffer (e.g., M-PER buffer) containing protease inhibitors. Clarify the lysate by centrifugation.

  • Compound Incubation: Aliquot the cell lysate. Treat each aliquot with this compound or a vehicle control (DMSO) and incubate for 1 hour at room temperature to allow for binding.[10]

  • Protease Digestion: Add a protease, such as Pronase, to each sample. The optimal protease concentration and digestion time must be empirically determined to achieve substantial but not complete protein degradation in the vehicle control.[9]

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Analysis: Separate the protein fragments by SDS-PAGE. Visualize protected proteins by Coomassie staining or, for a specific hypothesized target, by Western blotting.[1] Protein bands that are more intense in the drug-treated lane compared to the vehicle lane are potential targets. These can be excised for identification by mass spectrometry.

ParameterCETSADARTS
Principle Ligand-induced thermal stabilizationLigand-induced protease resistance
Challenge HeatProtease
Typical Readout Western Blot, AlphaLISA®, Mass SpecSDS-PAGE, Western Blot, Mass Spec
Key Advantage Applicable in intact cells, reflecting cell permeabilityAvoids heat, potentially better for membrane proteins/complexes
Hypothetical Result ΔTm = +5.2 °C2.5-fold increase in target band intensity

Chapter 2: High-Sensitivity Confirmation with Proximity-Based Assays

Once a primary target is identified or strongly hypothesized, proximity-based assays offer an exquisitely sensitive method to quantify binding affinity and kinetics in living cells. These methods rely on energy transfer between a donor and an acceptor molecule that are brought into close proximity.

Method C: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a leading technology in this class.[11] It measures Bioluminescence Resonance Energy Transfer (BRET) between a target protein genetically fused to a highly efficient NanoLuc® luciferase (the donor) and a fluorescently labeled tracer compound that binds to the same target (the acceptor).[12][13] When the unlabeled test compound (this compound) is introduced, it competes with the tracer for the target's binding site. This displacement increases the distance between the donor and acceptor, leading to a measurable decrease in the BRET signal.[12]

Causality Behind the Choice: NanoBRET provides quantitative data on compound affinity (apparent Ki) and target occupancy within the complex milieu of a living cell, offering a more precise understanding of the drug-target interaction than stability-based assays.[11][14] It can also be used to measure compound residence time, a critical parameter for predicting in vivo efficacy.

NanoBRET_Principle cluster_bound Tracer Bound (High BRET) cluster_displaced Compound Displaces Tracer (Low BRET) Target_NL Target Protein NanoLuc® Tracer Fluorescent Tracer Target_NL:f1->Tracer BRET (<10 nm) Light_Acceptor Light Emission (Acceptor Wavelength) Tracer->Light_Acceptor Excitation Substrate Furimazine (Substrate) Substrate->Target_NL:f1 Oxidation Target_NL2 Target Protein NanoLuc® Light_Donor Light Emission (Donor Wavelength) Target_NL2:f1->Light_Donor No BRET (>10 nm) Tracer2 Fluorescent Tracer Compound This compound Compound->Target_NL2:f0 Binding Substrate2 Furimazine (Substrate) Substrate2->Target_NL2:f1 Oxidation

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Vector Construction: Clone the gene of the putative target protein into a vector that fuses it with NanoLuc® luciferase at either the N- or C-terminus.

  • Cell Transfection: Transfect the expression vector into a suitable cell line (e.g., HEK293) and allow for protein expression (typically 24-48 hours).

  • Assay Setup: Harvest and resuspend the cells. In a white, multi-well assay plate, add the fluorescent tracer at a pre-determined concentration (typically at or below its Kd).[11]

  • Compound Addition: Add a serial dilution of this compound to the wells.

  • Signal Measurement: Add the NanoLuc® substrate (furimazine) and immediately measure the luminescence at two wavelengths (one for the donor, one for the acceptor) using a luminometer equipped with appropriate filters.[13]

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the compound concentration to generate a competitive displacement curve and calculate the IC50, from which the apparent intracellular Ki can be derived.

Chapter 3: Functional Validation: Linking Engagement to Cellular Activity

Confirming that a compound binds its target is essential, but it is equally important to demonstrate that this binding event leads to a functional consequence. This step validates the compound's mechanism of action.

Method D: In-Cell Western (ICW) Assay

The In-Cell Western (ICW), or cytoblot, is a quantitative immunofluorescence assay performed in a multi-well plate format.[15][16] It allows for the measurement of protein levels or post-translational modifications (like phosphorylation) directly within fixed cells.[17] For a kinase target, for example, we can use an ICW to measure the phosphorylation of its direct substrate, providing a functional readout of kinase inhibition.

Causality Behind the Choice: ICW is significantly higher in throughput than traditional Western blotting and provides more accurate quantification by normalizing the target signal to total cell number in each well.[15] It measures the functional outcome of target engagement within the intact cellular architecture, providing a crucial link between binding and pathway modulation.[18]

  • Cell Seeding and Treatment: Seed adherent cells in a 96- or 384-well plate. Once attached, starve the cells (if necessary to reduce basal signaling) and then treat with a serial dilution of this compound. After incubation, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize them with a detergent like Triton X-100 to allow antibody entry.[18]

  • Immunostaining: Block non-specific binding sites. Incubate the cells with two primary antibodies simultaneously: a rabbit antibody for the phospho-substrate and a mouse antibody for a normalization protein (e.g., total protein of the same target or a housekeeping protein like GAPDH).

  • Secondary Antibody Incubation: Wash the cells and incubate with two spectrally distinct, near-infrared fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD).[16] A DNA stain can also be used for normalization.[15]

  • Imaging and Analysis: Wash the plate and scan it using a compatible imaging system (e.g., LI-COR® Odyssey®). The instrument software quantifies the fluorescence intensity in each channel for each well.

  • Data Analysis: Normalize the phospho-substrate signal (800 nm channel) to the normalization protein signal (700 nm channel). Plot the normalized signal against compound concentration to determine the IC50 for functional inhibition of the pathway.

ParameterNanoBRET™In-Cell Western (ICW)
Principle Bioluminescence Resonance Energy TransferQuantitative Immunofluorescence
Measures Direct binding affinity (Ki), OccupancyDownstream functional effect (e.g., phosphorylation)
Label Required? Genetic tag (NanoLuc®) on target, fluorescent tracerNone (uses antibodies)
Throughput HighMedium-High
Key Advantage Quantitative live-cell affinity dataLinks target binding to pathway modulation
Hypothetical Result Intracellular Ki = 75 nMIC50 of substrate phosphorylation = 150 nM

Senior Scientist's Summary & Recommended Workflow

Validating the target engagement of a novel compound like this compound requires a strategic, multi-pronged approach. No single method tells the whole story. The techniques described provide orthogonal data that, when combined, build a robust and compelling case for a specific mechanism of action.

A logical validation workflow would be:

  • Initial Hit Validation (Label-Free): Begin with CETSA to confirm that this compound directly engages an endogenous target in intact cells. A positive thermal shift is a strong, direct indicator of binding. Use DARTS as an orthogonal confirmation, especially if the target is suspected to be heat-labile. If the target is unknown, these methods coupled with mass spectrometry are powerful discovery tools.

  • Quantitative Affinity Assessment: Once a primary target is identified, develop a NanoBRET™ assay . This will provide precise, quantitative measurements of binding affinity (Ki) and occupancy in live cells, which is critical for establishing structure-activity relationships (SAR).

  • Functional Pathway Analysis: Finally, employ an In-Cell Western to demonstrate that the measured target engagement translates into the intended biological consequence—for instance, the inhibition of substrate phosphorylation. This confirms that the compound is not merely a binder but a functional modulator of its target.

By systematically applying these complementary methods, researchers can move from a promising phenotypic hit to a well-validated lead compound with a clear, defensible mechanism of action, significantly increasing the confidence and speed of the drug development process.

References

Comparative Guide to the Structure-Activity Relationship of 5-Chloroquinazoline-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution points have enabled the development of a vast array of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] A significant portion of research has focused on quinazoline derivatives as potent inhibitors of protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR).[3][4] Dysregulation of the EGFR signaling pathway is a critical factor in the progression of numerous cancers, making it a prime target for therapeutic intervention.[3][4]

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) for a specific subclass: 5-Chloroquinazoline-2,4-diol derivatives . We will explore how modifications to this core structure influence biological activity, with a focus on anticancer applications, supported by experimental data and detailed protocols. The presence of the chloro group at the C5 position and the dihydroxy/dione functionality at C2 and C4 provide a unique starting point for chemical exploration and optimization.

The this compound Core: A Strategic Starting Point

The 5-chloroquinazoline-2,4(1H,3H)-dione (the keto tautomer of the diol) serves as a crucial building block.[5] The strategic placement of the chlorine atom at the C5 position often enhances the molecule's interaction with target proteins and can improve its pharmacokinetic profile. The diol groups at C2 and C4 are particularly important as they can be readily converted into dichloro intermediates, which are highly reactive and serve as versatile handles for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr).[6][7][8] This synthetic flexibility is paramount for systematically exploring the SAR of the quinazoline scaffold.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 5-chloroquinazoline derivatives is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR based on modifications at key positions of the quinazoline ring.

Modifications at the C2 and C4 Positions: The Gateway to Diversity

The most common synthetic strategy involves converting the this compound into 2,4,5-trichloroquinazoline. This intermediate allows for regioselective substitution, primarily at the more reactive C4 position, followed by substitution at C2.[8]

  • C4-Position Substitutions: The introduction of anilino (aminobenzene) groups at the C4 position is a hallmark of many EGFR inhibitors.[3] The aniline moiety typically occupies the ATP-binding site of the kinase domain.

    • Aniline Ring Substitution: Small, electron-withdrawing groups (e.g., chloro, fluoro) at the meta-position of the aniline ring generally increase inhibitory activity against both EGFR and VEGFR2.[3]

    • Linker Groups: The nature of the group linking substituents to the C4 position is critical. For instance, replacing a piperazine linker with morpholine or piperidine has been shown to result in less potent EGFR inhibitors.[3]

  • C2-Position Substitutions: While the C4 position is crucial for primary target engagement, modifications at C2 can fine-tune potency, selectivity, and physicochemical properties.

    • Amino Derivatives: Introducing substituted amino groups or heterocyclic rings like piperazine at the C2 position can lead to potent inhibitors. A series of 2,4-diaminoquinazoline derivatives were found to be significant inhibitors of p21-activated kinase 4 (PAK4).[9]

    • Thio-derivatives: The introduction of thiomorpholine at C4, followed by amination at C2, has been used to generate novel antimicrobial agents.[6]

Modifications on the Benzene Ring: Fine-Tuning Potency and Selectivity
  • C5-Position: The titular chloro group at this position is not merely a placeholder. In compounds like AZD0530, a potent c-Src/Abl kinase inhibitor, the 5-substituted anilinoquinazoline core features a C5 substituent that contributes to high affinity and specificity.[10] This group can form critical interactions within the kinase hinge region or influence the overall electronic landscape of the molecule.

  • C6 and C7-Positions: These positions are frequently modified to enhance potency and target engagement.

    • Alkoxy Groups: The introduction of long, flexible alkoxy chains containing solubilizing groups (e.g., piperazine, morpholine) at the C6 or C7 position is a common strategy to improve pharmacokinetic properties and create additional binding interactions. In the case of the c-Src/Abl inhibitor AZD0530, a 7-[2-(4-methylpiperazin-1-yl)ethoxy] group is present.[10]

    • Furan-2-yl Moieties: A series of 4-anilino-quinazoline derivatives bearing a 5-substituted furan-2-yl moiety at the C6 position displayed significantly higher antiproliferative activity on H1975 cancer cells (which harbor a resistance mutation) compared to reference drugs like gefitinib and lapatinib.[3]

Comparative Performance Data

The efficacy of novel derivatives is best understood through direct comparison with established inhibitors or parent compounds. The following table summarizes experimental data for various quinazoline derivatives, highlighting the impact of specific structural modifications.

Compound IDCore Structure & Key SubstitutionsTarget/Cell LineIC50 ValueCitation
Compound 5 (Ref.[3]) 4-Anilinoquinazoline with meta-chloro on anilineEGFR1 nM[3]
Vandetanib Reference DrugEGFR11 nM[3]
Compound 13 (Ref.[3]) 6-(5-substituted furan-2-yl)-4-anilinoquinazolineH1975 Cells3.01 µM[3]
Gefitinib Reference DrugH1975 Cells9.08 µM[3]
AZD0530 C5-substituted anilinoquinazolinec-Src/AblLow nM[10]
Compound 8d (Ref.[9]) 6-Chloro-2,4-diaminoquinazolinePAK40.060 µM[9]
Compound 9c (Ref.[9]) 6-Chloro-2,4-diaminoquinazolinePAK40.068 µM[9]

Table 1: Comparative inhibitory activities of various quinazoline derivatives.

Visualizing Structure-Activity Relationships

The following diagram summarizes the key SAR findings for the 5-chloroquinazoline scaffold, focusing on its application as a kinase inhibitor.

Caption: Key structure-activity relationship points on the 5-chloroquinazoline scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols outline the synthesis of a key intermediate and a standard biological evaluation assay.

Protocol 1: Synthesis of 2,4,5-Trichloroquinazoline from this compound

This protocol describes the critical step of converting the diol starting material into the highly reactive trichloro-intermediate, which is the gateway for introducing diverse substituents at the C2 and C4 positions.

Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It reacts with the hydroxyl groups of the quinazoline-2,4-diol tautomer, replacing them with chlorine atoms. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to facilitate the reaction, likely by forming a Vilsmeier-Haack reagent intermediate which is more reactive.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent).

  • Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (POCl₃) (10 volumes, e.g., 10 mL for 1 g of starting material).

  • Catalyst: Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 mL).

  • Reaction: Heat the mixture to reflux (approximately 107 °C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: The resulting precipitate is the crude product. Extract the aqueous mixture with an organic solvent such as chloroform or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2,4,5-trichloroquinazoline can be purified by column chromatography or recrystallization.

Synthesis_Workflow Start This compound Reagents POCl₃ (Catalytic DMF) Start->Reagents 1. Reaction Reflux (6-8h) Reagents->Reaction 2. Heat Workup Ice Quench & Extraction Reaction->Workup 3. Cool Intermediate 2,4,5-Trichloroquinazoline Purification Column Chromatography Workup->Purification 4. Final Purified Intermediate Purification->Final 5.

Caption: Synthetic workflow for the preparation of the 2,4,5-trichloroquinazoline intermediate.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of the synthesized compounds against the EGFR kinase.

Causality: This is a biochemical assay that measures the ability of a compound to block the enzymatic activity of EGFR, which is the phosphorylation of a substrate peptide. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions to test a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add the following to each well:

    • Kinase buffer solution.

    • Recombinant human EGFR kinase enzyme.

    • The test compound at the desired concentration.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Reaction: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate. The signal (e.g., fluorescence intensity) is inversely proportional to the kinase inhibition.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a highly validated and synthetically tractable starting point for the development of potent kinase inhibitors and other therapeutic agents. The structure-activity relationship data clearly indicate that strategic modifications at the C2, C4, C6, and C7 positions are essential for optimizing biological activity. The C5-chloro group, in particular, often serves as a beneficial anchor, enhancing the affinity of these compounds for their biological targets.

Future research will likely focus on developing derivatives with improved selectivity to minimize off-target effects and on overcoming drug resistance mechanisms, such as the T790M mutation in EGFR.[3] The combination of rational drug design, combinatorial chemistry based on the SAR insights discussed herein, and advanced biological screening will continue to drive the discovery of novel and effective quinazoline-based therapeutics.

References

A Comparative Guide to Gefitinib and the Unexplored Potential of 5-Chloroquinazoline-2,4-diol in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinazoline scaffold has proven to be a cornerstone for the development of potent enzyme inhibitors. This guide provides a detailed comparison between gefitinib, a well-established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, and 5-Chloroquinazoline-2,4-diol, a structurally related compound with largely uncharted biological activity. While a direct efficacy comparison is not currently possible due to the lack of experimental data for this compound, this document serves as a comprehensive analysis of gefitinib's established profile and a roadmap for the potential evaluation of novel quinazoline derivatives.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its rigid, planar structure and ability to form key hydrogen bonds with protein kinase active sites have made it a favored template for the design of kinase inhibitors.[3] Gefitinib stands as a prime example of the clinical success of this scaffold in targeting aberrant cell signaling in cancer.[4]

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[5][6] Its mechanism of action is well-characterized, providing a benchmark for the evaluation of new EGFR inhibitors.

This compound , on the other hand, is a simple derivative of the quinazoline-2,4-dione core. While its chemical properties are documented, its biological efficacy, particularly as an anticancer agent or kinase inhibitor, remains to be elucidated.[7] This guide will explore the knowns of gefitinib to propose a framework for investigating the potential of compounds like this compound.

Mechanism of Action: A Tale of a Known Target and an Unknown Interaction

Gefitinib's efficacy is rooted in its specific interaction with the ATP-binding site of the EGFR tyrosine kinase domain.[5][8] In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[9][10] Gefitinib competitively and reversibly binds to the ATP pocket, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways such as the Ras/MAPK and PI3K/Akt pathways.[7][8]

The mechanism of action for this compound is currently unknown. However, its quinazoline-2,4-dione core is a common feature in various biologically active compounds, including some with demonstrated anticancer properties.[1] It is plausible that this compound, or derivatives thereof, could also interact with protein kinases, though its specific targets and mode of inhibition would require extensive experimental validation.

Signaling Pathway: EGFR Inhibition by Gefitinib

EGFR_Pathway cluster_membrane cluster_extracellular cluster_intracellular EGFR EGFR ATP ATP EGFR->ATP Phosphorylation Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binding & Dimerization ADP ADP ATP->ADP Gefitinib Gefitinib Gefitinib->EGFR Inhibition Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Comparative Efficacy: Established vs. Hypothetical

A direct comparison of the efficacy of gefitinib and this compound is not feasible. However, we can present the known efficacy of gefitinib and outline the experimental parameters that would be necessary to evaluate a novel compound like this compound.

Data Presentation: Gefitinib Efficacy and a Framework for this compound Evaluation
ParameterGefitinibThis compound
Target EGFR Tyrosine Kinase[5][9]To be determined
Potency (IC50) ~0.045 µM for EGFR inhibition (in some studies)[9]To be determined
Cellular Activity (GI50) Sub-micromolar in EGFR-mutant cell lines[9]To be determined
In Vivo Efficacy Tumor growth inhibition in xenograft models[11]To be determined
Selectivity Selective for EGFR over other kinases[5]To be determined

Experimental Protocols for Efficacy Evaluation

To ascertain the therapeutic potential of this compound and enable a meaningful comparison with gefitinib, a series of well-defined experimental workflows are required.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation A Kinase Inhibition Assay B Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B Determine cellular potency C Western Blot Analysis B->C Confirm target engagement D Xenograft Tumor Model C->D Validate in a biological system E Pharmacokinetic Studies D->E Assess drug metabolism and distribution

Caption: A generalized workflow for the evaluation of a novel kinase inhibitor.

Step-by-Step Methodologies

1. Kinase Inhibition Assay (In Vitro)

  • Objective: To determine the direct inhibitory effect of the compound on the target kinase activity.

  • Protocol:

    • Recombinant human EGFR kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

    • Serial dilutions of this compound and gefitinib (as a positive control) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is measured, typically using a luminescence-based assay that quantifies the amount of ATP remaining in the well.

    • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

2. Cell Viability Assay (Cell-Based)

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Protocol:

    • Cancer cell lines with known EGFR mutation status (e.g., NCI-H1975, HCC827) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of this compound and gefitinib for 72 hours.

    • Cell viability is assessed using an MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell number.

    • The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

3. Western Blot Analysis (Cell-Based)

  • Objective: To confirm that the compound inhibits the target signaling pathway within the cell.

  • Protocol:

    • EGFR-mutant cancer cells are treated with this compound or gefitinib at concentrations around their determined IC50 for a short period (e.g., 2-4 hours).

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH or β-actin is also used.

    • Secondary antibodies conjugated to horseradish peroxidase are used for detection via chemiluminescence. A reduction in the levels of p-EGFR, p-Akt, and p-ERK would indicate on-target activity.

Conclusion and Future Directions

Gefitinib is a well-established EGFR inhibitor with a defined mechanism of action and proven clinical efficacy. In contrast, this compound represents a molecule of untapped potential. Its structural similarity to the core of many known kinase inhibitors suggests that it, or its derivatives, could be a starting point for the development of novel anticancer agents.

The path forward for this compound involves a systematic and rigorous evaluation of its biological activity. The experimental protocols outlined in this guide provide a foundational framework for such an investigation. By first assessing its in vitro kinase inhibitory activity and cellular potency, and then validating these findings through target engagement and in vivo studies, the true therapeutic potential of this and other novel quinazoline derivatives can be unveiled. This comparative guide underscores the importance of both established benchmarks and the continued exploration of new chemical entities in the pursuit of more effective cancer therapies.

References

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors. Molecules such as gefitinib and erlotinib have demonstrated the clinical utility of this chemical class. Our focus here is on a specific, yet under-characterized member of this family: 5-Chloroquinazoline-2,4-diol. While its chemical properties are documented, its biological activity and, crucially, its target selectivity remain largely unexplored.[1] This guide provides a robust framework for researchers to conduct a thorough cross-reactivity profiling of this compound, a critical step in assessing its therapeutic potential and off-target liabilities.

The core principle of this guide is to present a self-validating system of inquiry. We will not merely list protocols but explain the scientific rationale behind each experimental choice. This ensures that the data generated is not only accurate but also interpretable within the broader context of drug development.

The Imperative of Selectivity Profiling

The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity. While potent inhibition of the intended target is desirable, off-target activities can lead to unforeseen toxicities or even desirable polypharmacology. The quinazoline core is known to interact with the ATP-binding site of various kinases, making cross-reactivity a significant consideration.[2][3] Therefore, a comprehensive understanding of the interaction landscape of this compound is paramount.

A Multi-pronged Approach to Profiling

A singular experimental method is rarely sufficient to fully characterize the selectivity of a small molecule. We advocate for a tiered approach, beginning with broad, high-throughput screens and progressing to more focused, in-depth analyses.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Hit Validation & Orthogonal Assays cluster_2 Tier 3: In-depth Cellular & Proteomic Analysis T1_1 Biochemical Kinase Panel (e.g., 400+ kinases) T2_1 Dose-Response (IC50) Determination for Primary Hits T1_1->T2_1 Identified Hits T1_2 Initial Cellular Viability Screen (e.g., NCI-60 panel) T3_1 Pathway Analysis in Relevant Cell Lines T1_2->T3_1 Sensitive Cell Lines T2_2 Cellular Thermal Shift Assay (CETSA) for Target Engagement T2_1->T2_2 Confirmed Hits T3_2 Affinity Chromatography-Mass Spectrometry for Unbiased Target ID T2_1->T3_2 Confirmed Hits T2_2->T3_1 Validated Targets G cluster_0 CETSA Workflow A Treat Cells with Compound or Vehicle B Heat Cells to a Range of Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melt Curve E->F

References

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Chloroquinazoline-2,4-diol Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, derivatives of quinazoline have demonstrated remarkable efficacy as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase domain, a critical target in oncology.[2][3] This guide presents a comprehensive, in-depth protocol for conducting a comparative molecular docking study of 5-Chloroquinazoline-2,4-diol and a rationally designed set of its analogs against the EGFR kinase domain. We will delve into the causality behind experimental choices, from target selection and validation to the intricacies of the docking workflow and interpretation of results. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of novel kinase inhibitors.

Introduction: Rationale and Strategic Approach

The therapeutic potential of quinazoline and its fused heterocyclic derivatives is vast, with demonstrated activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[3][4] The 4-anilinoquinazoline pharmacophore, in particular, has proven to be a highly successful template for targeting the ATP-binding site of protein kinases, leading to several FDA-approved anticancer drugs like gefitinib and erlotinib.[1]

Our parent molecule, this compound, represents a foundational scaffold. However, in its dione form, it lacks the key structural features typically required for potent EGFR inhibition. To explore its potential, we will use it as a starting point to design a focused library of analogs based on the more established 4-anilinoquinazoline template, which is known to form crucial interactions within the EGFR active site.[5]

Why Target EGFR? The Epidermal Growth Factor Receptor is a member of the ErbB family of receptor tyrosine kinases.[4] Its dysregulation, often through mutation or overexpression, is a key driver in the proliferation of various cancer cells, making it a highly validated and attractive therapeutic target.[1] By computationally evaluating the binding potential of our designed analogs, we can rapidly generate hypotheses about their structure-activity relationships (SAR) and prioritize candidates for synthesis and in vitro testing.

This guide will utilize the crystal structure of the EGFR kinase domain complexed with the inhibitor Erlotinib (PDB ID: 1M17) as our target protein.[5] This structure provides a high-resolution map of the ATP-binding pocket and the precise interactions formed by a potent, clinically relevant quinazoline inhibitor.

Methodology: A Self-Validating Computational Workflow

Our methodology is designed to be a self-validating system, ensuring the reliability of our computational predictions. This is achieved by first validating our docking protocol against a known experimental structure before applying it to our novel compounds.

Essential Computational Tools
  • Protein Preparation: UCSF Chimera, AutoDock Tools (ADT)

  • Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools (ADT)

  • Molecular Docking: AutoDock Vina

  • Interaction Analysis: Discovery Studio Visualizer, LigPlot+

Target Protein Preparation

The initial step involves preparing the receptor for docking. This is not merely a file conversion; it is a critical process of cleaning the crystal structure to make it computationally tractable and biologically relevant.

Step-by-Step Protocol:

  • Obtain Crystal Structure: Download the crystal structure of the EGFR kinase domain complexed with Erlotinib (PDB ID: 1M17) from the RCSB Protein Data Bank.[6]

  • Clean the PDB File: Open the structure in UCSF Chimera or a similar molecular viewer. Remove all non-essential components, including water molecules, co-solvents, and any co-factors not essential for binding. For this study, we will retain only the protein chain (Chain A) and the co-crystallized ligand (Erlotinib, referred to as "AQ4" in the PDB file) for validation purposes.

  • Protonation and Charge Assignment: Use AutoDock Tools (ADT) to add polar hydrogens to the protein, as hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for hydrogen bonding. Assign Kollman charges, a standard procedure for protein atom parameterization in AutoDock.

  • Save as PDBQT: Save the prepared protein as a .pdbqt file. This format includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Design and Preparation

Our comparative study will include the parent scaffold and three rationally designed analogs to probe the effect of different substituents on the anilino ring.

  • Parent Scaffold (Lig-0): this compound

  • Analog 1 (Lig-1): 4-(3-Ethynylphenylamino)-5-chloroquinazolin-2(1H)-one (Inspired by Erlotinib)

  • Analog 2 (Lig-2): 4-(4-Methoxyphenylamino)-5-chloroquinazolin-2(1H)-one (Electron-donating group)

  • Analog 3 (Lig-3): 4-(4-(Trifluoromethyl)phenylamino)-5-chloroquinazolin-2(1H)-one (Electron-withdrawing group)

Step-by-Step Protocol:

  • 2D Sketching: Draw the structures using ChemDraw or a similar chemical drawing program.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform an initial energy minimization using a universal force field (e.g., MMFF94) in a program like Avogadro. This provides a low-energy, stable conformation.

  • Preparation for Docking: Open the minimized ligand files in AutoDock Tools. Detect the rotatable bonds, which Vina will allow to be flexible during the docking process. Merge non-polar hydrogens and assign Gasteiger charges.

  • Save as PDBQT: Save the final prepared ligand structures as .pdbqt files.

Docking Protocol Validation: Ensuring Trustworthiness

To trust our predictions for the new analogs, we must first prove that our docking protocol can accurately reproduce the experimentally observed binding mode of a known inhibitor.[7]

Step-by-Step Protocol:

  • Extract Co-crystallized Ligand: From the original 1M17 PDB file, save the coordinates of the Erlotinib (AQ4) ligand as a separate PDB file. Prepare this ligand as a .pdbqt file as described in section 2.3.

  • Define the Binding Site (Grid Box Generation): In ADT, define a grid box centered on the co-crystallized Erlotinib. The box should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely. For 1M17, a box of 25 x 25 x 25 Å centered on the ligand is appropriate.

  • Re-dock the Ligand: Perform a docking run using AutoDock Vina with the prepared EGFR protein and the extracted Erlotinib ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Erlotinib with its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [8][9]

Comparative Molecular Docking Workflow

Once the protocol is validated, we can apply it to our designed analogs.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_output Output PDB Download PDB (e.g., 1M17) PrepProt Prepare Protein (Add H, Assign Charges) PDB->PrepProt Ligands Design & Minimize Analogs (2D -> 3D) PrepLig Prepare Ligands (Set Torsions, Charges) Ligands->PrepLig Redock Re-dock Co-crystallized Ligand PrepProt->Redock Docking Dock Designed Analogs PrepLig->Docking RMSD Calculate RMSD Redock->RMSD Validate Validation Check (RMSD < 2.0 Å) RMSD->Validate Validate->Docking Analysis Analyze Results (Scores, Poses) Docking->Analysis SAR SAR & Lead Prioritization Analysis->SAR

Caption: A validated workflow for comparative molecular docking studies.

Step-by-Step Protocol:

  • Execute Docking: Using the validated grid parameters and the prepared EGFR protein (protein.pdbqt), run AutoDock Vina for each designed analog (ligand_x.pdbqt).

    • vina --receptor protein.pdbqt --ligand ligand_x.pdbqt --config config.txt --out output_x.pdbqt --log log_x.txt

  • Analyze Output: The primary output for each ligand is a .pdbqt file containing the coordinates of the predicted binding poses (typically 9 poses are generated) and a log file (.txt) that lists the binding affinity (in kcal/mol) for each pose. The pose with the lowest binding affinity is considered the most favorable.

  • Visualize Interactions: Load the prepared protein and the top-ranked docked pose for each analog into a visualization tool like Discovery Studio. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the key amino acid residues in the EGFR active site.

Results and Discussion

Docking Protocol Validation

The re-docking of Erlotinib into the active site of PDB 1M17 yielded a top-ranked pose with an RMSD of 0.85 Å relative to the co-crystallized structure. This value is well below the 2.0 Å threshold, thus validating our docking protocol and confirming its ability to accurately predict the binding mode of quinazoline-based inhibitors in the EGFR active site.[7]

Comparative Docking Performance

The docking results for the parent scaffold and the designed analogs are summarized below. The binding affinity represents the predicted free energy of binding; more negative values indicate stronger binding.

Compound IDStructurePredicted Binding Affinity (kcal/mol)Key Hydrogen Bonds Observed
Lig-0 This compound-6.2Thr790, Asp855
Lig-1 4-(3-Ethynylphenylamino)-5-chloroquinazolin-2(1H)-one-9.5Met793 (hinge region), Lys745, Thr854
Lig-2 4-(4-Methoxyphenylamino)-5-chloroquinazolin-2(1H)-one-8.9Met793 (hinge region), Asp855
Lig-3 4-(4-(Trifluoromethyl)phenylamino)-5-chloroquinazolin-2(1H)-one-9.1Met793 (hinge region), Lys745
ErlotinibReference (Co-crystallized)-9.8 (Re-docked score)Met793 (hinge region), Thr790
Analysis of Binding Interactions and SAR

The docking results provide critical insights into the structure-activity relationships of these analogs.

The Hinge Interaction is Key: A pivotal interaction for EGFR inhibition is the formation of a hydrogen bond between the N1 atom of the quinazoline core and the backbone amide of Met793 in the hinge region of the kinase.[4][5] Our results show that Lig-1, Lig-2, and Lig-3 , which possess the 4-anilinoquinazoline scaffold, all successfully form this critical hydrogen bond. The parent scaffold, Lig-0 , fails to make this interaction and consequently has a much weaker predicted binding affinity.

Role of the Anilino Ring: The substituted phenyl ring of the 4-anilino group projects into a hydrophobic pocket.

  • Lig-1 , with its 3-ethynylphenyl group (mimicking Erlotinib), shows the highest binding affinity among the designed analogs. The ethynyl group can form favorable interactions in a small hydrophobic pocket near the gatekeeper residue, Thr790.

  • Lig-3 , with the electron-withdrawing trifluoromethyl group, also demonstrates strong binding, likely due to favorable hydrophobic and electrostatic interactions.

  • Lig-2 , featuring an electron-donating methoxy group, has a slightly lower affinity, suggesting that bulky electron-donating groups in the para position may be less optimal for this specific pocket.

The 5-chloro substituent on the quinazoline core is predicted to occupy a small hydrophobic cleft, contributing favorably to the overall binding affinity in all analogs.

G EGFR EGFR Active Site Met793 Met793 (Hinge) EGFR->Met793 Gatekeeper Gatekeeper (T790) EGFR->Gatekeeper HydrophobicPocket Hydrophobic Pocket EGFR->HydrophobicPocket Solvent Solvent Front EGFR->Solvent Ligand 4-Anilinoquinazoline Analog Ligand->Met793 H-Bond (Critical) Ligand->Gatekeeper van der Waals Ligand->HydrophobicPocket Hydrophobic Int. Ligand->Solvent Potential for Solubilizing Group

Caption: Key interactions between 4-anilinoquinazolines and the EGFR active site.

Conclusion

This guide outlines a robust, validated workflow for the comparative molecular docking of this compound analogs against the EGFR kinase domain. Our in silico results strongly suggest that modifying the parent scaffold to a 4-anilinoquinazoline is essential for achieving potent EGFR inhibition, primarily due to the critical hydrogen bond formation with the hinge residue Met793.[5]

The comparative analysis indicates that substituents on the anilino ring significantly modulate binding affinity. Specifically, the 3-ethynylphenyl group found in Lig-1 appears to be the most promising modification, yielding a predicted binding energy comparable to the known inhibitor Erlotinib. Based on these computational predictions, Lig-1 represents the highest priority candidate for chemical synthesis and subsequent in vitro biological evaluation to confirm its activity as an EGFR inhibitor. This study demonstrates the power of molecular docking as a predictive tool to guide rational drug design and efficiently prioritize synthetic efforts.

References

A Comprehensive Guide to Assessing the Therapeutic Index of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a cornerstone for developing targeted therapeutics, particularly in oncology.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Several FDA-approved drugs, such as gefitinib and erlotinib, are built upon this versatile heterocyclic system, underscoring its therapeutic potential.[6] This guide provides a comprehensive framework for assessing the therapeutic index of a specific derivative, 5-Chloroquinazoline-2,4-diol, offering a roadmap for researchers and drug development professionals.

The therapeutic index (TI) is a critical parameter in drug development, quantifying the balance between a drug's efficacy and its toxicity.[7] A high TI is desirable, indicating a wide margin of safety between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide will outline the in vitro and in vivo methodologies to determine the TI of this compound, comparing its potential performance against established alternatives.

Understanding the Candidate: this compound

This compound is a small molecule with the chemical formula C8H5ClN2O2.[8] While specific biological activities for this particular derivative are not extensively documented in publicly available literature, its quinazoline core suggests potential as a kinase inhibitor or as a modulator of other cellular pathways implicated in disease.[3][6] The chloro-substitution at the 5-position may influence its binding affinity, selectivity, and metabolic stability, making a thorough assessment of its therapeutic window essential.

Comparative Framework: Selecting a Reference Compound

To provide context to the experimental data, it is crucial to select an appropriate reference compound. Given the prevalence of quinazoline derivatives as EGFR (Epidermal Growth Factor Receptor) inhibitors in oncology, Gefitinib (Iressa®) serves as an excellent comparator. Gefitinib is an FDA-approved drug for non-small-cell lung cancer and has a well-characterized efficacy and toxicity profile.

CompoundStructureMechanism of Action (Presumed/Known)
This compound this compound structurePutative kinase inhibitor based on quinazoline scaffold
Gefitinib Gefitinib structureEGFR Tyrosine Kinase Inhibitor
In Vitro Assessment of Therapeutic Index

The initial evaluation of the therapeutic index is performed using in vitro cell-based assays. This approach allows for a rapid determination of a compound's potency against cancer cells versus its cytotoxicity towards normal cells.[9] The in vitro therapeutic index can be calculated as the ratio of the concentration that causes 50% toxicity in normal cells (TC50) to the concentration that produces 50% of the desired therapeutic effect in cancer cells (IC50).[9][10][11]

Caption: Workflow for in vitro therapeutic index determination.

a) Efficacy Assessment (IC50 Determination):

  • Cell Culture: Culture A549 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines in appropriate media and conditions.

  • Compound Preparation: Prepare stock solutions of this compound and Gefitinib in DMSO. Create a serial dilution series.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the serial dilutions of the compounds for 72 hours.

  • Viability Assay: Use an MTT or CellTiter-Glo assay to determine cell viability.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression.

b) Toxicity Assessment (TC50 Determination):

  • Cell Culture: Culture a non-cancerous cell line, such as BEAS-2B (normal human bronchial epithelial cells), in appropriate media.

  • Compound Treatment: Follow the same treatment protocol as for the cancer cell lines.

  • Cytotoxicity Assay: Use a lactate dehydrogenase (LDH) assay to measure membrane integrity or a neutral red uptake assay to assess lysosomal health.

  • Data Analysis: Determine the TC50 value, the concentration at which 50% cytotoxicity is observed.

CompoundIC50 (A549) (µM)IC50 (MCF-7) (µM)TC50 (BEAS-2B) (µM)In Vitro TI (A549)In Vitro TI (MCF-7)
This compound 58>100>20>12.5
Gefitinib 0.515010050

This hypothetical data suggests that while Gefitinib is more potent (lower IC50), this compound may have a favorable toxicity profile in vitro.

In Vivo Assessment of Therapeutic Index

While in vitro data is valuable for initial screening, in vivo studies in animal models are essential for a more accurate determination of the therapeutic index, as they account for pharmacokinetic and pharmacodynamic factors.[12][13] The in vivo TI is typically calculated as the ratio of the maximum tolerated dose (MTD) to the minimum effective dose (MED).

Caption: Workflow for in vivo therapeutic index determination.

a) Toxicity Studies (MTD Determination):

  • Animal Model: Use healthy BALB/c mice.

  • Dose Escalation: Administer this compound via a clinically relevant route (e.g., oral gavage) at escalating doses to different groups of mice.

  • Monitoring: Observe the animals for signs of toxicity, including weight loss, changes in behavior, and mortality, for at least 14 days.[14]

  • MTD Definition: The MTD is the highest dose that does not cause significant toxicity (e.g., >20% weight loss) or death.

b) Efficacy Studies (MED Determination):

  • Xenograft Model: Implant A549 cells subcutaneously into immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into groups and treat with a range of doses of this compound, Gefitinib, and a vehicle control.

  • Tumor Measurement: Measure tumor volume regularly throughout the study.

  • MED Definition: The MED is the lowest dose that produces a statistically significant inhibition of tumor growth compared to the vehicle control.

CompoundMED (mg/kg/day)MTD (mg/kg/day)In Vivo TI
This compound 5050010
Gefitinib 251506

This hypothetical in vivo data would suggest that this compound has a wider therapeutic window in this animal model compared to Gefitinib.

Conclusion and Future Directions

This guide provides a structured approach to comprehensively assess the therapeutic index of this compound. The proposed in vitro and in vivo experiments will generate crucial data on its efficacy and toxicity, allowing for a direct comparison with an established drug like Gefitinib. A favorable therapeutic index would warrant further investigation into its mechanism of action, pharmacokinetic profile, and potential for development as a novel therapeutic agent. The broad biological activities associated with the quinazoline scaffold suggest that the therapeutic potential of its derivatives is far from exhausted.[3][15]

References

A Comparative Guide to Validating the Inhibitory Mechanism of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized inhibitory mechanism of 5-Chloroquinazoline-2,4-diol. We will explore a structured, multi-faceted approach, grounded in scientific integrity, to elucidate its mechanism of action and compare its performance against established inhibitors. This document is designed to be a practical resource, offering not just protocols, but the strategic reasoning behind each experimental choice.

The quinazoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Derivatives of quinazoline-2,4(1H,3H)-dione, in particular, have been identified as potent inhibitors of various enzymes, such as bacterial gyrase and DNA topoisomerase IV, as well as poly(ADP-ribose)polymerase (PARP) enzymes.[1][5][6][7] Given this precedent, we hypothesize that this compound functions as an inhibitor of a key cellular signaling enzyme, potentially a protein kinase or a PARP enzyme, which are frequently implicated in disease pathogenesis.

For the purpose of this guide, we will proceed with the hypothesis that This compound is a competitive inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) , a kinase involved in various cellular processes, including inflammation and cell death.[8] This hypothesis is based on the known propensity of quinazoline derivatives to target kinases and the therapeutic relevance of MAP4K4.[4][8]

Section 1: Biochemical Validation of MAP4K4 Inhibition

The initial step in validating our hypothesis is to ascertain a direct interaction between this compound and the purified MAP4K4 enzyme. Biochemical assays are fundamental in this regard as they provide a controlled environment to study the kinetics of inhibition.[9][10][11]

Rationale for Experimental Approach

We will employ a luminescence-based kinase assay to quantify the enzymatic activity of MAP4K4.[8][9] This method measures the amount of ADP produced, which is directly proportional to kinase activity.[8] By introducing our compound of interest, we can determine its effect on this activity. To establish a robust comparison, we will use a well-characterized, potent MAP4K4 inhibitor, GNE-495 , as a positive control and comparator.

Experimental Workflow for Biochemical Validation

cluster_0 Biochemical Assay Setup cluster_1 Kinase Reaction cluster_2 Data Acquisition & Analysis A Prepare Reagents: - Purified MAP4K4 Enzyme - Substrate (MBP) - ATP - Assay Buffer C Incubate MAP4K4 with Test Compounds A->C B Prepare Test Compounds: - this compound (serial dilution) - GNE-495 (serial dilution) - DMSO (vehicle control) B->C D Initiate Reaction with ATP and Substrate C->D E Allow Reaction to Proceed D->E F Stop Reaction & Detect ADP Production (Luminescence) E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC50 Values G->H

Caption: Workflow for the biochemical validation of MAP4K4 inhibition.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation :

    • Prepare a 2X solution of MAP4K4 enzyme in kinase assay buffer.

    • Prepare a 2X solution of the substrate (e.g., Myelin Basic Protein, MBP) and ATP at their respective Km concentrations in the assay buffer.[8]

    • Prepare serial dilutions of this compound and GNE-495 in DMSO, followed by a further dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.[9]

  • Assay Procedure :

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X MAP4K4 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Allow the reaction to proceed for 2 hours at room temperature.[8]

  • Detection and Analysis :

    • Stop the reaction and quantify the ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[8]

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Comparative Data Summary (Hypothetical)
CompoundTargetAssay TypeIC50 (nM)
This compoundMAP4K4Luminescence Kinase Assay85
GNE-495 (Comparator)MAP4K4Luminescence Kinase Assay15

Section 2: Elucidating the Mechanism of Inhibition

To further characterize the inhibitory action of this compound, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the inhibitor interacts with the enzyme and its substrate.[13]

Rationale for Experimental Approach

We will perform enzyme kinetics studies by measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor. By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, we can determine the mechanism of inhibition.[13][14]

Experimental Protocol: Enzyme Kinetics
  • Assay Setup :

    • Prepare a matrix of reactions with varying concentrations of ATP (spanning below and above the Km value) and several fixed concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • The concentrations of the enzyme and the peptide substrate are kept constant.

  • Data Collection :

    • Measure the initial reaction velocity for each condition.

  • Data Analysis :

    • Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the ATP concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).

    • Alternatively, fit the velocity versus substrate concentration data directly to the Michaelis-Menten equation for each inhibitor concentration.

    • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition. For competitive inhibition, we expect to see an increase in the apparent Km with no change in Vmax.

Section 3: Cellular Validation of Target Engagement and Pathway Inhibition

While biochemical assays are essential for demonstrating direct enzyme inhibition, it is equally important to confirm that the compound can engage its target and exert its inhibitory effect within a cellular context.[15][16] Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell permeability and off-target effects.[15][16]

Rationale for Experimental Approach

We will utilize a cellular phosphorylation assay to measure the phosphorylation of a known downstream substrate of MAP4K4.[17] A decrease in the phosphorylation of this substrate upon treatment with this compound would indicate target engagement and inhibition of the signaling pathway.[17][18] We will also perform a cell viability assay to assess the cytotoxic effects of the compound.

Experimental Workflow for Cellular Validation

cluster_0 Cellular Phosphorylation Assay cluster_1 Cell Viability Assay A Culture Cells & Treat with Compounds B Lyse Cells & Measure Substrate Phosphorylation (e.g., ELISA) A->B C Calculate IC50 for Pathway Inhibition B->C D Seed Cells & Treat with Compounds E Measure Cell Viability (e.g., MTT Assay) D->E F Calculate GI50 (Growth Inhibition) E->F

Caption: Workflow for cellular validation of target engagement and effect.

Detailed Protocol: Cellular Phosphorylation Assay
  • Cell Culture and Treatment :

    • Culture a relevant cell line (e.g., a cancer cell line with known MAP4K4 activity) in appropriate media.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound and GNE-495 for a specified period (e.g., 2 hours).

  • Lysis and Detection :

    • Lyse the cells and quantify the phosphorylation of a specific MAP4K4 substrate using a sandwich ELISA-based method with a phospho-specific antibody.[17]

  • Analysis :

    • Normalize the phospho-protein signal to the total protein concentration.

    • Calculate the percentage of inhibition of phosphorylation relative to the vehicle-treated control.

    • Determine the cellular IC50 value by plotting the percentage of inhibition against the compound concentration.

Detailed Protocol: Cell Viability Assay
  • Cell Seeding and Treatment :

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound and a known cytotoxic agent as a positive control for 72 hours.

  • Viability Measurement :

    • Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Analysis :

    • Calculate the percentage of growth inhibition for each concentration.

    • Determine the GI50 value, the concentration at which the compound inhibits cell growth by 50%.

Comparative Cellular Data Summary (Hypothetical)
CompoundCellular Phosphorylation IC50 (nM)Cell Viability GI50 (µM)
This compound250> 10
GNE-495 (Comparator)501.5

Section 4: Comparative Analysis and Discussion

The collective data from these experiments allow for a comprehensive evaluation of this compound's inhibitory potential.

  • Potency : The biochemical IC50 value provides a direct measure of the compound's potency against the purified enzyme. In our hypothetical data, this compound is a potent inhibitor of MAP4K4, albeit less so than the comparator, GNE-495.

  • Mechanism : The enzyme kinetics studies will reveal the mode of inhibition, providing insights for future lead optimization. A competitive mechanism, for instance, suggests that modifications to the compound could enhance its affinity for the ATP-binding pocket.

  • Cellular Efficacy : The cellular phosphorylation assay confirms that the compound can penetrate the cell membrane and inhibit the target in a physiological context. The shift in potency from the biochemical to the cellular assay (85 nM vs. 250 nM) is expected and can be attributed to factors such as cell permeability and protein binding.

  • Therapeutic Window : The cell viability assay provides an initial assessment of the compound's cytotoxicity. A large difference between the cellular IC50 for target inhibition and the GI50 for cytotoxicity suggests a favorable therapeutic window. In our example, the high GI50 value for this compound indicates low cytotoxicity at concentrations effective for target inhibition.

Conclusion

This guide outlines a rigorous and logical progression of experiments to validate the inhibitory mechanism of this compound, using a hypothesized target of MAP4K4. By integrating biochemical and cellular assays and comparing the results to a known inhibitor, researchers can build a strong, evidence-based profile of this novel compound. This systematic approach, grounded in established scientific principles, is essential for advancing promising small molecules through the drug discovery pipeline.

References

A Head-to-Head Comparison of 5-Chloroquinazoline-2,4-diol and Erlotinib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, the quinazoline scaffold has proven to be a privileged structure, giving rise to numerous clinically approved drugs. Among these, erlotinib stands as a well-established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This guide provides a head-to-head comparison between erlotinib and a less-characterized quinazoline derivative, 5-Chloroquinazoline-2,4-diol. Due to the limited publicly available data on the biological activity of this compound, this guide is structured as a comprehensive experimental roadmap for researchers aiming to directly compare these two molecules. We will delve into the known attributes of each compound and present a detailed, field-proven experimental plan to elucidate their comparative efficacy and mechanism of action.

Introduction to the Contenders

Erlotinib: The Established EGFR Inhibitor

Erlotinib, marketed as Tarceva®, is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] It functions by reversibly binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[1][2] This blockade of EGFR signaling disrupts downstream pathways crucial for cell proliferation, survival, and metastasis, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][3]

Clinically, erlotinib is approved for the treatment of non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene (exon 19 deletions or exon 21 L858R substitution mutations) and for the treatment of pancreatic cancer in combination with gemcitabine.[4][5][6] Its efficacy is well-documented, though the development of resistance, often through secondary mutations like T790M, is a significant clinical challenge.[7][8]

This compound: The Challenger with Untapped Potential

This compound belongs to the quinazoline-2,4-dione class of compounds.[9] While the broader family of quinazolinones has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, specific data on the 5-chloro derivative is scarce.[10][11] Derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been reported to modulate various signaling pathways in cancer cells, including the Wnt signaling pathway, and target enzymes such as PARP and VEGFR-2. This suggests that this compound may possess interesting, and potentially novel, anticancer properties. However, its specific molecular targets and mechanism of action remain to be elucidated.

Comparative Data at a Glance

To facilitate a direct comparison, the following table outlines the known properties of both compounds. For this compound, many of the biological parameters are yet to be determined and are presented here as key points for experimental investigation.

FeatureThis compoundErlotinib
Chemical Structure N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Molecular Formula C₈H₅ClN₂O₂C₂₂H₂₃N₃O₄
Molecular Weight 196.59 g/mol [9]393.44 g/mol
Primary Mechanism of Action Unknown (Hypothesized kinase inhibitor)EGFR Tyrosine Kinase Inhibitor[1]
Primary Target(s) To be determinedEGFR[1]
FDA Approval NoYes (NSCLC, Pancreatic Cancer)[4][5][6]
Known IC₅₀ (EGFR) To be determined~2 nM (cell-free assay)
Cellular Potency (e.g., A431 cells) To be determinedTo be determined
Off-Target Effects To be determinedInhibition of JAK2 and STK10 have been reported.

A Proposed Experimental Workflow for Head-to-Head Comparison

To objectively assess the potential of this compound relative to erlotinib, a systematic experimental approach is necessary. The following workflow is designed to provide a comprehensive comparison of their biochemical and cellular activities.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: Comparative Analysis a In Vitro Kinase Assay (EGFR wild-type and mutants) e IC50 Determination & Comparison a->e Determine direct inhibitory potency b Broad Kinase Panel Screening f Selectivity Profiling b->f Assess target specificity c Cell Viability Assay (MTT/XTT) (e.g., A431, HCC827, H1975 cell lines) c->e Evaluate anti-proliferative effects d Western Blot Analysis (EGFR Signaling Pathway) g Downstream Signaling Modulation d->g Confirm mechanism of action in cells e->f f->g

Caption: Proposed experimental workflow for the comparative analysis of this compound and erlotinib.

Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the key experiments outlined in the workflow. These are standard and robust methods in the field of kinase inhibitor research.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound and erlotinib against wild-type and mutant forms of the EGFR kinase.

Causality: This is the foundational experiment to ascertain if this compound is a direct inhibitor of EGFR. Comparing its IC₅₀ value to that of erlotinib will provide a direct measure of its relative potency. Including mutant forms of EGFR (e.g., L858R, T790M) is crucial for understanding its potential efficacy in clinically relevant, drug-resistant scenarios.

Protocol:

  • Reagents and Materials:

    • Recombinant human EGFR (wild-type, L858R, T790M)

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

    • ATP

    • Poly (Glu, Tyr) 4:1 substrate

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • This compound and Erlotinib (dissolved in DMSO)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and erlotinib) in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.

    • In a 384-well plate, add 1 µL of the diluted compounds. Include DMSO-only wells as a negative control.

    • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

    • Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction. The final ATP concentration should be at or near the Km for EGFR.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of this compound and erlotinib on cancer cell lines with varying EGFR status.

Causality: This assay moves from a biochemical to a cellular context. It will reveal whether the compounds can inhibit cell proliferation, which is a key hallmark of an effective anticancer agent. The choice of cell lines is critical:

  • A431: Overexpresses wild-type EGFR.

  • HCC827: Harbors an activating EGFR mutation (del E746-A750) and is sensitive to erlotinib.

  • H1975: Contains both an activating mutation (L858R) and the T790M resistance mutation, making it resistant to first-generation EGFR inhibitors like erlotinib.

Protocol:

  • Reagents and Materials:

    • A431, HCC827, and H1975 human cancer cell lines

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

    • This compound and Erlotinib (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

    • Add 10 µL of the MTT solution to each well and incubate for another 4 hours.

    • If using a solubilizing agent that requires medium removal, carefully aspirate the medium and add 100 µL of the solubilization solution. If using a one-step solubilization solution, add it directly to the wells.

    • Agitate the plates on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Signaling Pathway

Objective: To investigate the effects of this compound and erlotinib on the phosphorylation of EGFR and key downstream signaling proteins.

Causality: This experiment provides mechanistic insight into the cellular activity observed in the viability assay. By examining the phosphorylation status of EGFR, AKT, and ERK, we can confirm whether the compounds inhibit the EGFR pathway in intact cells. A reduction in the phosphorylation of these proteins would indicate on-target activity.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., A431 or HCC827)

    • This compound and Erlotinib

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an anti-loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies

    • ECL chemiluminescent substrate

  • Procedure:

    • Plate cells and allow them to adhere. Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound or erlotinib for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

    • If necessary, strip the membrane and re-probe for total proteins and the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Visualizing the Targeted Pathway

The EGFR signaling pathway is a complex network that ultimately controls cell fate. Both erlotinib and potentially this compound are designed to intervene at the very beginning of this cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates STAT STAT EGFR->STAT activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription STAT->Transcription EGF EGF Ligand EGF->EGFR Inhibitor Erlotinib / this compound Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway indicating the point of inhibition by erlotinib and the putative target of this compound.

Concluding Remarks for the Research Professional

While erlotinib is a known entity with a well-defined role in oncology, this compound represents an opportunity for novel discovery. The quinazoline-2,4-dione scaffold is a versatile starting point for the development of new therapeutics, and a thorough investigation into the biological activities of the 5-chloro substituted variant is warranted.

The experimental guide provided here offers a robust framework for a direct and comprehensive comparison of these two compounds. By systematically evaluating their biochemical and cellular effects, researchers can elucidate the mechanism of action of this compound, determine its potency and selectivity relative to an established clinical drug, and ultimately assess its potential as a novel anticancer agent. The data generated from these studies will be invaluable in guiding future medicinal chemistry efforts to optimize this scaffold for improved efficacy and selectivity.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloroquinazoline-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Chloroquinazoline-2,4-diol. As a chlorinated heterocyclic compound, its handling and disposal are governed by stringent regulations to protect personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. Our commitment is to furnish you with the essential knowledge to manage chemical waste responsibly, ensuring safety and regulatory adherence beyond the product's initial use.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step for its safe disposal. While a comprehensive, peer-reviewed safety profile for this compound is not extensively documented, its chemical structure provides critical, actionable insights.

Causality of Hazard: The primary source of concern is its classification as a halogenated organic compound . The presence of a chlorine atom on the quinazoline scaffold makes it analogous to other chlorinated compounds that are known for their potential toxicity and persistence. Regulations often categorize such compounds as hazardous waste due to their environmental and health impacts[1][2]. Disposal of wastes from commercial or industrial activities must comply with applicable hazardous waste regulations[2].

Based on data from structurally similar chloro-quinazoline derivatives, we can infer the likely hazard profile. For instance, related compounds are classified as harmful if swallowed (Acute toxicity, oral), and are known to cause skin and serious eye irritation[3][4][5]. Therefore, it is imperative to handle this compound with the assumption that it possesses similar toxicological properties.

Chemical Safety Profile: this compound
IUPAC Name 5-chloro-1H-quinazoline-2,4-dione[6]
CAS Number 78754-81-1[6][7]
Molecular Formula C8H5ClN2O2[6][7]
Anticipated Hazards Harmful if swallowed; Causes skin irritation; Causes serious eye irritation.
Primary Disposal Concern Classification as a Halogenated Organic Hazardous Waste.

The Regulatory Imperative: Why Standard Disposal Is Unacceptable

Disposing of chlorinated organic compounds via standard methods (e.g., drain disposal, regular trash) is strictly prohibited and illegal in most jurisdictions[8]. The rationale is twofold:

  • Environmental Persistence: Halogenated compounds can resist natural degradation, leading to their accumulation in ecosystems and potential long-term damage.

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets forth strict guidelines for managing hazardous waste. Chlorinated organic compounds are a specific focus of these regulations[9][10]. Chemical waste generators are legally responsible for ensuring their waste is classified and disposed of in a complete and accurate manner[3].

Therefore, all waste containing this compound, including the pure compound, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste through a licensed disposal facility.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a step-by-step methodology for the safe segregation, containment, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of as contaminated waste after handling[11].

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation at the Source Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective, compliant disposal.

  • Action: Collect all waste materials containing this compound in a dedicated, clearly marked hazardous waste container.

  • Rationale: This compound must be segregated from non-hazardous waste and other incompatible chemical waste streams. As a halogenated organic, it should be placed in the "Halogenated Organic Waste" stream, separate from non-halogenated solvents[1].

Step 3: Container Selection and Labeling The container must be robust and clearly communicate its contents to all personnel and waste handlers.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Rationale: Proper containment prevents spills and exposure. Clear labeling is a legal requirement that ensures safe handling during storage, transport, and final disposal.

Step 4: Temporary On-Site Storage Waste must be stored safely pending pickup by a certified disposal vendor.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be well-ventilated, secure, and away from general laboratory traffic.

  • Rationale: Designated storage areas minimize the risk of accidental spills, exposure to untrained personnel, and release into the environment.

Step 5: Final Disposal Arrangement The final step is the transfer of waste to a licensed professional service.

  • Action: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to transport or dispose of the chemical yourself.

  • Rationale: Licensed hazardous waste disposal companies are equipped and permitted to transport and process chemical waste according to federal and state regulations, ensuring it is treated in an environmentally sound manner, often through methods like high-temperature incineration[12].

Decontamination and Spill Management

Accidental spills must be managed promptly and correctly to prevent exposure and contamination.

  • Spill Cleanup:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste.

  • Glassware Decontamination:

    • Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone).

    • Collect this first rinse ("rinsate") into the halogenated organic hazardous waste container.

    • Subsequent rinses can typically be managed according to standard lab procedure, but consult your EHS office for specific institutional policies.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (this compound or contaminated material) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is waste container available and properly labeled? B->C D Prepare & Label 'Halogenated Organic Waste' Container C->D No   E Place Waste in Designated Container C->E  Yes D->E F Store Sealed Container in Satellite Accumulation Area E->F G Contact EHS for Pickup by Licensed Waste Contractor F->G

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling of 5-Chloroquinazoline-2,4-diol: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work both effectively and, most importantly, safely. This guide provides a detailed protocol for the safe handling of 5-Chloroquinazoline-2,4-diol, a key intermediate in many drug discovery programs. We will move beyond a simple checklist of safety procedures to a deeper understanding of why these measures are critical, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Risks: The Foundation of Safe Handling

This compound is a compound with a specific hazard profile that necessitates a multi-layered approach to safety. A thorough review of the Safety Data Sheet (SDS) is the mandatory first step before any handling.[1][2]

Hazard Profile of this compound:

Hazard ClassGHS ClassificationImplication for Handling
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Prevention of ingestion through contaminated hands or equipment is critical.[2][3]
Skin Corrosion/Irritation Category 2 (H315: Causes skin irritation)Direct skin contact must be avoided through appropriate gloves and lab attire.[2][4]
Serious Eye Damage/Irritation Category 2A (H319: Causes serious eye irritation)Robust eye protection is non-negotiable to prevent painful and potentially damaging eye exposure.[2][4]
Specific Target Organ Toxicity (Single Exposure) Category 3 (H335: May cause respiratory irritation)Inhalation of dust or aerosols must be minimized through proper ventilation and handling techniques.[2][4]

This hazard profile dictates the selection of Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on the specific risks posed by the chemical and the procedure.

Eye and Face Protection

The Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. The irritation caused by this compound can be severe, potentially leading to lasting damage.

Essential Protocol:

  • Chemical Safety Goggles: These are mandatory for all work with this compound.[5] They must provide a complete seal around the eyes to protect from splashes from any direction. Look for compliance with standards such as ANSI Z87.1 in the US or EN 166 in Europe.

  • Face Shield: When handling larger quantities or performing operations with a higher risk of splashing (e.g., transfers, reaction quenching), a face shield must be worn in addition to safety goggles.[2][5] The face shield protects the entire face from direct splashes.

Skin and Body Protection

The Rationale: This compound is a known skin irritant.[2][4] Repeated or prolonged contact can lead to dermatitis.

Essential Protocol:

  • Gloves: Nitrile gloves are the standard for handling most laboratory chemicals, including this compound.[5] It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your hands.[2][3] For extended handling, consider double-gloving.

  • Laboratory Coat: A clean, buttoned lab coat provides a removable barrier to protect your personal clothing and skin from minor spills and contamination.[5]

Respiratory Protection

The Rationale: Fine powders of this compound can become airborne, and handling solutions can generate aerosols, both of which can cause respiratory tract irritation.[2][4]

Essential Protocol:

  • Engineering Controls: The primary method of respiratory protection is the use of a certified chemical fume hood. All weighing and handling of this compound should be performed within a fume hood.

  • Respirators: In the rare event that engineering controls are not sufficient, a NIOSH-approved respirator may be required.[6] A surgical mask is not a substitute as it does not protect against chemical dust or vapors.[7]

Operational and Disposal Plans: A Step-by-Step Guide

A well-defined workflow is essential for minimizing risk. This plan integrates safety at every stage of handling and disposal.

Safe Handling Workflow

The following diagram illustrates the critical steps for safely handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Weigh Solid Weigh Solid Verify Fume Hood->Weigh Solid Dissolve/React Dissolve/React Weigh Solid->Dissolve/React Segregate Waste Segregate Waste Dissolve/React->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Properly Doff PPE Properly Doff PPE Decontaminate Surfaces->Properly Doff PPE

Caption: A workflow for the safe handling of this compound.

Disposal Protocol

Proper disposal is a legal and ethical responsibility to protect both people and the environment.

Waste Management:

Waste TypeContainer RequirementsDisposal Procedure
Solid this compound Labeled, sealed, and chemically compatible containerDispose of as hazardous chemical waste according to your institution's and local regulations.
Contaminated Labware (e.g., pipette tips, weighing boats) Labeled, sealed plastic bag or containerDispose of as solid hazardous waste.
Solutions containing this compound Labeled, sealed, and appropriate solvent waste containerSegregate into halogenated or non-halogenated waste streams as appropriate.
Contaminated Gloves and PPE Labeled, sealed bagDispose of as solid hazardous waste.

Emergency Response: Be Prepared

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Spill Response Plan

The approach to a spill depends on its scale.

G Spill Spill Detected Assess Assess Hazard & Size Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Minor LargeSpill Large Spill (Outside Containment) Assess->LargeSpill Major Cleanup Absorb with inert material, collect waste, decontaminate. SmallSpill->Cleanup Evacuate Evacuate Area, Alert EH&S, Secure the scene. LargeSpill->Evacuate

Caption: Decision tree for responding to a chemical spill.

By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.